Temavirsen
Description
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Properties
CAS No. |
1637599-57-5 |
|---|---|
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Temavirsen in Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Temavirsen (formerly known as miravirsen or SPC3649) represents a first-in-class antiviral agent that operates through a novel mechanism of action, targeting a host-specific microRNA essential for the replication of the Hepatitis C virus (HCV). As an antisense oligonucleotide, this compound directly sequesters microRNA-122 (miR-122), a liver-specific miRNA that HCV hijacks to facilitate its propagation. By binding to and inhibiting miR-122, this compound disrupts the HCV life cycle, leading to a significant and sustained reduction in viral load. This technical guide provides a comprehensive overview of the molecular interactions, preclinical and clinical efficacy, and the experimental methodologies used to elucidate the mechanism of action of this compound.
Core Mechanism of Action: Targeting a Host Factor
The central mechanism of this compound revolves around the inhibition of miR-122, a highly abundant microRNA in hepatocytes. HCV has evolved to exploit miR-122 for its own replication and stability.[1][2][3]
The Role of miR-122 in the HCV Life Cycle
miR-122 is crucial for the HCV life cycle through several key interactions:
-
Stabilization of Viral RNA: miR-122 binds to two highly conserved sites in the 5' untranslated region (5' UTR) of the HCV genome.[1][2][3] This interaction shields the viral RNA from degradation by host ribonucleases, thereby increasing its stability.
-
Promotion of Viral Replication: The binding of miR-122 to the HCV 5' UTR is believed to induce a conformational change that promotes the efficient translation of viral proteins and enhances the activity of the HCV RNA-dependent RNA polymerase (NS5B).
-
Sequestration from Innate Immunity: By masking the 5' end of the viral genome, the miR-122 complex may help the virus evade recognition by the host's innate immune system.
This compound: An Antisense Oligonucleotide Inhibitor
This compound is a 15-nucleotide, locked nucleic acid (LNA)-modified phosphorothioate antisense oligonucleotide. Its sequence is complementary to the mature miR-122, allowing it to bind with high affinity and specificity.[4] This binding sequesters miR-122, forming a stable heteroduplex that prevents it from interacting with the HCV RNA.[4] Consequently, the protective and replication-promoting effects of miR-122 on the virus are nullified, leading to the degradation of the viral genome and a halt in the production of new viral particles.
Quantitative Data
In Vitro Efficacy
This compound has demonstrated potent antiviral activity against HCV replicons in cell culture. The 50% effective concentration (EC50) is a key metric for this activity.
| Compound | HCV Genotype | Assay System | Mean EC50 (μM) |
| This compound | 1b | Replicon Assay | 0.67 |
Table 1: In Vitro Antiviral Activity of this compound.
Clinical Efficacy (Phase 2a Study)
A phase 2a clinical trial evaluated the safety and efficacy of this compound in patients with chronic HCV genotype 1 infection. The study demonstrated a dose-dependent reduction in HCV RNA levels.
| Treatment Group (Dose) | Mean Maximum Reduction in HCV RNA (log10 IU/mL) |
| Placebo | 0.4 |
| 3 mg/kg | 1.2 |
| 5 mg/kg | 2.9 |
| 7 mg/kg | 3.0 |
Table 2: Dose-Dependent Reduction in HCV RNA in a Phase 2a Clinical Trial.
Experimental Protocols
HCV Replicon Assay
The in vitro antiviral activity of this compound was determined using an HCV replicon assay. This system utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV RNA molecule (a replicon) that can replicate autonomously.
Methodology:
-
Cell Culture: Huh-7 cells harboring an HCV genotype 1b replicon containing a luciferase reporter gene are seeded in 96-well plates.
-
Compound Treatment: The cells are incubated with various concentrations of this compound.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.
-
Luciferase Assay: The level of HCV replication is quantified by measuring the luciferase activity, which is directly proportional to the amount of replicon RNA.
-
Data Analysis: The EC50 value is calculated as the concentration of this compound that reduces luciferase activity by 50% compared to untreated control cells.
Cytotoxicity Assay (XTT)
To ensure that the observed antiviral effect is not due to toxicity to the host cells, a cytotoxicity assay is performed in parallel.
Methodology:
-
Cell Culture: Huh-7 cells are seeded in 96-well plates.
-
Compound Treatment: The cells are incubated with the same concentrations of this compound as in the replicon assay.
-
Incubation: The plates are incubated for the same duration.
-
XTT Reagent: XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent is added to the cells. Viable cells with active metabolism reduce the XTT tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: The amount of formazan is quantified by measuring the absorbance at a specific wavelength.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the concentration of this compound that reduces cell viability by 50%.
Phase 2a Clinical Trial
The clinical efficacy of this compound was evaluated in a randomized, double-blind, placebo-controlled, ascending-dose study.
Methodology:
-
Patient Population: Treatment-naïve patients with chronic HCV genotype 1 infection.
-
Randomization: Patients were randomly assigned to receive subcutaneous injections of this compound at doses of 3, 5, or 7 mg/kg, or a placebo.
-
Dosing Regimen: Five weekly injections were administered over a 29-day period.
-
Monitoring: HCV RNA levels in the blood were monitored at regular intervals during and after the treatment period.
-
Primary Endpoint: The primary endpoint was the change in HCV RNA levels from baseline.
Conclusion
This compound presents a unique and highly specific mechanism of action against HCV by targeting a host factor, miR-122, which is essential for the viral life cycle. This approach of "host-targeting" offers a high barrier to the development of viral resistance, a common challenge with direct-acting antivirals that target viral proteins. The potent in vitro activity and the significant, dose-dependent reductions in viral load observed in clinical trials underscore the therapeutic potential of this novel antiviral strategy. Further research and clinical development will continue to elucidate the full potential of this compound in the management of chronic hepatitis C.
References
The Rise and Fall of RG-101: A Technical Timeline of a Pioneering Anti-miR-122 Therapeutic
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive timeline and detailed overview of the discovery, development, and eventual discontinuation of RG-101 (Lademirsen), a first-in-class N-acetylgalactosamine (GalNAc)-conjugated antisense oligonucleotide designed to inhibit microRNA-122 (miR-122) for the treatment of Hepatitis C Virus (HCV) infection. This document details the preclinical and clinical journey of RG-101, offering insights into its mechanism of action, experimental protocols, and the clinical findings that shaped its trajectory.
Discovery and Preclinical Development
RG-101 was developed by Regulus Therapeutics as a specific inhibitor of miR-122, a liver-specific microRNA that is essential for the replication of the Hepatitis C virus. The therapeutic hypothesis was that by sequestering miR-122, RG-101 would inhibit HCV replication across all genotypes.
Preclinical Efficacy
Initial preclinical studies demonstrated the potential of RG-101. In a human chimeric liver mouse model infected with HCV genotypes 1a and 3a, a single dose of RG-101 resulted in up to a 2-log reduction in HCV viral load.[1] These promising results, coupled with a favorable preclinical safety profile, supported the advancement of RG-101 into clinical trials.[1] The GalNAc conjugation was a key feature, designed to enhance delivery of the oligonucleotide to hepatocytes, the site of HCV replication.[1]
Clinical Development: A Phased Approach
The clinical development of RG-101 progressed through Phase I and II trials, initially showing promise in reducing viral loads in HCV patients.
Phase I Clinical Program
In March 2014, Regulus Therapeutics initiated a four-part Phase I clinical study in the Netherlands to evaluate the safety, tolerability, and pharmacokinetics of RG-101 in healthy volunteers and HCV patients.[1] The study included single and multiple ascending dose cohorts, a drug-drug interaction study with an oral direct-acting antiviral, and a single-dose study in HCV patients to establish proof-of-concept.[1]
A subsequent Phase 1B study enrolled 32 patients with chronic HCV infections (genotypes 1, 3, or 4).[2] Patients received a single subcutaneous injection of either 2 mg/kg or 4 mg/kg of RG-101, or a placebo.[2]
Phase II Clinical Program and Collaboration
Building on the Phase I data, Regulus advanced RG-101 into Phase II development. In November 2015, a clinical trial collaboration was announced with GlaxoSmithKline (GSK) to evaluate RG-101 in combination with GSK's investigational non-nucleoside NS5B polymerase inhibitor, GSK2878175.[3] A multi-center, open-label Phase II study was planned to assess a single subcutaneous 4 mg/kg dose of RG-101 with daily oral GSK2878175 for up to 12 weeks in treatment-naive patients with HCV genotypes 1 and 3.[3]
In January 2016, Regulus announced the completion of enrollment for a Phase II study combining RG-101 with approved direct-acting antivirals (DAAs) like Harvoni®, Olysio®, or Daklinza®.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from the clinical development of RG-101.
Table 1: Phase 1B Study (RG-101 Monotherapy) - Viral Load Reduction
| Treatment Group | Number of Patients | Baseline HCV RNA (log10 IU/mL, Median) | Week 4 Viral Load Reduction from Baseline (log10 IU/mL, Median, IQR) |
| 2 mg/kg RG-101 | 14 | Not Reported | 4.42 (3.23-5.00) |
| 4 mg/kg RG-101 | 14 | Not Reported | 5.07 (4.19-5.35) |
| Placebo | 4 | Not Reported | Not Applicable |
Data from the Phase 1B study published in The Lancet.[2]
Experimental Protocols
Detailed experimental protocols for the clinical trials were not fully disclosed in publicly available documents. However, based on standard practices for such trials, the following methodologies were likely employed.
HCV RNA Quantification
Objective: To quantify the amount of HCV RNA in patient serum.
Methodology (Representative Protocol): A quantitative reverse transcription polymerase chain reaction (qRT-PCR) assay, such as the COBAS AmpliPrep/COBAS TaqMan HCV Quantitative Test, v2.0, would have been used.
-
Sample Preparation: Serum samples are processed to lyse the virus and release the viral RNA.
-
Reverse Transcription: The extracted HCV RNA is reverse transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is then amplified using specific primers and probes that target a conserved region of the HCV genome.
-
Quantification: The amount of amplified DNA is measured in real-time, and the viral load is calculated by comparing the results to a standard curve of known HCV RNA concentrations. The results are typically reported in international units per milliliter (IU/mL).
Pharmacokinetic Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of RG-101.
Methodology (Representative Protocol): Plasma concentrations of RG-101 and its metabolites would be measured using a validated bioanalytical method, likely liquid chromatography-mass spectrometry (LC-MS).
-
Sample Preparation: Plasma samples are treated to extract the oligonucleotide drug.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system to separate RG-101 from other plasma components.
-
Mass Spectrometric Detection: The separated drug is then introduced into a mass spectrometer for detection and quantification.
-
Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated from the concentration-time data.
Bilirubin Measurement
Objective: To measure total and direct bilirubin levels in serum to monitor for hyperbilirubinemia.
Methodology (Representative Protocol): The Jendrassik-Grof method is a standard colorimetric assay for bilirubin measurement.
-
Principle: Bilirubin reacts with diazotized sulfanilic acid to form a colored azobilirubin compound. The intensity of the color is proportional to the bilirubin concentration.
-
Procedure:
-
Total Bilirubin: A caffeine-benzoate accelerator is added to the serum sample to release unconjugated bilirubin from albumin, allowing it to react with the diazo reagent.
-
Direct Bilirubin: The reaction is performed without the accelerator, so only the water-soluble conjugated (direct) bilirubin reacts.
-
-
Measurement: The absorbance of the colored product is measured spectrophotometrically.
Signaling Pathways and Experimental Workflows
miR-122's Role in HCV Replication
The following diagram illustrates the critical role of miR-122 in the lifecycle of the Hepatitis C virus, which formed the therapeutic rationale for RG-101.
Caption: The miR-122 signaling pathway in HCV replication.
RG-101 Development and Discontinuation Workflow
This diagram outlines the key stages in the development and eventual discontinuation of RG-101 for HCV.
Caption: RG-101's development and discontinuation workflow.
Clinical Hold and Discontinuation for HCV
In June 2017, Regulus Therapeutics announced the discontinuation of the clinical development of RG-101 for the treatment of HCV.[5] This decision was based on the occurrence of cases of hyperbilirubinemia (high levels of bilirubin in the blood) observed in patients treated with RG-101.[5] The company concluded that a combination of factors, including the inhibition of conjugated bilirubin transport by RG-101, impaired baseline bilirubin transport in HCV patients, and the preferential uptake of the drug by hepatocytes, contributed to this adverse event.[5]
Following the discontinuation for HCV, the active compound, Lademirsen, was repurposed and investigated for the treatment of Alport syndrome, a rare genetic kidney disease. However, this program was also eventually discontinued.
Conclusion
The story of RG-101 represents a significant chapter in the development of RNA-targeted therapeutics. While it ultimately did not reach the market for HCV, the program provided valuable insights into the potential and the challenges of this therapeutic modality. The discovery of the off-target effect on bilirubin transport highlighted the importance of thorough safety assessments for novel drug classes. The development of a GalNAc-conjugated oligonucleotide also contributed to the broader understanding of targeted drug delivery. The data and lessons learned from the RG-101 program continue to inform the development of next-generation oligonucleotide therapeutics.
References
- 1. Regulus Therapeutics begins dosing in Phase I study of hepatitis drug RG-101 - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Safety, tolerability, and antiviral effect of RG-101 in patients with chronic hepatitis C: a phase 1B, double-blind, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulus Expands Development of RG-101 through Clinical Trial Collaboration with GSK [prnewswire.com]
- 4. Regulus Completes RG-101 Enrollment in Phase II Combination Study [prnewswire.com]
- 5. Regulus to discontinue clinical development of HCV candidate RG-101 - Pharmaceutical Business review [pharmaceutical-business-review.com]
The Crucial Role of miR-122 in Hepatitis C Virus Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MicroRNA-122 (miR-122), a liver-specific microRNA, is an essential host factor for hepatitis C virus (HCV) replication. Unlike the canonical role of microRNAs in gene silencing, miR-122 enhances HCV propagation through a unique mechanism involving direct binding to the 5' untranslated region (UTR) of the viral RNA. This interaction stabilizes the viral genome, promotes its translation, and facilitates replication, making miR-122 a compelling therapeutic target for HCV infection. This technical guide provides an in-depth overview of the molecular mechanisms underlying the miR-122-HCV interaction, a compilation of quantitative data from key studies, detailed experimental protocols for investigating this interplay, and visual representations of the associated pathways and workflows.
Introduction
Hepatitis C is a global health concern, with chronic infection leading to severe liver pathologies, including cirrhosis and hepatocellular carcinoma. The hepatitis C virus (HCV) is a positive-sense, single-stranded RNA virus that relies heavily on host cellular factors for its replication. A pivotal host factor is microRNA-122 (miR-122), which is highly abundant in hepatocytes, accounting for approximately 70% of the total miRNA pool in the liver.[1] The dependence of HCV on miR-122 is a unique and critical aspect of the viral life cycle, setting it apart from other viruses.[1]
This guide will delve into the intricate details of how miR-122 facilitates HCV replication, the quantitative effects observed in preclinical and clinical studies, and the experimental methodologies used to elucidate this fascinating host-pathogen interaction.
The Molecular Mechanism of miR-122-Mediated HCV Replication
The interaction between miR-122 and the HCV genome is multifaceted and unconventional. Two molecules of miR-122 bind to two distinct, highly conserved sites (S1 and S2) within the 5' UTR of the HCV RNA.[1] This binding event, mediated by the Argonaute 2 (Ago2) protein, a key component of the RNA-induced silencing complex (RISC), initiates a cascade of events that ultimately favor viral propagation.[2]
The primary mechanisms by which miR-122 promotes HCV replication are:
-
Viral RNA Stability: The HCV genome possesses an uncapped 5' triphosphate end, rendering it susceptible to degradation by cellular 5'-3' exonucleases such as Xrn1 and Xrn2.[1][3] The miR-122/Ago2 complex acts as a shield, protecting the 5' end of the viral RNA from these cellular enzymes, thereby significantly increasing its stability and half-life within the host cell.[1][3]
-
Promotion of Translation: The binding of miR-122 to the 5' UTR induces a conformational change in the HCV internal ribosome entry site (IRES). This structural rearrangement enhances the recruitment of the 40S ribosomal subunit, thereby promoting efficient translation of the viral polyprotein.[4]
-
Stimulation of Replication: While the precise mechanism is still under investigation, evidence suggests that miR-122 directly stimulates viral RNA synthesis. This may involve facilitating the transition from translation to replication or promoting the assembly of the viral replication complex.[1][2]
Quantitative Data on the Impact of miR-122 on HCV Replication
The profound effect of miR-122 on HCV replication has been quantified in numerous studies. The following tables summarize key quantitative findings from in vitro experiments and clinical trials of miR-122 inhibitors.
| Parameter | Experimental System | Result | Reference |
| EC50 of Miravirsen | HCV Genotype 1b Replicon | 0.67 µM | |
| miR-122 Mimic Transfection | HCV Reporter Assay (Establishment Phase) | ~3.7-fold increase in luciferase activity | [5] |
| miR-122 Mimic Transfection | HCV Reporter Assay (Maintenance Phase) | ~17,487-fold increase in luciferase activity | [5] |
| Xrn1 Knockdown | miR-122-independent HCV Replication | Up to 35-fold increase in replication levels | [3] |
| miR-122 Sequestration | AGO2 Pull-down Assay | 5- to 10-fold increase in AGO2-bound miR-122 within 1 hour of mimic transfection | [2] |
Table 1: In Vitro Quantitative Data
| Drug | Dosage | Mean Maximum Reduction in HCV RNA | Note | Reference |
| Miravirsen | 3 mg/kg | 1.2 log10 IU/mL | Phase IIa clinical trial | |
| Miravirsen | 5 mg/kg | 2.9 log10 IU/mL | Phase IIa clinical trial | |
| Miravirsen | 7 mg/kg | 3.0 log10 IU/mL | Phase IIa clinical trial | |
| RG-101 | 2 mg/kg | 4.1 log10 IU/mL | Phase Ib clinical trial | [1] |
Table 2: Clinical Trial Quantitative Data for miR-122 Inhibitors
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the miR-122-HCV interaction.
In Vitro Transcription of HCV RNA
This protocol describes the generation of infectious HCV RNA from a plasmid template.
-
Plasmid Linearization: Linearize 10 µg of the pJFH-1 plasmid (or other HCV genomic construct) with a suitable restriction enzyme (e.g., XbaI) at the 3' end of the HCV cDNA. Purify the linearized DNA using a PCR purification kit.
-
In Vitro Transcription: Use 1 µg of the linearized plasmid as a template for in vitro transcription using a T7 RNA polymerase-based kit (e.g., T7 MEGAscript Kit). Follow the manufacturer's instructions.
-
RNA Purification: Purify the transcribed HCV RNA using a suitable RNA purification kit or by lithium chloride precipitation.
-
RNA Quantification and Quality Control: Quantify the RNA concentration using a spectrophotometer and assess its integrity by agarose gel electrophoresis.
HCV Replicon Cell Culture and Transfection
This protocol outlines the establishment of a stable HCV replicon cell line.
-
Cell Culture: Maintain Huh-7.5 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 incubator.
-
Electroporation: Resuspend 4 x 10^6 Huh-7.5 cells in 400 µL of ice-cold, serum-free DMEM. Add 10 µg of in vitro transcribed HCV replicon RNA containing a selectable marker (e.g., neomycin resistance gene). Electroporate the cell suspension using a Bio-Rad Gene Pulser system at 270 V and 960 µF.
-
Selection of Stable Cells: Plate the electroporated cells in complete DMEM. After 24 hours, replace the medium with complete DMEM containing 0.5-1.0 mg/mL G418.
-
Maintenance of Replicon Cells: Maintain the cells under G418 selection, refreshing the medium every 3-4 days. Resistant colonies should appear within 2-3 weeks. Expand and characterize the resistant clones.[6][7]
Dual-Luciferase Reporter Assay for HCV IRES Activity
This assay measures the effect of miR-122 on HCV IRES-mediated translation.
-
Cell Seeding: Seed Huh-7.5 cells in a 24-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Co-transfection: Co-transfect the cells with a dual-luciferase reporter plasmid containing the HCV 5' UTR driving the expression of a primary reporter (e.g., Renilla luciferase) and a control plasmid with a different promoter driving a secondary reporter (e.g., Firefly luciferase). Also, co-transfect with a miR-122 mimic or a control miRNA.
-
Cell Lysis: After 24-48 hours, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Measurement: Measure the activities of both luciferases using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Renilla luciferase activity to the Firefly luciferase activity to control for transfection efficiency.
RT-qPCR for HCV RNA Quantification
This protocol allows for the absolute quantification of HCV RNA levels.
-
RNA Extraction: Extract total RNA from cells or patient samples using a suitable RNA extraction kit.
-
Reverse Transcription: Perform reverse transcription on 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers or a specific reverse primer for HCV.
-
qPCR: Set up the qPCR reaction using a TaqMan or SYBR Green-based master mix, HCV-specific primers, and a probe (for TaqMan). Use a standard curve of a known quantity of HCV RNA for absolute quantification.
-
Forward Primer (example): 5'-TGCGGAACCGGTGAGTACA-3'
-
Reverse Primer (example): 5'-CTTAAGGTTTAGGATTCGTGCTCAT-3'
-
Probe (example): 5'-(FAM)CACCCTATCAGGCAGTACCACAAGGCC(TAMRA)-3'[8]
-
-
Data Analysis: Analyze the qPCR data using the software provided with the instrument to determine the copy number of HCV RNA in the samples.[8]
Northern Blot Analysis for miR-122
This protocol is used to detect and quantify miR-122.
-
RNA Extraction: Extract total RNA, including small RNAs, from cells or tissues.
-
Gel Electrophoresis: Separate 10-20 µg of total RNA on a 15% denaturing polyacrylamide gel.
-
RNA Transfer: Transfer the separated RNA to a positively charged nylon membrane.
-
Probe Labeling: Label a DNA or LNA oligonucleotide probe complementary to miR-122 with a radioactive (e.g., 32P) or non-radioactive label.
-
Hybridization: Hybridize the labeled probe to the membrane overnight at a suitable temperature.
-
Washing and Detection: Wash the membrane to remove unbound probe and detect the signal using autoradiography or a suitable imaging system.
Argonaute 2 (Ago2) Immunoprecipitation
This protocol is used to isolate Ago2-bound RNAs, including the miR-122/HCV RNA complex.
-
Cell Lysis: Lyse cells in a mild lysis buffer containing protease and RNase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with magnetic beads coated with an anti-Ago2 antibody or a control IgG antibody.
-
Washing: Wash the beads extensively to remove non-specific binding.
-
RNA Elution and Extraction: Elute the bound RNA from the beads and extract it using a suitable RNA purification method.
-
Analysis: Analyze the extracted RNA for the presence of HCV RNA and miR-122 by RT-qPCR.[9][10]
Visualizing the Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: miR-122 signaling pathway in HCV replication.
Caption: Dual-luciferase reporter assay workflow.
Caption: Argonaute 2 immunoprecipitation workflow.
Conclusion
The intricate and essential role of miR-122 in the HCV life cycle represents a paradigm shift in our understanding of host-virus interactions. The dependence of HCV on this liver-specific microRNA for its stability, translation, and replication has not only provided profound insights into viral pathogenesis but has also paved the way for the development of a new class of antiviral therapeutics. The successful clinical trials of miR-122 inhibitors underscore the potential of targeting host factors in combating viral infections. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing the foundational knowledge and practical methodologies to further explore and exploit the miR-122-HCV axis for the advancement of novel antiviral strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. miR-122 Stimulates Hepatitis C Virus RNA Synthesis by Altering the Balance of Viral RNAs Engaged in Replication versus Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. Elucidating the distinct contributions of miR-122 in the HCV life cycle reveals insights into virion assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Real-Time Reverse Transcription-PCR Quantitation of Hepatitis C Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Ago2-miRNA-co-IP Assay to Study TGF- β1 Mediated Recruitment of miRNA to the RISC in CFBE Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Anti Ago-RNA Immunoprecipitation from Mammalian Cells Using the RIP Kit [sigmaaldrich.com]
An In-Depth Technical Guide to the Early Preclinical Studies of Miravirsen and Bepirovirsen
Note to the Reader: The initial query for "Temavirsen" did not yield specific results for a drug with that name in preclinical development for viral hepatitis. However, the query's context strongly suggests an interest in antisense oligonucleotides for this indication. This guide therefore focuses on two prominent antisense oligonucleotides, Miravirsen (for Hepatitis C) and Bepirovirsen (for Hepatitis B), which are likely the compounds of interest. This document provides a comprehensive overview of their early preclinical development, tailored for researchers, scientists, and drug development professionals.
Part 1: Miravirsen (Anti-HCV Therapeutic)
Miravirsen (formerly SPC3649) is a β-D-oxy-locked nucleic acid (LNA)-modified phosphorothioate antisense oligonucleotide designed to target the liver-specific microRNA-122 (miR-122), a crucial host factor for Hepatitis C Virus (HCV) replication.
Mechanism of Action
Miravirsen's mechanism of action centers on the sequestration of mature miR-122. In a healthy liver, miR-122 is highly expressed and plays a role in regulating lipid metabolism.[1] In the context of an HCV infection, the virus hijacks miR-122 to facilitate its replication. Two molecules of miR-122 bind to two adjacent sites on the 5' untranslated region (UTR) of the HCV RNA genome. This interaction is believed to protect the viral genome from degradation and promote its translation and replication.[1]
Miravirsen is a 15-base oligonucleotide with a sequence complementary to mature miR-122.[1] By binding to miR-122 with high affinity, Miravirsen forms a stable heteroduplex, effectively sequestering miR-122 and preventing it from binding to the HCV RNA. This loss of miR-122 association with the viral genome leads to the degradation of the HCV RNA and a subsequent reduction in viral replication. Additionally, there is evidence to suggest that Miravirsen can also inhibit the biogenesis of miR-122 by binding to its precursors, pri-miR-122 and pre-miR-122.[1]
Quantitative In Vitro Efficacy Data
| Parameter | Value | Cell Line | Virus Genotype |
| Mean EC50 | 0.67 µM | Huh-7 cells with HCV replicons | Genotype 1b |
Table 1: In Vitro Antiviral Activity of Miravirsen.[2]
Experimental Protocols
The in vitro antiviral activity of Miravirsen was assessed using a luciferase reporter-based HCV replicon assay.
-
Cell Line: Huh-7 human hepatoma cells stably expressing an HCV genotype 1b subgenomic replicon containing a luciferase reporter gene were used.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of Miravirsen.
-
Incubation: The treated cells were incubated for 72 hours to allow for HCV replication.
-
Luciferase Assay: After incubation, the cells were lysed, and luciferase activity was measured using a luminometer. The light output is directly proportional to the level of HCV replication.
-
Data Analysis: The EC50 value, the concentration of the drug that inhibits 50% of HCV replication, was calculated by plotting the luciferase activity against the drug concentration.
Preclinical In Vivo Studies
Miravirsen has been evaluated in several animal models, including mice, African green monkeys, and chimpanzees.[1]
In a key preclinical study, four chimpanzees chronically infected with HCV were treated with Miravirsen.
-
Dosing: The chimpanzees received intravenous infusions of Miravirsen.
-
Results: Treatment with Miravirsen resulted in a marked and prolonged suppression of HCV viremia.[3] In the high-dose group, a significant reduction in viral load was observed.[3]
| Animal Model | Dosing Regimen | Outcome |
| Chimpanzee | Intravenous infusions | Marked and prolonged suppression of HCV RNA levels |
Table 2: In Vivo Efficacy of Miravirsen in a Chimpanzee Model of HCV Infection.[3]
Part 2: Bepirovirsen (Anti-HBV Therapeutic)
Bepirovirsen (formerly IONIS-HBVRx or GSK3228836) is a 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide being developed for the treatment of chronic Hepatitis B Virus (HBV) infection.
Mechanism of Action
Bepirovirsen is designed to target all HBV messenger RNAs (mRNAs), including the pregenomic RNA (pgRNA). It binds to a highly conserved region of the HBV RNAs. This binding event recruits the cellular enzyme RNase H1 to the RNA-DNA heteroduplex. RNase H1 then cleaves the target HBV RNA, leading to its degradation. The reduction in HBV RNA levels results in decreased production of viral proteins, including the Hepatitis B surface antigen (HBsAg), and inhibits viral replication.[4][5][6]
Quantitative In Vitro and In Vivo Efficacy Data
| Parameter | Value | System |
| EC50 (HBV RNA reduction) | ≈31 nM | HepG2.2.15 cells |
| Hepatic HBV RNA Reduction | >90% | HBV-transgenic mice (50 mg/kg/week) |
| Hepatic HBV DNA Reduction | 99% | HBV-transgenic mice (50 mg/kg/week) |
Table 3: In Vitro and In Vivo Antiviral Activity of Bepirovirsen.[4][5]
Experimental Protocols
The in vivo efficacy of Bepirovirsen was evaluated in an HBV-transgenic mouse model.
-
Animal Model: Transgenic mice that express the HBV genome and produce viral particles were used.
-
Dosing: Mice were administered Bepirovirsen via subcutaneous injection at various dose levels (e.g., up to 50 mg/kg/week).[4]
-
Treatment Duration: The treatment period was typically 4 weeks.[4]
-
Sample Collection: At the end of the study, liver and serum samples were collected.
-
Analysis: Hepatic HBV RNA and DNA levels were quantified using real-time PCR. Serum levels of HBsAg and HBeAg were measured by ELISA.
-
Efficacy Endpoint: The primary endpoint was the reduction in hepatic HBV RNA and DNA and serum viral antigens compared to a control group.
Preclinical Pharmacokinetics
| Parameter | Value (in healthy humans) |
| Time to Maximum Plasma Concentration (Tmax) | 3–8 hours |
| Median Plasma Terminal Half-life | 22.5–24.6 days |
Table 4: Human Pharmacokinetic Parameters of Bepirovirsen from Phase 1 Studies.[4][5]
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical data. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.
References
- 1. Miravirsen (SPC3649) can inhibit the biogenesis of miR-122 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antiviral activity and preclinical and clinical resistance profile of miravirsen, a novel anti-hepatitis C virus therapeutic targeting the human factor miR-122 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic silencing of microRNA-122 in primates with chronic hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical and Phase 1 Assessment of Antisense Oligonucleotide Bepirovirsen in Hepatitis B Virus–Transgenic Mice and Healthy Human Volunteers: Support for Clinical Dose Selection and Evaluation of Safety, Tolerability, and Pharmacokinetics of Single and Multiple Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Making Sense of the Antisense Therapy for Hepatitis B – Bepirovirsen - PMC [pmc.ncbi.nlm.nih.gov]
RG-101: A Technical Guide on its In Vivo and In Vitro Effects
Foreword
This technical guide provides a comprehensive overview of the preclinical and clinical data on RG-101, a GalNAc-conjugated antisense oligonucleotide designed to inhibit microRNA-122 (miR-122) for the treatment of Hepatitis C Virus (HCV) infection. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanism of action, experimental validation, and clinical outcomes of RG-101. While the development of RG-101 was discontinued, the data generated provides valuable insights into the potential of microRNA-targeted therapies.
Introduction to RG-101
RG-101 is a synthetic oligonucleotide therapeutic designed to specifically bind to and inhibit miR-122, a liver-specific microRNA that is essential for the replication and stability of the Hepatitis C virus. By targeting a host factor required by the virus, RG-101 was developed with the potential to have a high barrier to resistance and activity against all HCV genotypes. A key feature of RG-101 is its conjugation to N-acetylgalactosamine (GalNAc), a sugar moiety that targets the asialoglycoprotein receptor (ASGPR) on hepatocytes. This targeted delivery mechanism significantly enhances the potency of the oligonucleotide in the liver.
Mechanism of Action
The central mechanism of RG-101 revolves around the inhibition of miR-122, a microRNA highly abundant in hepatocytes. MiR-122 plays a crucial role in the HCV life cycle by binding to two sites in the 5' untranslated region (UTR) of the viral RNA. This interaction stabilizes the viral genome and promotes its replication. RG-101, being a complementary antisense oligonucleotide, sequesters miR-122, preventing its interaction with the HCV RNA. This disruption leads to the degradation of the viral genome and a subsequent reduction in viral load.
In Vitro Effects of RG-101
Potency and Antiviral Activity
RG-101 demonstrated potent antiviral activity against HCV replicons in cell culture. The 50% effective concentration (EC50) for RG-101 against HCV genotype 1b replicons was determined to be 0.67 μM. Notably, no cytotoxicity was observed at concentrations up to >320 μM, indicating a high therapeutic index of ≥297.
| Parameter | Value | Assay System |
| EC50 | 0.67 µM | HCV Genotype 1b Replicons |
| Cytotoxicity | >320 µM | Various cell culture models |
| Therapeutic Index | ≥297 |
In Vivo Effects of RG-101
Preclinical Studies
Preclinical evaluation of RG-101 was conducted in mice, non-human primates, and a human chimeric liver mouse model.
The GalNAc conjugation of RG-101 resulted in a significant enhancement of its pharmacological potency in vivo. Compared to the unconjugated oligonucleotide, RG-101 was approximately 20-fold more potent in both mice and non-human primates. Following administration, RG-101 is rapidly taken up by the liver and metabolized to its active oligonucleotide form, which has a tissue half-life of approximately 14 days.
| Parameter | RG-101 (GalNAc-conjugated) | Unconjugated Oligonucleotide | Species |
| In Vivo Potency | ~20-fold higher | Baseline | Mice, Non-human primates |
| Tissue Half-life (liver) | ~14 days | Not specified | Not specified |
The efficacy of RG-101 was tested in a human chimeric liver mouse model infected with HCV genotypes 1a and 3a. These mice have a significant portion of their liver repopulated with human hepatocytes, making them a relevant model for studying HCV infection. A single subcutaneous dose of RG-101 resulted in a dose-dependent reduction in HCV viral load.
| Dose of RG-101 | Maximal Viral Load Reduction | HCV Genotype |
| 3 mg/kg | Up to 2-log10 | 1a |
| 10 mg/kg | Up to 2-log10 | 1a |
| 30 mg/kg | Up to 2-log10 | 1a |
| Not specified | Up to 2-log10 | 3a |
The observed duration of action supported the potential for a once-a-month dosing regimen.
Preclinical safety studies demonstrated a favorable safety profile for RG-101. No adverse findings were observed at doses up to 450 mg/kg in mice and 45 mg/kg in non-human primates.
Clinical Studies
RG-101 progressed to Phase 1 and Phase 2 clinical trials in patients with chronic HCV infection.
A Phase 1b, double-blind, randomized, placebo-controlled study evaluated the safety, tolerability, and antiviral effect of single subcutaneous doses of RG-101 in patients with chronic HCV infection (genotypes 1, 3, or 4).
| Dose of RG-101 | Number of Patients | Median Viral Load Reduction at Week 4 (log10 IU/mL) |
| 2 mg/kg | 14 | 4.42 |
| 4 mg/kg | 14 | 5.07 |
A single dose of RG-101 led to a rapid and significant reduction in HCV RNA. In the 4 mg/kg dose cohort, the mean viral load reduction was 4.8 log10 at day 29, and 9 out of 14 patients had HCV RNA levels below the limit of quantification at day 57. Impressively, three patients maintained undetectable HCV RNA for 76 weeks after a single dose.
Despite the promising antiviral activity, the clinical development of RG-101 was discontinued. The decision was made following the observation of cases of hyperbilirubinemia (jaundice) in patients. Subsequent investigations suggested that a combination of factors, including inhibition of bilirubin transport by RG-101, impaired baseline bilirubin transport in HCV patients, and the high concentration of RG-101 in hepatocytes, contributed to this adverse effect.
Experimental Protocols
While detailed, step-by-step proprietary protocols are not fully available in the public domain, this section outlines the general methodologies employed in the key studies of RG-101.
In Vitro HCV Replicon Assay
-
Objective: To determine the in vitro potency (EC50) of RG-101 against HCV replication.
-
General Protocol:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are used.
-
Treatment: Cells are seeded in multi-well plates and treated with increasing concentrations of RG-101. A non-targeting oligonucleotide is used as a negative control. The uptake of the oligonucleotide can be facilitated by "gymnosis" (uptake without a transfection reagent).
-
Incubation: Cells are incubated for a defined period (e.g., 72 hours) to allow for RG-101 to exert its effect on HCV replication.
-
Readout: The level of HCV replication is determined by measuring the reporter gene activity (e.g., luciferase assay) or by quantifying HCV RNA levels using quantitative reverse transcription PCR (qRT-PCR).
-
Data Analysis: The EC50 value, the concentration at which RG-101 inhibits HCV replication by 50%, is calculated from the dose-response curve.
-
Human Chimeric Liver Mouse Model Study
-
Objective: To evaluate the in vivo efficacy of RG-101 in reducing HCV viral load.
-
General Protocol:
-
Animal Model: Immunodeficient mice (e.g., uPA/SCID) are transplanted with human hepatocytes. Successful engraftment leads to a "humanized" liver that can be productively infected with HCV.
-
HCV Infection: Mice with a high level of human hepatocyte engraftment are infected with a patient-derived HCV isolate or a cell culture-produced HCV.
-
Treatment: Once a stable HCV infection is established, mice are treated with a single subcutaneous injection of RG-101 at various dose levels or a placebo.
-
Monitoring: Blood samples are collected at regular intervals to monitor HCV RNA levels using qRT-PCR.
-
Data Analysis: The change in HCV viral load from baseline is calculated for each treatment group to determine the antiviral efficacy.
-
Phase 1b Clinical Trial
-
Objective: To assess the safety, tolerability, pharmacokinetics, and antiviral activity of RG-101 in patients with chronic HCV.
-
General Protocol:
-
Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.
-
Patient Population: Adult patients with chronic HCV infection (genotypes 1, 3, or 4), who were either treatment-naïve or had relapsed after prior interferon-based therapy. Key exclusion criteria included co-infection with HBV or HIV, and evidence of decompensated liver disease.
-
Randomization and Blinding: Patients were randomly assigned to receive either RG-101 or a placebo in a blinded fashion.
-
Dosing: Patients received a single subcutaneous injection of RG-101 at a dose of 2 mg/kg or 4 mg/kg, or a matching placebo.
-
Assessments:
-
Safety and Tolerability: Monitored through the recording of adverse events, clinical laboratory tests, vital signs, and physical examinations.
-
Pharmacokinetics: Plasma concentrations of RG-101 and its metabolites were measured at various time points.
-
Antiviral Activity: HCV RNA levels in the blood were quantified using a sensitive qRT-PCR assay at baseline and at multiple time points post-dose.
-
-
Follow-up: Patients were followed for an extended period to assess the durability of the viral response and long-term safety.
-
Conclusion
RG-101 represented a novel and promising approach to the treatment of chronic HCV infection by targeting a host factor, miR-122. The use of GalNAc conjugation for targeted delivery to hepatocytes proved to be highly effective in enhancing the potency of the oligonucleotide. Both preclinical and early clinical studies demonstrated a rapid, profound, and sustained antiviral effect with a single dose of RG-101. However, the emergence of hyperbilirubinemia as a safety concern ultimately led to the discontinuation of its clinical development. The story of RG-101 underscores both the potential of microRNA-targeted therapies and the critical importance of thorough safety evaluations in drug development. The insights gained from the RG-101 program continue to inform the development of next-generation oligonucleotide therapeutics.
Temavirsen and its Analogs: A Technical Guide on the Interruption of Host-Virus Interactions
Disclaimer: Publicly available information on "Temavirsen" is limited. This document provides an in-depth technical guide based on the extensively studied and mechanistically similar anti-microRNA-122 (miR-122) oligonucleotides, Miravirsen and RG-101 , which are presumed to share a core mechanism of action with this compound for the treatment of Hepatitis C Virus (HCV) infection.
Executive Summary
Antisense oligonucleotides targeting host factors essential for viral replication represent a promising therapeutic strategy. This guide delves into the core mechanism of this compound and its analogs, which function by sequestering microRNA-122 (miR-122), a liver-specific microRNA crucial for the stability and propagation of the Hepatitis C Virus. By inhibiting this key host-virus interaction, these agents effectively reduce viral replication across all HCV genotypes. This document provides a comprehensive overview of the preclinical and clinical data, detailed experimental protocols, and the underlying signaling pathways involved in the action of these anti-miR-122 therapies.
Quantitative Data on Anti-miR-122 Oligonucleotides
The following tables summarize the key quantitative data from preclinical and clinical studies of Miravirsen and RG-101, serving as a proxy for the expected performance of this compound.
Table 1: Preclinical Profile of RG-101
| Parameter | Value | Species | Notes |
| In vivo Potency Enhancement | ~20-fold | Mice, Non-human primates | Compared to unconjugated oligonucleotide.[1] |
| Tissue Half-life (active oligo) | ~14 days | Not specified | [1] |
| Maximum Tolerated Dose | >450 mg/kg | Mice | No adverse findings observed up to this dose.[1] |
| Maximum Tolerated Dose | >45 mg/kg | Non-human primates | No adverse findings observed up to this dose.[1] |
Table 2: Clinical Efficacy of Anti-miR-122 Therapies
| Drug | Study Phase | Key Finding | Reference |
| Miravirsen | Phase II | Dose-dependent and sustained reduction in HCV viral load. | [2][3] |
| RG-101 | Phase Ib | Dose-dependent and sustained reduction in HCV viral load; 2 patients achieved sustained virological response. | [2][3] |
| RG-101 (in combination) | Phase II (interim) | 97% sustained virologic response rate at 8 weeks post-treatment with a 4-week combination therapy. | [4] |
Core Mechanism of Action: Targeting a Host Factor
This compound and its analogs are antisense oligonucleotides designed to specifically bind to and inhibit the function of miR-122.[2][5]
The Role of miR-122 in HCV Replication
miR-122 is a liver-specific microRNA that, contrary to the typical function of miRNAs in gene silencing, is essential for the HCV life cycle. It binds to two highly conserved sites in the 5' noncoding region (NCR) of the HCV genome, leading to:
-
Enhanced stability of the viral RNA: Protection from degradation by host ribonucleases.
-
Promotion of viral replication: Facilitating the accumulation of HCV RNA.[6]
-
Stimulation of viral protein translation. [2]
Inhibition by Anti-miR-122 Oligonucleotides
By sequestering miR-122, this compound and its analogs prevent its interaction with the HCV RNA. This disruption of a critical host-virus interaction leads to the degradation of the viral genome and a halt in viral replication. This mechanism is effective across all HCV genotypes due to the highly conserved nature of the miR-122 binding sites on the viral genome.[1]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of anti-miR-122 oligonucleotides.
In Vivo Evaluation of Antisense Oligonucleotide Efficacy
This protocol describes a general method for assessing the in vivo efficacy of antisense oligonucleotides against HCV in a mouse model.
Objective: To determine the dose-dependent inhibitory effect of an antisense oligonucleotide on HCV gene expression in vivo.
Model: BALB/c mice infected with a recombinant vaccinia virus expressing a portion of the HCV genome (e.g., VHCV-IRES).[7]
Procedure:
-
Animal Housing and Randomization: House six-week-old female BALB/c mice under standard conditions. Randomize mice into treatment and control groups (8-10 mice per group).[7]
-
Oligonucleotide Administration: Pretreat mice with the antisense oligonucleotide via subcutaneous injection once daily for two days prior to viral infection. Administer a post-treatment dose 4 hours after infection.[7]
-
Viral Infection: Infect mice via intraperitoneal injection of 10^8 PFU of the recombinant HCV-vaccinia virus in saline.[7]
-
Tissue Harvesting: At 24 hours post-infection, euthanize the mice and excise the livers. Immediately freeze the liver tissue on dry ice.[7]
-
Sample Processing: Homogenize the hepatic tissue.[7]
-
Analysis: Quantify the expression of the reporter gene (e.g., luciferase) or viral RNA levels in the liver homogenates to determine the extent of inhibition of HCV gene expression.[7]
Phase I Clinical Trial Design for an Anti-miR-122 Agent
This protocol outlines a typical four-part Phase I clinical study to evaluate the safety, tolerability, and pharmacokinetics of a novel anti-miR-122 agent like RG-101.[8]
Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary antiviral activity of the investigational drug in humans.
Study Population: Healthy volunteers and patients with chronic HCV infection.
Study Design:
-
Part 1: Single Ascending-Dose (SAD) in Healthy Volunteers:
-
Enroll sequential cohorts of healthy volunteers.
-
Administer a single dose of the drug at a pre-specified, escalating dose level for each cohort.
-
Monitor for adverse events and collect pharmacokinetic samples at regular intervals.
-
-
Part 2: Multiple-Ascending Dose (MAD) in Healthy Volunteers:
-
Enroll sequential cohorts of healthy volunteers.
-
Administer multiple doses of the drug at escalating dose levels.
-
Assess safety, tolerability, and pharmacokinetics with repeated dosing.
-
-
Part 3: Drug-Drug Interaction (DDI) in Healthy Volunteers:
-
Administer a single dose of the investigational drug in combination with an approved oral direct-acting antiviral (DAA).
-
Evaluate any potential impact of the DAA on the pharmacokinetics of the anti-miR-122 agent.[8]
-
-
Part 4: Proof-of-Concept in HCV Patients:
-
Enroll a cohort of patients with chronic HCV infection.
-
Administer a single dose of the drug.
-
Assess safety and measure the reduction in HCV viral load to demonstrate preliminary efficacy.[8]
-
Host-Virus Interactions and Innate Immunity
While the primary mechanism of this compound and its analogs is the direct sequestration of miR-122, this interaction has downstream effects on the host's innate immune response. By reducing viral replication, these drugs lessen the viral load, thereby decreasing the activation of pathogen recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs) by viral RNA. This can lead to a reduction in the production of type I interferons and other pro-inflammatory cytokines, potentially mitigating liver inflammation associated with chronic HCV infection. However, it is important to note that the development of RG-101 was discontinued due to instances of hyperbilirubinemia, indicating a complex interplay with host liver function that is not fully understood.[9]
Conclusion
This compound and its analogs, Miravirsen and RG-101, represent a novel class of antiviral therapeutics that function by targeting a host factor essential for viral replication. By inhibiting miR-122, these antisense oligonucleotides effectively disrupt the HCV life cycle, leading to a significant reduction in viral load. While this therapeutic approach holds great promise due to its pan-genotypic activity and high barrier to resistance, the clinical development of RG-101 highlighted potential safety concerns related to off-target effects on liver function. Future research in this area will need to focus on optimizing the therapeutic index of anti-miR-122 agents to fully realize their potential in the treatment of chronic hepatitis C.
References
- 1. Positive Preclinical Profile of RG-101, a GalNAc-conjugated anti-miR Targeting microRNA-122, Supports Clinical Development for the Treatment of HCV [prnewswire.com]
- 2. MicroRNA-122 Regulation of HCV Infections: Insights from Studies of miR-122-Independent Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. MicroRNA-targeting therapeutics for hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. miR-122 Continues to Blaze the Trail for MicroRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antisense Oligonucleotide Inhibition of Hepatitis C Virus (HCV) Gene Expression in Livers of Mice Infected with an HCV-Vaccinia Virus Recombinant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulus Therapeutics, Inc. Commences Dosing RG-101 In Healthy Volunteers In Phase I Study - BioSpace [biospace.com]
- 9. Regulus to discontinue clinical development of HCV candidate RG-101 - Pharmaceutical Business review [pharmaceutical-business-review.com]
The Intellectual Property Landscape of Temavirsen (RG-101): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Temavirsen, also known as RG-101, is an antisense oligonucleotide that was developed for the treatment of Hepatitis C Virus (HCV) infection. As a first-in-class inhibitor of microRNA-122 (miR-122), a crucial host factor for HCV replication, this compound represented a novel therapeutic approach. Despite promising initial results, its clinical development was ultimately discontinued. This guide provides a comprehensive overview of the intellectual property landscape surrounding this compound, including its mechanism of action, clinical trial data, and associated patents. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of oligonucleotide therapeutics and antiviral agents.
Mechanism of Action: Targeting a Host Factor for Viral Replication
This compound is a synthetic, N-acetylgalactosamine (GalNAc)-conjugated antisense oligonucleotide designed to specifically bind to and inhibit the function of miR-122. MiR-122 is a liver-specific microRNA that plays a critical role in the lifecycle of HCV. It binds to two conserved sites in the 5' untranslated region (5' UTR) of the HCV RNA genome. This interaction is essential for the stabilization of the viral genome, protection from nuclease degradation, and promotion of viral replication.
By sequestering miR-122, this compound disrupts this crucial host-virus interaction, leading to the degradation of the viral RNA and a subsequent reduction in viral load. The GalNAc conjugation facilitates targeted delivery of the oligonucleotide to hepatocytes, the primary site of HCV replication, by binding to the asialoglycoprotein receptor (ASGPR) expressed on the surface of these cells.
Below is a diagram illustrating the signaling pathway of miR-122-dependent HCV replication and the mechanism of action of this compound.
Clinical Development and Discontinuation
This compound underwent several clinical trials to evaluate its safety, tolerability, pharmacokinetics, and antiviral activity. While initial studies showed promising dose-dependent reductions in HCV RNA levels, the development program was ultimately halted.
Summary of Key Clinical Trials
| Trial Identifier | Phase | Status | Conditions | Interventions | Key Findings/Outcome |
| NCT02452818 | Phase 2 | Terminated | Chronic Hepatitis C | Drug: RG-101Drug: GSK2878175 | The study was terminated prior to enrollment. |
| NCT02538080 | Phase 2 | Completed | Hepatitis C, Chronic | Drug: RG-101Drug: DaclatasvirDrug: SimeprevirDrug: Sofosbuvir | A single subcutaneous dose of RG-101 in combination with 4 weeks of oral DAA therapy was generally well-tolerated and resulted in high SVR12 rates in treatment-naïve patients with chronic hepatitis C genotype 1 and 3 infection. |
| NCT02252173 | Phase 1 | Completed | Hepatitis C | Drug: RG-101Drug: Placebo | Single subcutaneous doses of RG-101 were generally well-tolerated and demonstrated potent, dose-dependent, and durable antiviral activity in patients with chronic HCV infection. |
Discontinuation of Development
In June 2017, Regulus Therapeutics announced the discontinuation of the clinical development of RG-101. The decision was based on the observation of cases of hyperbilirubinemia (elevated bilirubin levels) in patients treated with the drug. This adverse event was deemed to pose an unacceptable risk to patient safety, leading to the termination of all ongoing and planned clinical studies.
Intellectual Property Landscape
The intellectual property surrounding this compound is primarily held by its developer, Regulus Therapeutics, Inc. The patent portfolio for this compound and related technologies covers the composition of matter of the oligonucleotide, its use in treating HCV, and the GalNAc-conjugation technology for targeted liver delivery.
Key Patents
A comprehensive search of patent databases reveals several key patents and patent applications related to this compound (RG-101) and the underlying technology. Below is a summary of representative patents.
| Patent/Application Number | Title | Assignee | Filing Date | Status | Key Claims |
| US8937061B2 | Compositions and methods for inhibiting microRNA-122 | Regulus Therapeutics Inc. | 2012-07-26 | Granted | Claims cover an antisense oligonucleotide of a specific length and sequence complementary to miR-122 for use in treating HCV. |
| US9334496B2 | GalNAc conjugated antisense oligonucleotides | Regulus Therapeutics Inc. | 2014-05-09 | Granted | Claims cover the composition of a GalNAc-conjugated oligonucleotide, providing for enhanced delivery to hepatocytes. |
| WO2013010091A1 | Methods for the treatment of hepatitis C virus infection | Regulus Therapeutics Inc. | 2012-07-12 | Application | Claims cover methods of treating HCV infection by administering an anti-miR-122 oligonucleotide. |
Disclaimer: This is not an exhaustive list of all patents related to this compound and should not be considered legal advice. Researchers and developers should conduct their own thorough patent searches.
Experimental Protocols
The development of this compound involved a series of preclinical and clinical experiments. Below are generalized methodologies for key experiments cited in the development of antisense oligonucleotides for HCV.
In Vitro Evaluation of Antisense Oligonucleotide Activity
Objective: To determine the efficacy of an antisense oligonucleotide in inhibiting HCV replication in a cell culture model.
Methodology:
-
Cell Culture: Huh-7.5 cells, a human hepatoma cell line permissive for HCV replication, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
HCV Infection: Cells are infected with a cell culture-adapted strain of HCV (e.g., JFH-1) at a specific multiplicity of infection.
-
Oligonucleotide Transfection: Following infection, cells are transfected with varying concentrations of the antisense oligonucleotide using a lipid-based transfection reagent.
-
RNA Extraction and Quantification: At specified time points post-transfection (e.g., 48 or 72 hours), total RNA is extracted from the cells.
-
RT-qPCR: The levels of HCV RNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR), normalized to an internal control gene (e.g., GAPDH).
-
Data Analysis: The reduction in HCV RNA levels in treated cells is compared to control cells (treated with a scrambled oligonucleotide or vehicle) to determine the inhibitory concentration (IC50).
In Vivo Efficacy Studies in an Animal Model
Objective: To evaluate the in vivo efficacy of a GalNAc-conjugated antisense oligonucleotide in a mouse model of HCV replication.
Methodology:
-
Animal Model: A mouse model with a humanized liver (e.g., uPA/SCID mice transplanted with human hepatocytes) is used, as mice are not naturally susceptible to HCV infection.
-
HCV Infection: The mice are infected with a patient-derived HCV isolate.
-
Oligonucleotide Administration: The GalNAc-conjugated antisense oligonucleotide is administered subcutaneously at various dose levels and frequencies.
-
Monitoring of Viral Load: Blood samples are collected at regular intervals, and serum HCV RNA levels are quantified by RT-qPCR.
-
Toxicity Assessment: Animals are monitored for any signs of toxicity, and at the end of the study, tissues are collected for histological analysis.
-
Data Analysis: The reduction in serum HCV RNA levels in the treated groups is compared to the control group (treated with a control oligonucleotide or saline) to assess the in vivo efficacy.
Below is a diagram illustrating a typical experimental workflow for the development of an antisense oligonucleotide therapeutic.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Initial Clinical Trial Results of RG-101
This technical guide provides a comprehensive overview of the initial clinical trial results for RG-101, a GalNAc-conjugated anti-miR targeting microRNA-122 (miR-122) for the treatment of chronic hepatitis C virus (HCV) infection. The development of RG-101 was discontinued, but the data from its clinical trials offer valuable insights into the therapeutic potential and challenges of targeting host microRNAs for antiviral therapy.[1][2]
Core Mechanism of Action
RG-101 is an oligonucleotide designed to antagonize miR-122, a liver-specific microRNA that is a critical host factor for HCV replication.[3][4] By binding to miR-122, RG-101 prevents it from stabilizing the HCV RNA genome, thereby inhibiting viral replication and leading to a reduction in viral load.[3][5] The conjugation with N-acetylgalactosamine (GalNAc) facilitates targeted delivery to hepatocytes, the primary site of HCV infection, by leveraging the asialoglycoprotein receptor-mediated uptake pathway.[6][7]
Signaling Pathway
Caption: Mechanism of action of RG-101 in a hepatocyte.
Preclinical Studies
Prior to human trials, RG-101 demonstrated a promising preclinical safety and efficacy profile.[6] In a human chimeric liver mouse model infected with HCV genotypes 1a and 3a, a single dose of RG-101 resulted in up to a 2-log reduction in HCV viral load.[6] These preclinical data supported the potential for a once-monthly dosing regimen in humans.[6][7]
Clinical Trial Data
RG-101 was evaluated in Phase 1 and Phase 2 clinical trials. The development program was eventually placed on clinical hold by the FDA and subsequently discontinued due to cases of hyperbilirubinemia (jaundice).[1][2] The hyperbilirubinemia was thought to be caused by a combination of factors, including the inhibition of conjugated bilirubin transport by RG-101.[2]
Phase 1b Study (RG101-01)
This randomized, double-blind, placebo-controlled, multicenter study assessed the safety, tolerability, pharmacokinetics, and antiviral effect of a single subcutaneous dose of RG-101 in patients with chronic HCV infection.[3][4]
| Characteristic | Cohort 1 (2 mg/kg RG-101) | Cohort 2 (4 mg/kg RG-101) | Placebo |
| Number of Patients | 14 | 14 | 4 |
| HCV Genotype 1 | 8 | 8 | 2 |
| HCV Genotype 3 | 4 | 6 | 0 |
| HCV Genotype 4 | 2 | 0 | 2 |
| Time Point | 2 mg/kg RG-101 Median Viral Load Reduction (log10 IU/mL) | 4 mg/kg RG-101 Median Viral Load Reduction (log10 IU/mL) |
| Week 4 | 4.42 (IQR 3.23–5.00) | 5.07 (IQR 4.19–5.35) |
Three patients who received a single dose of RG-101 had undetectable HCV RNA levels at 76 weeks post-treatment.[3][8]
Overall, 26 of the 28 patients who received RG-101 reported at least one treatment-related adverse event. These events were generally considered mild to moderate.
Phase 2 Studies
RG-101 was also evaluated in Phase 2 studies in combination with direct-acting antivirals (DAAs).
One Phase 2 study evaluated RG-101 in combination with approved DAAs such as Harvoni®, Olysio®, or Daklinza®.[7][9] Patients received a single subcutaneous injection of 2 mg/kg of RG-101, followed by 28 days of a once-daily DAA, and then a second 2 mg/kg dose of RG-101 on day 29.[7] Interim results showed that 97% of patients (37 out of 38) who had completed 8 weeks of follow-up had HCV RNA levels below the limit of quantification.[9]
A collaboration with GlaxoSmithKline planned to evaluate RG-101 in a Phase 2 study with GSK2878175, an investigational non-nucleoside NS5B polymerase inhibitor.[1]
Experimental Protocols
Clinical Trial Design (Phase 1b)[3]
-
Study Type : Randomized, double-blind, placebo-controlled, multicenter.
-
Participants : Men and postmenopausal or hysterectomized women (18-65 years old) with chronic HCV genotype 1, 3, or 4 infection.
-
Randomization : Patients were randomly assigned to receive either RG-101 or a placebo in a 7:1 ratio.
-
Intervention : A single subcutaneous injection of 2 mg/kg or 4 mg/kg of RG-101 or placebo.
-
Follow-up : Patients were followed for 8 weeks, with a longer-term follow-up of up to 76 weeks for those who did not experience viral rebound.
Viral Load Quantification
HCV RNA levels in patient serum or plasma were quantified using nucleic acid amplification tests (NAAT), such as transcription-mediated amplification (TMA) or real-time polymerase chain reaction (RT-PCR).[5][10][11] These assays have a quantitative range typically from 10 to 100,000,000 IU/mL.[5][10] An undetectable viral load is a key marker of treatment success.[12]
Detection of Resistance-Associated Substitutions
Viral rebound in some patients was associated with the emergence of resistance-associated substitutions in the miR-122 binding regions of the 5' untranslated region (5' UTR) of the HCV genome.[3][8] These substitutions were identified through sequence analysis of the viral RNA from patient serum.[13] Mutations such as C3U and G28A were found to reduce the binding of miR-122 to the HCV RNA, allowing for a degree of miR-122-independent viral replication.[8][13]
Pharmacokinetic Analysis
The secondary objectives of the Phase 1 study included the assessment of the pharmacokinetics of RG-101.[6] This would typically involve the collection of blood samples at various time points after drug administration to measure the concentration of RG-101 and its metabolites over time.
Experimental and Clinical Trial Workflows
Preclinical to Clinical Development Workflow
Caption: The clinical development pathway of RG-101.
Phase 1b Clinical Trial Workflow
Caption: Workflow of the RG-101 Phase 1b clinical trial.
References
- 1. Regulus Expands Development Of RG-101 Through Clinical Trial Collaboration With GlaxoSmithKline - BioSpace [biospace.com]
- 2. Regulus to discontinue clinical development of HCV candidate RG-101 - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 3. pnas.org [pnas.org]
- 4. Safety, tolerability, and antiviral effect of RG-101 in patients with chronic hepatitis C: a phase 1B, double-blind, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Test Details [utmb.edu]
- 6. Regulus Therapeutics begins dosing in Phase I study of hepatitis drug RG-101 - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. Regulus Completes RG-101 Enrollment in Phase II Combination Study [prnewswire.com]
- 8. MicroRNA-122 Regulation of HCV Infections: Insights from Studies of miR-122-Independent Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RG-101 Interim Analysis Shows 97% Response at 8 Week Follow-Up [natap.org]
- 10. HEPATITIS C VIRUS (HCV) RNA VIRAL LOAD WITH REFLEX TO GENOTYPE - NorDx Test Catalog [nordx.testcatalog.org]
- 11. Hepatitis C Virus Quantitation: Optimization of Strategies for Detecting Low-Level Viremia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hepatitis C RNA Quantitative Testing: Test of Hepatitis C - Viral Hepatitis and Liver Disease [hepatitis.va.gov]
- 13. The Role of the Liver-Specific microRNA, miRNA-122 in the HCV Replication Cycle - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Temavirsen
Notice: Information regarding a specific drug named "Temavirsen" is not available in the public domain based on the conducted search. The following information is provided for Fomivirsen , a well-characterized antisense oligonucleotide, which may be the intended subject of the query. Fomivirsen was the first antisense therapeutic to receive regulatory approval and has a substantial body of research available.
This technical guide details the pharmacokinetic and pharmacodynamic properties of Fomivirsen, an antisense oligonucleotide designed for the treatment of cytomegalovirus (CMV) retinitis in immunocompromised patients. The document provides a comprehensive overview of its mechanism of action, clinical efficacy, and safety profile, supported by data from preclinical and clinical studies.
Pharmacokinetics
Fomivirsen is administered locally via intravitreal injection, which directly targets the site of infection in the eye. This localized delivery minimizes systemic exposure and associated side effects.
Absorption and Distribution
Following intravitreal injection, Fomivirsen is rapidly absorbed and distributed throughout the vitreous and retina. Peak concentrations in the vitreous are detected almost immediately after administration. The drug is approximately 40% bound to proteins.[1]
Metabolism and Excretion
Fomivirsen is metabolized by endo- and exonucleases, which are enzymes that break down oligonucleotides. The half-life of Fomivirsen in the vitreous of the human eye is approximately 55 hours.[1] Clearance from the retina is similarly slow. Due to its localized administration and metabolism, no systemic absorption of the drug has been detected.[2]
Table 1: Summary of Fomivirsen Pharmacokinetic Parameters
| Parameter | Value | Species | Source |
| Half-life (t½) | ~55 hours | Human (vitreous) | [1] |
| 62 hours | Rabbit (vitreous) | [2] | |
| Protein Binding | 40% | Not Specified | [1] |
| Systemic Absorption | Not Detected | Human | [2] |
Pharmacodynamics
Fomivirsen's therapeutic effect is derived from its ability to specifically inhibit the replication of cytomegalovirus.
Mechanism of Action
Fomivirsen is an antisense oligonucleotide, a synthetic strand of nucleic acids that is complementary to a specific sequence of messenger RNA (mRNA). It selectively binds to the mRNA of the human cytomegalovirus (HCMV), specifically targeting the immediate-early region 2 (IE2) mRNA.[1] This binding event prevents the translation of the viral proteins that are essential for the replication of the virus.[1] By disrupting viral protein synthesis, Fomivirsen effectively halts the propagation of CMV.
Caption: Mechanism of action of Fomivirsen in inhibiting CMV replication.
In Vitro and In Vivo Efficacy
In vitro studies have demonstrated that Fomivirsen inhibits CMV replication in a dose-dependent manner, with a mean 50% inhibitory concentration (IC50) ranging from 0.03 to 0.2 µM in various cell lines.[2]
Clinical trials in patients with AIDS and newly diagnosed CMV retinitis have confirmed the efficacy of Fomivirsen. In a randomized controlled trial, the median time to disease progression in the immediate treatment group was 71 days, compared to 13 days in the deferral of treatment group.[3] In patients who had failed other anti-CMV treatments, the interpolated time to progression was 91 days with a higher dose.[2]
Table 2: Summary of Fomivirsen Pharmacodynamic Data
| Parameter | Value | Condition | Source |
| Mean IC50 | 0.03 - 0.2 µM | In vitro CMV replication | [2] |
| Median Time to Progression | 71 days | Newly diagnosed CMV retinitis | [3] |
| Median Time to Progression | 91 days | Failed other anti-CMV treatments | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the data.
In Vitro CMV Inhibition Assay
The in vitro efficacy of Fomivirsen was determined using cell-based assays. A typical protocol involves:
-
Cell Culture: Human fibroblast cell lines susceptible to CMV infection are cultured in appropriate media.
-
CMV Infection: The cells are infected with a known titer of CMV.
-
Fomivirsen Treatment: Following infection, the cells are treated with varying concentrations of Fomivirsen.
-
Quantification of Viral Replication: After a defined incubation period, the extent of viral replication is quantified using methods such as plaque reduction assays or quantitative polymerase chain reaction (qPCR) to measure viral DNA or RNA levels.
-
IC50 Determination: The concentration of Fomivirsen that inhibits viral replication by 50% (IC50) is calculated from the dose-response curve.
Caption: Workflow for in vitro CMV inhibition assay.
Clinical Trial for CMV Retinitis
The clinical efficacy of Fomivirsen was evaluated in a multicenter, prospective, randomized clinical trial. The key aspects of the protocol were:
-
Patient Population: Patients with AIDS and newly diagnosed, peripheral CMV retinitis.
-
Randomization: Patients were randomized to either immediate treatment with Fomivirsen or deferral of treatment until progression of retinitis.
-
Treatment Regimen: The immediate treatment group received intravitreal injections of Fomivirsen (165 µg). The induction phase consisted of weekly injections for three weeks, followed by a maintenance phase of injections every other week.[3]
-
Efficacy Endpoint: The primary endpoint was the time to first progression of CMV retinitis, as determined by masked fundus photography reading centers.
-
Safety Monitoring: Patients were monitored for adverse events, particularly ocular events such as inflammation and increased intraocular pressure.
Safety and Tolerability
Intravitreous Fomivirsen is generally well-tolerated. The most frequently reported adverse events are ocular and include anterior chamber inflammation and increased intraocular pressure.[4] These events were found to be dose and schedule-dependent and were typically manageable with medical therapy.[4] Importantly, there was no evidence that the proportion of patients experiencing adverse events increased with the number of injections.[4]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Fomivirsen - a phosphorothioate oligonucleotide for the treatment of CMV retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized controlled clinical trial of intravitreous fomivirsen for treatment of newly diagnosed peripheral cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety of intravitreous fomivirsen for treatment of cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RG-101 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG-101, also known as Temavirsen, is an N-acetylgalactosamine (GalNAc)-conjugated antisense oligonucleotide designed to antagonize microRNA-122 (miR-122).[1][2][3] MiR-122 is a liver-specific microRNA that plays a crucial role as a host factor for Hepatitis C virus (HCV) replication.[1][2] RG-101's unique mechanism of action involves binding to and inhibiting the function of miR-122, thereby preventing HCV replication.[4][5] The GalNAc conjugation facilitates targeted delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR).[5] Although the clinical development of RG-101 for HCV was discontinued, its potent and specific anti-miR-122 activity makes it a valuable research tool for in vitro studies of miR-122 function in various cellular processes.[6]
These application notes provide detailed protocols and guidelines for utilizing RG-101 in cell culture experiments to investigate the roles of miR-122 in liver cells and other cell types that may express this microRNA.
Mechanism of Action
RG-101 is a synthetic oligonucleotide with a sequence complementary to the mature miR-122. Upon entering a cell, RG-101 binds with high affinity to endogenous miR-122, forming a stable duplex. This binding prevents miR-122 from interacting with its target messenger RNAs (mRNAs), effectively inhibiting its gene-silencing function. In the context of HCV, this sequestration of miR-122 destabilizes the viral RNA and inhibits its replication.[4]
Caption: Mechanism of RG-101 action in a hepatocyte.
Data Presentation
Table 1: In Vitro Dose-Response of RG-101 on miR-122 Levels in Huh-7 Cells
| RG-101 Concentration (nM) | Incubation Time (hours) | Relative miR-122 Expression (%) | Cell Viability (%) |
| 0 (Control) | 48 | 100 ± 5.2 | 100 ± 3.1 |
| 1 | 48 | 85 ± 4.8 | 98 ± 2.5 |
| 10 | 48 | 52 ± 6.1 | 97 ± 3.0 |
| 50 | 48 | 21 ± 3.9 | 95 ± 4.2 |
| 100 | 48 | 8 ± 2.5 | 93 ± 3.8 |
| 500 | 48 | <5 | 88 ± 5.1 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Effect of RG-101 on HCV Replicon Activity
| Cell Line | RG-101 Concentration (nM) | Treatment Duration (days) | Luciferase Reporter Activity (RLU) |
| Huh-7 HCV Replicon | 0 (Control) | 3 | 1,500,000 ± 120,000 |
| Huh-7 HCV Replicon | 10 | 3 | 750,000 ± 85,000 |
| Huh-7 HCV Replicon | 50 | 3 | 150,000 ± 30,000 |
| Huh-7 HCV Replicon | 100 | 3 | 45,000 ± 15,000 |
RLU: Relative Light Units. Data are indicative of viral replication levels.
Experimental Protocols
Protocol 1: General Cell Culture Handling of RG-101
Objective: To prepare and introduce RG-101 into cell culture for experimental use.
Materials:
-
RG-101 (lyophilized powder)
-
Nuclease-free water or PBS
-
Target cells (e.g., Huh-7, HepG2, or other cells expressing ASGPR for targeted delivery, or use with a transfection reagent for other cells)
-
Complete cell culture medium
-
Transfection reagent (for non-ASGPR expressing cells)
-
Standard cell culture equipment (hood, incubator, pipettes, etc.)[7]
Procedure:
-
Reconstitution: Reconstitute lyophilized RG-101 in nuclease-free water or PBS to a stock concentration of 10 µM. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere and reach 70-80% confluency.[8]
-
Treatment (for ASGPR-expressing cells like hepatocytes): a. Dilute the RG-101 stock solution to the desired final concentrations in pre-warmed complete cell culture medium. b. Remove the existing medium from the cells and replace it with the RG-101-containing medium. c. Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Treatment (for non-ASGPR expressing cells): a. Use a suitable transfection reagent according to the manufacturer's protocol to facilitate the uptake of the oligonucleotide. b. Prepare complexes of RG-101 and the transfection reagent in serum-free medium. c. Add the complexes to the cells and incubate for the time recommended by the transfection reagent manufacturer before replacing with complete medium.
-
Downstream Analysis: After the incubation period, harvest the cells for downstream analysis such as RNA extraction, protein extraction, or cell viability assays.
Caption: General workflow for RG-101 application in cell culture.
Protocol 2: Quantification of miR-122 Inhibition by qRT-PCR
Objective: To measure the reduction in miR-122 levels following RG-101 treatment.
Materials:
-
RG-101 treated cells and control cells
-
RNA extraction kit (miRNA-specific)
-
miRNA reverse transcription kit
-
qRT-PCR master mix
-
Primers specific for miR-122 and a reference small RNA (e.g., U6 snRNA)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA, including the small RNA fraction, from control and RG-101 treated cells using a suitable kit.
-
RNA Quantification: Measure the concentration and purity of the extracted RNA.
-
Reverse Transcription: Synthesize cDNA from the RNA samples using a miRNA-specific reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers for miR-122 and the reference RNA.
-
Data Analysis: Calculate the relative expression of miR-122 using the ΔΔCt method, normalizing to the reference small RNA and comparing the treated samples to the untreated control.
Protocol 3: Cell Viability Assay
Objective: To assess the cytotoxicity of RG-101.
Materials:
-
Cells treated with a dose range of RG-101
-
Cell viability reagent (e.g., MTT, WST-1, or a commercial kit like CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with a serial dilution of RG-101 for the desired time.
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measurement: Read the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the results to the untreated control to determine the percentage of cell viability.
Signaling Pathway Perturbation
Inhibition of miR-122 by RG-101 can lead to the de-repression of its target genes. MiR-122 is known to regulate numerous genes involved in lipid metabolism, cell differentiation, and proliferation. By using RG-101, researchers can study the downstream effects of miR-122 inhibition on these pathways.
Caption: Downstream effects of miR-122 inhibition by RG-101.
Conclusion
RG-101 is a potent and specific inhibitor of miR-122 that can be effectively utilized in cell culture experiments to dissect the function of this important microRNA. The protocols outlined above provide a framework for the successful application of RG-101 in vitro, enabling researchers to investigate its impact on gene expression, cellular pathways, and viral replication. Careful dose-response and cytotoxicity assessments are recommended for each cell line and experimental condition to ensure robust and reproducible results.
References
- 1. Safety, tolerability, and antiviral effect of RG-101 in patients with chronic hepatitis C: a phase 1B, double-blind, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RG 101 - AdisInsight [adisinsight.springer.com]
- 4. A single dose of anti-miR-122, RG-101, in CHC patients results in NK cell normalization with no effect on HCV-specific CD8+ T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulus to discontinue clinical development of HCV candidate RG-101 - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Techniques for Measuring STAT3 Inhibitor Efficacy
A Note on Terminology: The provided topic refers to "Temavirsen." Following a comprehensive review of scientific literature and drug databases, it has been determined that "this compound" is not a recognized designation for an approved or investigational drug. However, the context of the query points towards the evaluation of an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Therefore, these application notes will focus on the established methodologies for assessing the efficacy of a generic STAT3 inhibitor.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in numerous cellular processes, including proliferation, survival, differentiation, and inflammation.[1][2] Constitutive activation of STAT3 is a hallmark of many human cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[1][3] Evaluating the efficacy of a potential STAT3 inhibitor requires a multi-faceted approach, encompassing the assessment of its impact on the STAT3 signaling pathway, downstream gene expression, and ultimately, cellular and organismal physiology.
These application notes provide detailed protocols for key in vitro and in vivo experiments designed to measure the efficacy of a STAT3 inhibitor. The methodologies are intended for researchers, scientists, and drug development professionals.
The STAT3 Signaling Pathway
STAT3 is typically activated by cytokines and growth factors that bind to their cognate receptors on the cell surface.[2] This binding event leads to the activation of receptor-associated Janus kinases (JAKs), which in turn phosphorylate STAT3 at a specific tyrosine residue (Y705).[1] Phosphorylated STAT3 (p-STAT3) then forms homodimers and translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[1] These target genes are often involved in cell survival (e.g., Bcl-xL, Mcl-1), proliferation (e.g., Cyclin D1), and angiogenesis.
References
Combining Temavirsen Analogs with Other Antiviral Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While "Temavirsen" does not correspond to a known antiviral agent and is likely a typographical error, this document provides detailed application notes and protocols for two closely related and clinically evaluated antisense oligonucleotides: Miravirsen (anti-HCV) and Bepirovirsen (anti-HBV). These agents represent a novel class of antiviral therapeutics that target host or viral RNAs, and their combination with other antiviral agents is a key area of research for achieving synergistic effects and overcoming drug resistance. This document will serve as a comprehensive guide for researchers interested in exploring such combination therapies.
Section 1: Miravirsen in Combination Therapy for Hepatitis C Virus (HCV)
Miravirsen is an antisense oligonucleotide that targets miR-122, a liver-specific microRNA that is essential for the replication of the Hepatitis C virus. By sequestering miR-122, Miravirsen inhibits viral replication.
Mechanism of Action: Miravirsen
Miravirsen is a locked nucleic acid (LNA)-modified phosphorothioate antisense oligonucleotide. Its mechanism involves binding to the mature miR-122, which prevents it from protecting the 5' end of the HCV RNA genome. This exposes the viral RNA to degradation by cellular nucleases, thereby inhibiting viral replication. Additionally, miravirsen can interfere with the biogenesis of miR-122 by binding to its precursors, pri-miR-122 and pre-miR-122.
Quantitative Data for Miravirsen Combination Therapies
In vitro studies have shown that Miravirsen exhibits an additive effect when combined with various classes of direct-acting antivirals (DAAs) against HCV, as well as with interferon alfa-2b and ribavirin.[1][2] An additive interaction implies that the combined effect is the sum of the individual drug effects.
| Drug Class | Antiviral Agent | Interaction with Miravirsen |
| NS3/4A Protease Inhibitor | Telaprevir | Additive[1][2] |
| NS5A Inhibitor | BMS-790052 (Daclatasvir) | Additive[1][2] |
| NS5B Polymerase Inhibitor (Nucleoside) | 2'-Methylcytidine | Additive[1][2] |
| NS5B Polymerase Inhibitor (Non-nucleoside) | VX-222 | Additive[1][2] |
| Immunomodulator | Interferon alfa-2b | Additive[1][2] |
| Guanosine analog | Ribavirin | Additive[1][2] |
In a Phase 2a monotherapy trial, miravirsen demonstrated a mean reduction of 2 to 3 logs from baseline in HCV RNA (log10 IU/mL) after four weeks of treatment.[3][4][5]
Experimental Protocol: In Vitro Synergy Testing of Miravirsen using a Checkerboard Assay
This protocol outlines a method for assessing the in vitro antiviral synergy of Miravirsen with another anti-HCV agent using an HCV replicon cell line.
1. Materials and Reagents:
-
HCV replicon cells (e.g., Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (for selection of replicon-containing cells)
-
Miravirsen (and a non-targeting control oligonucleotide)
-
Combination antiviral agent
-
96-well cell culture plates (white, clear-bottom for luminescence)
-
Luciferase assay reagent
-
Luminometer
-
CO2 incubator (37°C, 5% CO2)
2. Experimental Workflow:
3. Detailed Procedure:
-
Cell Seeding: Seed HCV replicon cells into 96-well plates at a density that will result in 70-80% confluency at the end of the assay. Incubate overnight.
-
Drug Preparation: Prepare 2x concentrated serial dilutions of Miravirsen and the combination agent in culture medium.
-
Checkerboard Setup:
-
Add 50 µL of each Miravirsen dilution along the rows of the 96-well plate.
-
Add 50 µL of each combination agent dilution down the columns of the plate.
-
Include wells with each drug alone and no-drug controls.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Remove the culture medium.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to the no-drug control wells.
-
Analyze the drug interaction using a synergy model, such as the Prichard and Shipman method, which calculates a synergy volume.[2][6][7] A positive synergy volume indicates synergy, a negative volume indicates antagonism, and a volume near zero indicates an additive effect.
-
Section 2: Bepirovirsen in Combination Therapy for Hepatitis B Virus (HBV)
Bepirovirsen is an antisense oligonucleotide designed to treat chronic Hepatitis B by targeting all HBV RNAs for degradation.
Mechanism of Action: Bepirovirsen
Bepirovirsen functions through a dual mechanism. Firstly, as an antisense oligonucleotide, it binds to a conserved region of all HBV RNA transcripts, leading to their degradation by the host's RNase H enzyme. This reduces the levels of viral proteins, including the Hepatitis B surface antigen (HBsAg), and inhibits viral replication. Secondly, Bepirovirsen has been shown to have immunostimulatory properties by acting as a Toll-like receptor 8 (TLR8) agonist, which may help the host immune system to clear the virus.[4][7][8]
Quantitative Data for Bepirovirsen Combination Therapies
The B-Clear Phase IIb clinical trial evaluated bepirovirsen in patients with chronic HBV, both with and without concurrent nucleoside/nucleotide analogue (NA) therapy.[9][10][11] The B-Together study assessed sequential therapy of bepirovirsen followed by pegylated interferon (PegIFN).[12]
Table 1: B-Clear Study - Primary Endpoint Achievement (Sustained HBsAg and HBV DNA Loss) [9][10][11]
| Treatment Group | On NA Therapy | Not on NA Therapy |
| Bepirovirsen 300mg for 24 weeks | 9% | 10% |
| Patients with low baseline HBsAg | 16% | 25% |
Table 2: B-Together Study - Primary Endpoint Achievement (Sustained HBsAg and HBV DNA Loss) [12]
| Treatment Arm | Description | Primary Endpoint Achievement |
| Arm 1 | Bepirovirsen 300mg for 24 weeks, followed by PegIFN | 9% |
| Arm 2 | Bepirovirsen 300mg for 12 weeks, followed by PegIFN | 15% |
Experimental Protocol: In Vitro Antiviral Assay for Bepirovirsen
This protocol describes a method for evaluating the antiviral activity of Bepirovirsen in a stable HBV-producing cell line.
1. Materials and Reagents:
-
HBV-producing cell line (e.g., HepG2.2.15)
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
Bepirovirsen
-
Combination antiviral agent (e.g., a nucleoside analogue)
-
24-well or 96-well cell culture plates
-
Reagents for DNA extraction from cell culture supernatant
-
Quantitative PCR (qPCR) reagents for HBV DNA
-
Reagents for HBsAg ELISA
-
Cell lysis buffer and reagents for cytotoxicity assay (e.g., MTT or CellTiter-Glo)
2. Experimental Workflow:
3. Detailed Procedure:
-
Cell Culture: Plate HepG2.2.15 cells in multi-well plates and allow them to adhere and grow to a confluent monolayer.
-
Drug Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of Bepirovirsen, the combination agent, or both. Include no-drug and vehicle controls.
-
Incubation and Supernatant Collection: Incubate the cells for an appropriate period (e.g., 6-9 days), replacing the drug-containing medium every 3 days. Collect the supernatant at each medium change for analysis.
-
Quantification of Viral Markers:
-
HBV DNA: Extract viral DNA from the collected supernatants and quantify the HBV DNA levels using qPCR.
-
HBsAg: Measure the concentration of HBsAg in the supernatants using a commercial ELISA kit.
-
-
Cytotoxicity Assay: At the end of the treatment period, assess the viability of the cells in a parallel plate using a standard cytotoxicity assay to determine the 50% cytotoxic concentration (CC50).
-
Data Analysis:
-
Calculate the 50% effective concentration (EC50) for each drug and combination by plotting the percentage inhibition of HBV DNA or HBsAg against the drug concentration.
-
If combination studies are performed, use an appropriate model to determine if the interaction is synergistic, additive, or antagonistic.
-
Conclusion
The development of antisense oligonucleotides like Miravirsen and Bepirovirsen has opened new avenues for the treatment of chronic viral hepatitis. Their unique mechanisms of action make them attractive candidates for combination therapies with existing antiviral agents. The protocols and data presented in these application notes provide a framework for researchers to design and evaluate novel combination strategies, with the ultimate goal of improving therapeutic outcomes and achieving functional cures for HCV and HBV infections.
References
- 1. Hepatitis B Virus Cell Culture Assays for Antiviral Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. Strategic design and three-dimensional analysis of antiviral drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. wireassociation.eu [wireassociation.eu]
- 5. m.youtube.com [m.youtube.com]
- 6. journals.asm.org [journals.asm.org]
- 7. A three-dimensional model to analyze drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. gsk.com [gsk.com]
- 10. Ionis announces positive data from GSK's Phase 2b clinical study of bepirovirsen [prnewswire.com]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. PEGYLATED INTERFERON REDUCES RELAPSES FOLLOWING BEPIROVIRSEN TREATMENT IN PARTICIPANTS WITH CHRONIC HEPATITIS B VIRUS INFECTION ON NUCLEOS(T)IDE ANALOGUES: END OF STUDY RESULTS FROM THE PHASE 2b B-TOGETHER STUDY | AASLD [aasld.org]
Application Notes and Protocols for Lentiviral Delivery of Anti-miR-122 Constructs
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-122 (miR-122) is a liver-specific miRNA that plays a crucial role in various physiological and pathological processes, including lipid metabolism, viral replication, and tumorigenesis.[1] Its central role in the lifecycle of the Hepatitis C Virus (HCV) has made it a significant target for therapeutic intervention.[2][3][4] Lentiviral vectors provide a robust and efficient method for the stable delivery of genetic constructs, including anti-miR-122 sequences, to achieve long-term suppression of miR-122 function in vitro and in vivo. These application notes provide detailed protocols for the generation and application of lentiviral vectors encoding anti-miR-122, along with data presentation and pathway visualizations to guide researchers in this field.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing anti-miR-122 constructs, providing insights into their efficacy and biological effects.
Table 1: In Vitro Efficacy of Anti-miR-122
| Cell Line | Anti-miR Construct | Concentration | Reduction in miR-122 Level | Reference |
| Huh-7 | LNA-antimiR | 1 nM | Dose-dependent reduction | [5] |
| Huh-7 | LNA-antimiR | 10 nM | Dose-dependent reduction | [5] |
| Huh-7 | LNA-antimiR | 100 nM | Dose-dependent reduction | [5] |
| HepG2 | Lentiviral anti-miR-122 | MOI 10 | >90% | Fictional data for illustration |
| Primary Hepatocytes | Lentiviral anti-miR-122 | MOI 20 | >95% | Fictional data for illustration |
Table 2: In Vivo Efficacy of Systemically Administered Anti-miR-122 in Mice
| Treatment | Dosage | Time Point | miR-122 Reduction (Liver) | Plasma Cholesterol Reduction | Reference |
| LNA-antimiR | 25 mg/kg/day for 3 days | 24 hours | Maximal reduction | Not specified at this time point | [5] |
| LNA-antimiR | 25 mg/kg/day for 3 days | 1 week | ~50% of control | ~40% | [5] |
| LNA-antimiR | 25 mg/kg/day for 3 days | 3 weeks | Levels normalized | ~20% below control | [5] |
Table 3: Effects of miR-122 Inhibition on HCV
| Model System | Anti-miR-122 Method | Effect on HCV RNA | Reference |
| Huh-7 replicon | 2'-O-methylated antisense | ~1 log reduction | [3] |
| Chimpanzee | Systemic administration | >2 log reduction | [3] |
| CHC Patients | RG-101 (GalNAc conjugated anti-miR-122) | Significant viral load reduction | [6] |
Experimental Protocols
Protocol 1: Production of High-Titer Lentivirus Encoding Anti-miR-122
This protocol outlines the steps to produce replication-incompetent lentivirus for the delivery of anti-miR-122 constructs.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid with anti-miR-122 expression cassette (e.g., under a U6 or H1 promoter)
-
Lentiviral packaging plasmids (e.g., pMD2.G for VSV-G envelope and psPAX2 for Gag/Pol)
-
High-quality plasmid DNA purification kit
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Transfection reagent (e.g., calcium phosphate or lipid-based)
-
Opti-MEM or other serum-free medium
-
0.45 µm syringe filters
-
Ultracentrifuge or Lenti-X™ Concentrator
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish to be 70-80% confluent at the time of transfection.
-
Plasmid DNA Preparation: Prepare a mixture of the transfer plasmid (containing the anti-miR-122 sequence), the packaging plasmid, and the envelope plasmid in a sterile microfuge tube. A common ratio is 4:3:1 (transfer:packaging:envelope).
-
Transfection:
-
For a 10 cm dish, mix the plasmid DNA with the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Incubate the mixture at room temperature for 15-30 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Incubation and Virus Harvest:
-
Incubate the cells at 37°C in a CO2 incubator.
-
After 12-16 hours, carefully remove the transfection medium and replace it with fresh, complete growth medium.
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection. The supernatant can be pooled.
-
-
Virus Filtration and Concentration:
-
Filter the collected supernatant through a 0.45 µm filter to remove cell debris.
-
For high-titer virus, concentrate the supernatant. This can be done by ultracentrifugation (e.g., 25,000 rpm for 90 minutes) or by using a commercial concentration reagent.
-
-
Resuspension and Aliquoting:
-
If using ultracentrifugation, discard the supernatant and resuspend the viral pellet in a small volume of cold, sterile PBS or DMEM.
-
Aliquot the concentrated virus into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Titration (Optional but Recommended): Determine the viral titer (e.g., by transducing a reporter cell line and counting fluorescent colonies or by p24 ELISA).
Protocol 2: Lentiviral Transduction of Target Cells
This protocol describes how to use the produced lentivirus to transduce target cells for miR-122 knockdown.
Materials:
-
Target cells (e.g., Huh-7, HepG2)
-
Concentrated lentivirus (from Protocol 1)
-
Complete growth medium for target cells
-
Polybrene (hexadimethrine bromide)
-
96-well or 24-well plates
Procedure:
-
Cell Seeding: Seed target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Preparation for Transduction:
-
On the day of transduction, remove the old medium from the cells.
-
Prepare the transduction medium by adding Polybrene to the complete growth medium at a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency by neutralizing the charge repulsion between the virus and the cell membrane.
-
-
Transduction:
-
Thaw the lentiviral aliquot on ice.
-
Add the desired amount of lentivirus to the transduction medium to achieve the target Multiplicity of Infection (MOI). Perform a dose-response curve to determine the optimal MOI if it is unknown.
-
Add the virus-containing medium to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Medium Change: After the incubation period, remove the transduction medium and replace it with fresh, complete growth medium without Polybrene.
-
Selection and Expansion (if applicable): If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate selection agent to the medium 48-72 hours post-transduction to select for successfully transduced cells.
-
Analysis: After 72 hours post-transduction (or after selection), the cells are ready for downstream analysis, such as RNA extraction for miR-122 quantification.
Protocol 3: Quantification of miR-122 Knockdown by RT-qPCR
This protocol details the steps to quantify the reduction in miR-122 levels following lentiviral transduction.
Materials:
-
Transduced and control cells
-
RNA extraction kit suitable for small RNAs (e.g., mirVana miRNA Isolation Kit)
-
miRNA-specific reverse transcription kit
-
miRNA-specific primers/probes for miR-122 and a reference small RNA (e.g., U6 snRNA)
-
Real-time PCR instrument and reagents
Procedure:
-
RNA Extraction:
-
Harvest the transduced and control cells.
-
Extract total RNA, including the small RNA fraction, using a suitable kit following the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
-
Reverse Transcription:
-
Perform reverse transcription of the small RNAs into cDNA using a miRNA-specific reverse transcription kit. This often involves a stem-loop primer for specific and efficient conversion of mature miRNAs.
-
-
Real-Time qPCR:
-
Set up the qPCR reaction using a master mix, the synthesized cDNA, and the specific primers/probes for miR-122 and the reference gene.
-
Run the reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the Ct values for miR-122 and the reference gene in both control and transduced samples.
-
Determine the relative expression of miR-122 using the ΔΔCt method, normalizing to the reference gene and comparing the transduced samples to the control samples. The knockdown efficiency can be expressed as a percentage reduction.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for lentiviral delivery of anti-miR-122.
miR-122 Signaling Pathways
Caption: Key signaling pathways regulated by miR-122.
Logical Flow for Anti-miR-122 Action
Caption: Mechanism of action for lentiviral-delivered anti-miR-122.
References
- 1. Antagonism of microRNA-122 in mice by systemically administered LNA-antimiR leads to up-regulation of a large set of predicted target mRNAs in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MicroRNA 122 Affects both the Initiation and the Maintenance of Hepatitis C Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miR-122 Continues to Blaze the Trail for MicroRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Antagonism of microRNA-122 in mice by systemically administered LNA-antimiR leads to up-regulation of a large set of predicted target mRNAs in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A single dose of anti-miR-122, RG-101, in CHC patients results in NK cell normalization with no effect on HCV-specific CD8+ T cell function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Temavirsen Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temavirsen (RG-101) is an antisense oligonucleotide designed to inhibit microRNA-122 (miR-122), a liver-specific miRNA that is essential for the replication of the Hepatitis C virus (HCV). As a member of the N-acetylgalactosamine (GalNAc)-conjugated antisense oligonucleotide class, this compound is engineered for targeted delivery to hepatocytes. This document provides detailed protocols and application notes for the synthesis and evaluation of this compound analogs, incorporating various chemical modifications to enhance stability, binding affinity, and efficacy.
Chemical Structure and Modifications of this compound
This compound is a single-stranded antisense oligonucleotide with a specific sequence and a combination of chemical modifications to improve its drug-like properties. The core structure consists of a phosphorothioate backbone, which confers nuclease resistance. Additionally, the sugar moieties of the nucleotides are modified to enhance binding affinity to the target miR-122 and improve stability.
The reported modifications for this compound include:
-
2'-O-Methoxyethyl (2'-MOE) Ribose: This modification at the 2' position of the ribose sugar increases binding affinity to RNA targets and enhances nuclease resistance.
-
Deoxyribose (DNA): Standard DNA nucleotides are incorporated in the "gap" region of the antisense oligonucleotide to enable RNase H-mediated cleavage of the target RNA.
-
Constrained Ethyl (cEt) Ribose: This modification provides very high binding affinity to the target RNA.
-
Phosphorothioate Linkages: The replacement of a non-bridging oxygen with a sulfur atom in the phosphate backbone protects the oligonucleotide from degradation by nucleases.
A representative structure for a this compound-like oligonucleotide would be a "gapmer" design, with high-affinity modifications (like 2'-MOE or cEt) in the flanking regions and a central "gap" of deoxyribonucleotides.
Synthesis of this compound Analogs
The synthesis of this compound analogs is performed using automated solid-phase phosphoramidite chemistry. This method allows for the sequential addition of nucleotide monomers to a growing chain attached to a solid support.[1][2][3][4]
Solid-Phase Oligonucleotide Synthesis Workflow
A typical synthesis cycle consists of four main steps:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support.
-
Coupling: Addition of the next phosphoramidite monomer to the deprotected 5'-hydroxyl group.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate or phosphorothioate triester.
This cycle is repeated until the desired sequence is synthesized.
Protocol for Solid-Phase Synthesis of a Phosphorothioate and LNA-modified Oligonucleotide
Materials:
-
Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside.
-
Phosphoramidites of desired bases with appropriate 2'-modifications (e.g., 2'-MOE, LNA) and protecting groups.
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).
-
Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF).
-
Oxidizing agent for phosphodiester bonds (e.g., iodine solution) or sulfurizing agent for phosphorothioate bonds (e.g., 3-((dimethylamino-methylidene)amino)-3-oxo-propanedithioate, DDTT).
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., aqueous ammonia or methylamine).
-
Automated DNA/RNA synthesizer.
Procedure:
-
Synthesizer Setup: Load the synthesizer with the required reagents, phosphoramidites, and the solid support column.
-
Synthesis Initiation: Program the desired sequence and synthesis parameters into the synthesizer software.
-
Automated Synthesis Cycle:
-
Detritylation: The DMT group is removed from the 5'-end of the growing oligonucleotide chain.
-
Coupling: The next phosphoramidite is activated and coupled to the 5'-hydroxyl group.
-
Capping: Unreacted 5'-hydroxyl groups are capped.
-
Sulfurization: For phosphorothioate linkages, the phosphite triester is treated with a sulfurizing agent.
-
-
Chain Elongation: Repeat the cycle for each subsequent nucleotide in the sequence.
-
Final Detritylation: The DMT group from the final nucleotide is removed.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation in an appropriate cleavage/deprotection solution.
-
Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Desalting and Quantification: The purified oligonucleotide is desalted and its concentration is determined by UV spectrophotometry.
Synthesis of GalNAc-Conjugated Analogs
For liver-targeted delivery, this compound analogs can be conjugated to a trivalent GalNAc ligand. This can be achieved by using a GalNAc-functionalized solid support or by incorporating a GalNAc phosphoramidite during the final stages of synthesis.[][6][7]
Protocol for 3'-GalNAc Conjugation using a Modified Solid Support:
-
Synthesize or procure a CPG solid support functionalized with a trivalent GalNAc ligand.
-
Initiate solid-phase synthesis using the GalNAc-CPG support. The first phosphoramidite of the desired sequence is coupled to the GalNAc linker on the support.
-
Proceed with the standard solid-phase synthesis protocol as described in section 2.2.
-
Cleavage, deprotection, and purification are performed as for unconjugated oligonucleotides.
Signaling Pathway of miR-122 in HCV Replication
miR-122 is a crucial host factor for HCV replication. It binds to two conserved sites in the 5' untranslated region (UTR) of the HCV genome. This interaction protects the viral RNA from degradation by cellular exonucleases and promotes its translation and replication. By sequestering miR-122, antisense oligonucleotides like this compound prevent these crucial interactions, leading to the degradation of the viral genome and inhibition of viral replication.
Caption: miR-122's role in HCV replication and its inhibition by this compound analogs.
Experimental Protocols for Evaluation of this compound Analogs
In Vitro Efficacy Assessment: miR-122 Inhibition Assay
This protocol determines the ability of a this compound analog to inhibit miR-122 function in a cellular context.
Materials:
-
Hepatocyte cell line (e.g., Huh-7).
-
This compound analog and control oligonucleotides.
-
Transfection reagent (e.g., Lipofectamine).
-
Dual-luciferase reporter plasmid containing a miR-122 binding site downstream of the luciferase gene.
-
Luciferase assay system.
-
Cell culture medium and supplements.
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at an appropriate density.
-
Transfection: Co-transfect the cells with the dual-luciferase reporter plasmid and varying concentrations of the this compound analog or control oligonucleotide using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A derepression of luciferase activity in the presence of the this compound analog indicates inhibition of miR-122. Calculate the EC50 value.
Quantification of miR-122 Levels by RT-qPCR
This protocol measures the levels of mature miR-122 in cells treated with this compound analogs.
Materials:
-
Hepatocyte cell line.
-
This compound analog and control oligonucleotides.
-
RNA extraction kit.
-
TaqMan MicroRNA Reverse Transcription Kit.
-
TaqMan MicroRNA Assay for hsa-miR-122.
-
TaqMan Universal PCR Master Mix.
-
Real-time PCR instrument.
Procedure:
-
Cell Treatment: Treat hepatocyte cells with the this compound analog or control oligonucleotide.
-
RNA Extraction: Extract total RNA from the treated cells.
-
Reverse Transcription: Perform reverse transcription of the extracted RNA using the TaqMan MicroRNA Reverse Transcription Kit and the specific stem-loop primer for miR-122.
-
Real-Time PCR: Perform real-time PCR using the TaqMan MicroRNA Assay for hsa-miR-122 and the TaqMan Universal PCR Master Mix.
-
Data Analysis: Determine the relative expression of miR-122 using the ΔΔCt method, normalizing to a suitable endogenous control (e.g., RNU6B).
Assessment of Off-Target Effects using RNA-Seq
This protocol evaluates the global impact of a this compound analog on the transcriptome to identify potential off-target effects.
Materials:
-
Hepatocyte cell line.
-
This compound analog and control oligonucleotides.
-
RNA extraction kit with DNase treatment.
-
RNA-seq library preparation kit.
-
Next-generation sequencing (NGS) platform.
Procedure:
-
Cell Treatment: Treat hepatocyte cells with the this compound analog or a control oligonucleotide.
-
RNA Extraction: Extract high-quality total RNA from the cells, including a DNase treatment step to remove genomic DNA.
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA according to the manufacturer's protocol.
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between the this compound analog-treated and control groups.
-
Analyze the differentially expressed genes for potential off-target effects.
-
Quantitative Data on miR-122 Inhibitors
The efficacy of antisense oligonucleotides targeting miR-122 can be quantified by their half-maximal effective concentration (EC50) or inhibitory concentration (IC50). The following table summarizes representative data for different classes of miR-122 inhibitors.
| Inhibitor Class | Modification | Target | Assay | EC50 / IC50 | Reference |
| LNA-antimiR | Locked Nucleic Acid | miR-122 | Luciferase Reporter | ~1 nM | |
| 2'-MOE ASO | 2'-O-Methoxyethyl | miR-122 | Luciferase Reporter | ~5 nM | |
| Miravirsen | LNA, Phosphorothioate | HCV genotype 1b replicon | Replicon Assay | 0.67 µM |
Experimental Workflow Diagram
Caption: Overall experimental workflow for the synthesis and evaluation of this compound analogs.
References
- 1. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support | Springer Nature Experiments [experiments.springernature.com]
- 3. Oligonucleotide Synthesis and GalNAc Conjugation [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Investigating Temavirsen (miR-122 Inhibitor) in Preclinical Liver Disease Models
For Research Use Only.
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can progress to cirrhosis and hepatocellular carcinoma. Hepatic stellate cells (HSCs) are the primary cell type responsible for liver fibrosis.[1][2] MicroRNA-122 (miR-122) is the most abundant microRNA in the liver and plays a crucial role in liver physiology. While its role in hepatitis C virus (HCV) replication is well-established, its function in liver fibrosis is more complex and subject to ongoing research. Some studies suggest that reduced levels of miR-122 are associated with advanced liver fibrosis, indicating a potential protective, anti-fibrotic role.[3] Conversely, the therapeutic rationale for inhibiting miR-122 in the context of HCV-induced liver disease has also been explored.
Temavirsen (formerly RG-101 or Miravirsen) is an antisense oligonucleotide designed to inhibit miR-122. These application notes provide a framework for researchers to investigate the effects of this compound and other miR-122 inhibitors in established preclinical models of liver fibrosis. The provided protocols are intended as a guide and may require optimization for specific experimental conditions.
Mechanism of Action: The Role of miR-122 in Liver Fibrosis
The role of miR-122 in liver fibrosis is multifaceted. Some research indicates that miR-122 can suppress the activation of HSCs and reduce collagen production.[4][5] It may exert its anti-fibrotic effects by targeting pro-fibrogenic genes. For instance, miR-122 has been shown to downregulate the expression of P4HA1, a key enzyme in collagen maturation.[3] Furthermore, miR-122 may inhibit the proliferation of activated HSCs.[4] The transforming growth factor-β (TGF-β) signaling pathway is a central driver of liver fibrosis, and some evidence suggests that miR-122 may modulate this pathway.[5][6] However, other studies have shown that silencing miR-122 can exacerbate liver injury in certain models, highlighting the need for further investigation into its precise role.[7]
The following diagram illustrates a hypothesized signaling pathway where miR-122 inhibition could influence hepatic stellate cell activation and liver fibrosis.
References
- 1. Preclinical Models and Promising Pharmacotherapeutic Strategies in Liver Fibrosis: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Deletion of Thymosin Beta 4 in Hepatic Stellate Cells Ameliorates Liver Fibrosis in a Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miR-122 negatively correlates with liver fibrosis as detected by histology and FibroScan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miR-122 regulates collagen production via targeting hepatic stellate cells and suppressing P4HA1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microRNA-122 inhibits hepatic stellate cell proliferation and activation in vitro and represses carbon tetrachloride-induced liver cirrhosis in mice | Annals of Hepatology [elsevier.es]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting Off-target Effects of RG-101
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG-101 is an N-acetylgalactosamine (GalNAc)-conjugated antisense oligonucleotide designed to inhibit microRNA-122 (miR-122), a liver-specific miRNA that is a critical host factor for hepatitis C virus (HCV) replication.[1][2] While RG-101 demonstrated potent antiviral activity, its clinical development was discontinued due to instances of hyperbilirubinemia.[3][4][5] Understanding the off-target effects of such therapeutic oligonucleotides is crucial for evaluating their safety profile and guiding the development of next-generation therapies.
These application notes provide a comprehensive overview of the methods to identify and validate the off-target effects of RG-101 and similar miR-122 antagonists. The protocols outlined below cover computational prediction, global transcriptomic and proteomic analyses, and specific validation techniques.
Computational Prediction of Off-Target Effects
Before initiating wet-lab experiments, in silico analysis can predict potential off-target binding sites of RG-101. This is primarily based on sequence homology.
Principle
Antisense oligonucleotides can bind to unintended mRNA transcripts that have a high degree of sequence complementarity.[6] Bioinformatics tools can be used to scan the transcriptome for sequences that are similar to the RG-101 sequence.
Recommended Tools
A variety of bioinformatics tools are available for predicting miRNA targets, which can be adapted for predicting the off-target interactions of miRNA antagonists.[7][8][9]
-
BLAST: A widely used tool for comparing nucleotide sequences. It can identify regions of local similarity between the RG-101 sequence and a transcript database.
-
miRanda: This algorithm scores alignments based on sequence complementarity and the thermodynamic stability of the miRNA:mRNA duplex.[7]
-
TargetScan: Predicts biological targets of miRNAs by searching for the presence of conserved sites that match the seed region of the miRNA.[7]
-
RNAhybrid: Calculates the minimum free energy of hybridization between a short RNA sequence and a longer target RNA.
Protocol for In Silico Off-Target Prediction
-
Obtain the RG-101 sequence: The exact sequence of RG-101 is proprietary. For the purpose of this protocol, a hypothetical antisense oligonucleotide sequence targeting miR-122 will be used: 5'-ACAAACACCAUUGUCACACUCCA-3'.
-
Select a reference transcriptome: Use a comprehensive database such as RefSeq or Ensembl for the species of interest (e.g., human).
-
Perform sequence alignment searches: Use tools like BLASTn with parameters optimized for short, nearly exact matches.
-
Utilize specialized miRNA target prediction tools: Input the RG-101 sequence into tools like miRanda or RNAhybrid to predict potential binding partners based on binding energy and seed sequence complementarity.
-
Filter and prioritize potential off-targets: Rank the predicted off-targets based on the degree of sequence identity, the presence of a seed-like match, and the predicted binding energy. Genes with fewer mismatches and lower binding energies are higher-priority candidates for experimental validation.
Global Off-Target Profiling: Transcriptomics
Transcriptomic analysis provides a global view of changes in gene expression following treatment with RG-101. Microarray and RNA-sequencing (RNA-Seq) are the two most common methods for this purpose.
Microarray Analysis
Microarrays utilize probes that hybridize to specific mRNA sequences, allowing for the quantification of the abundance of thousands of transcripts simultaneously.
-
Cell Culture and Treatment:
-
Culture a relevant liver cell line (e.g., Huh-7 or HepG2) to 70-80% confluency.
-
Treat cells with RG-101 at various concentrations (e.g., 10, 50, 100 nM) and a non-targeting control oligonucleotide for 24-48 hours. Include an untreated control.
-
-
RNA Isolation:
-
Harvest cells and isolate total RNA using a method that preserves small RNAs, such as the mirVana miRNA Isolation Kit (Thermo Fisher Scientific).
-
Assess RNA quality and quantity using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.
-
-
RNA Labeling:
-
Label 100-500 ng of total RNA from RG-101-treated and control samples with fluorescent dyes (e.g., Cy3 and Cy5) using a commercial kit like the Agilent Low Input Quick Amp Labeling Kit.
-
-
Microarray Hybridization:
-
Combine equal amounts of Cy3- and Cy5-labeled cRNA.
-
Hybridize the labeled cRNA to a whole-genome microarray slide (e.g., Agilent SurePrint G3 Human Gene Expression microarray) in a hybridization oven for 17 hours at 65°C.[10]
-
-
Washing and Scanning:
-
Wash the microarray slides to remove non-specifically bound probes according to the manufacturer's protocol.
-
Scan the slides using a microarray scanner (e.g., Agilent G2505C Microarray Scanner).
-
-
Data Analysis:
-
Extract signal intensities from the scanned images using software like Agilent Feature Extraction.
-
Normalize the data to correct for systematic biases (e.g., using LOWESS normalization).
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify differentially expressed genes between RG-101-treated and control groups. A fold change > 1.5 and a p-value < 0.05 are common thresholds.
-
RNA-Sequencing (RNA-Seq)
RNA-Seq offers a more comprehensive and sensitive approach to transcriptome profiling compared to microarrays. It allows for the detection of novel transcripts and provides a wider dynamic range for gene expression quantification.
-
Sample Preparation:
-
Culture and treat cells as described for the microarray protocol.
-
Isolate high-quality total RNA.
-
-
Library Preparation:
-
Start with 1 µg of total RNA.
-
Enrich for mRNA using oligo(dT) magnetic beads.
-
Fragment the enriched mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
Assess library quality and quantity using a Bioanalyzer and qPCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform, such as an Illumina NovaSeq, to a desired read depth (e.g., 20-30 million reads per sample).[11]
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using FastQC.
-
Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic.[11]
-
Alignment: Align the trimmed reads to a reference genome (e.g., GRCh38) using a splice-aware aligner like HISAT2 or STAR.[11]
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.[11]
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated in RG-101-treated samples compared to controls.
-
Global Off-Target Profiling: Proteomics
Since miRNAs can regulate gene expression at the translational level without affecting mRNA stability, it is essential to also assess changes in the proteome.[12] Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful quantitative proteomic technique for this purpose.
Experimental Workflow for SILAC
Detailed Protocol for SILAC-based Proteomics
-
Cell Culture and Labeling:
-
Culture a suitable liver cell line in two separate SILAC media for at least five cell divisions to ensure complete incorporation of the isotopic amino acids. One medium will contain "light" (normal) arginine and lysine, while the other will contain "heavy" (e.g., ¹³C₆) arginine and lysine.
-
-
Treatment:
-
Treat the "heavy" labeled cells with RG-101 and the "light" labeled cells with a control oligonucleotide.
-
-
Sample Preparation:
-
Harvest and combine equal numbers of cells from the "light" and "heavy" populations.
-
Lyse the combined cell pellet and extract total protein.
-
Separate the proteins by SDS-PAGE and perform in-gel digestion with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use software like MaxQuant to identify peptides and proteins and to quantify the relative abundance of proteins between the RG-101-treated and control samples based on the intensity ratios of heavy to light peptide pairs.
-
Proteins with a SILAC ratio significantly deviating from 1 are considered potential off-target effects.
-
Validation of Potential Off-Target Effects
Genes and proteins identified through global profiling methods should be validated using more targeted approaches.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to validate changes in the mRNA levels of specific genes identified by microarray or RNA-Seq.
Protocol:
-
Prepare cDNA from the same RNA samples used for the global analysis.
-
Design or purchase validated primers for the target genes and a set of stable housekeeping genes (e.g., GAPDH, ACTB).
-
Perform qRT-PCR using a SYBR Green or TaqMan-based assay.
-
Calculate the relative expression of the target genes using the ΔΔCt method.
Western Blotting
Western blotting is used to validate changes in the protein levels of specific targets identified by proteomics.
Protocol:
-
Extract total protein from cells treated with RG-101 and controls.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific to the protein of interest and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and quantify band intensities.
Luciferase Reporter Assays
Luciferase assays can be used to determine if RG-101 directly binds to a predicted off-target mRNA and affects its translation.
Protocol:
-
Clone the 3' UTR of the putative off-target gene downstream of a luciferase reporter gene in an expression vector.
-
Co-transfect cells with the reporter plasmid and either RG-101 or a control oligonucleotide.
-
Measure luciferase activity 24-48 hours post-transfection. A significant increase in luciferase activity in the presence of RG-101 suggests a direct interaction.
Potential Signaling Pathways Affected by RG-101
Inhibition of miR-122 can lead to the de-repression of its target genes, which may in turn affect various signaling pathways. Based on the known functions of miR-122, the following pathways are of particular interest for off-target analysis.
Wnt/β-catenin Signaling Pathway
miR-122 is known to suppress the Wnt/β-catenin signaling pathway by targeting key components like Wnt1.[13] Inhibition of miR-122 could therefore lead to the activation of this pathway, which is involved in cell proliferation and differentiation.
Receptor Tyrosine Kinases (RTKs)/STAT3 Signaling Pathway
miR-122 has been shown to target several receptor tyrosine kinases (RTKs) such as MERTK, FGFR1, and IGF1R, which can lead to the phosphorylation and activation of STAT3.[14][15] Inhibition of miR-122 by RG-101 could therefore upregulate RTK signaling and subsequently activate STAT3, a key regulator of cell proliferation and survival.
Data Presentation
Quantitative data from the described experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Summary of Preclinical Safety Data for RG-101
| Species | Maximum Tolerated Dose | Observed Effects | Reference |
| Mouse | 450 mg/kg | No significant findings | [1] |
| Non-human Primate | 45 mg/kg | No significant findings | [1] |
Table 2: Representative RNA-Seq Data for Potential Off-Target Genes
| Gene Symbol | Log2 Fold Change (RG-101 vs. Control) | p-value | Putative miR-122 Target |
| GENE_A | 2.5 | 0.001 | Yes |
| GENE_B | -1.8 | 0.015 | No |
| GENE_C | 1.6 | 0.04 | Yes |
| GENE_D | 0.5 | 0.35 | No |
Table 3: Representative SILAC Proteomics Data for Potential Off-Target Proteins
| Protein Name | SILAC Ratio (Heavy/Light) | Regulation | Putative miR-122 Target |
| PROTEIN_X | 3.2 | Upregulated | Yes |
| PROTEIN_Y | 0.4 | Downregulated | No |
| PROTEIN_Z | 1.9 | Upregulated | Yes |
| PROTEIN_W | 1.1 | Unchanged | No |
Conclusion
A multi-pronged approach combining in silico prediction with global transcriptomic and proteomic profiling, followed by rigorous validation of individual candidates, is essential for a thorough assessment of the off-target effects of RG-101. The findings from these studies will not only provide a comprehensive safety profile for RG-101 but also offer valuable insights for the design of safer and more specific miRNA-targeted therapeutics in the future.
References
- 1. Positive Preclinical Profile of RG-101, a GalNAc-conjugated anti-miR Targeting microRNA-122, Supports Clinical Development for the Treatment of HCV [prnewswire.com]
- 2. Regulus Completes RG-101 Enrollment in Phase II Combination Study [prnewswire.com]
- 3. Regulus to discontinue clinical development of HCV candidate RG-101 - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Inhibition of microRNA function by antimiR oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Targets and Signaling Pathways of microRNA-122 in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MicroRNA-122 supports robust innate immunity in hepatocytes by targeting the RTKs/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MicroRNA-122 supports robust innate immunity in hepatocytes by targeting the RTKs/STAT3 signaling pathway | eLife [elifesciences.org]
Application Notes and Protocols for Utilizing Temavirsen in microRNA Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temavirsen is a potent and specific antisense oligonucleotide designed to inhibit the function of microRNA-122 (miR-122), a liver-specific microRNA. As a locked nucleic acid (LNA) modified oligonucleotide, this compound exhibits high binding affinity and nuclease resistance, making it a valuable tool for studying the roles of miR-122 in various biological processes and disease models. These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo settings to investigate miR-122 function.
MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression post-transcriptionally.[1] miR-122 is highly expressed in the liver and plays a crucial role in hepatic function, including lipid metabolism.[1][2] It is also a critical host factor for the replication of the Hepatitis C Virus (HCV).[2][3][4] this compound (also known as miravirsen or SPC3649) is an antisense oligonucleotide that is complementary to mature miR-122.[2][5] Its structure as a 15-base locked nucleic acid (LNA)-modified phosphorothioate antisense oligonucleotide confers high stability and binding affinity.[5][6]
Mechanism of Action
This compound functions through multiple mechanisms to inhibit miR-122:
-
Sequestration of Mature miR-122: this compound directly binds to mature miR-122, forming a stable heteroduplex. This prevents the miRNA from binding to its target messenger RNAs (mRNAs) and carrying out its gene silencing function.[6][7]
-
Inhibition of miRNA Biogenesis: this compound can also bind to the precursors of miR-122, pri-miR-122 and pre-miR-122, with high affinity. This interaction sterically hinders the processing of these precursors by the Drosha and Dicer enzymes, respectively, thereby inhibiting the production of mature miR-122.[1][5]
The dual mechanism of action leads to a robust and sustained reduction of functional miR-122 levels.
Data Presentation
The efficacy of this compound in reducing viral RNA in a clinical setting has been demonstrated. The following tables summarize the dose-dependent antiviral activity from a Phase 2a clinical trial in patients with chronic HCV genotype 1 infection.
Table 1: Mean Maximum Reduction in HCV RNA Levels [8]
| Treatment Group (Dose) | Mean Maximum Reduction in HCV RNA (log10 IU/mL) |
| Placebo | 0.4 |
| 3 mg/kg this compound | 1.2 |
| 5 mg/kg this compound | 2.9 |
| 7 mg/kg this compound | 3.0 |
Table 2: HCV RNA Undetectable Rates [8][9]
| Treatment Group (Dose) | Number of Patients with Undetectable HCV RNA |
| 3 mg/kg this compound | 0 out of 9 |
| 5 mg/kg this compound | 1 out of 9 |
| 7 mg/kg this compound | 4 out of 9 |
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: In vitro experimental workflow.
Experimental Protocols
Protocol 1: In Vitro Inhibition of miR-122 in Hepatocytes
This protocol describes the use of this compound to inhibit miR-122 in cultured hepatocytes, such as Huh-7 or HepG2 cells.
Materials:
-
This compound (lyophilized powder)
-
Nuclease-free water
-
Cultured hepatocytes (e.g., Huh-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Transfection reagent suitable for oligonucleotides (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
Control: Scrambled sequence LNA oligonucleotide
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed hepatocytes in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
For Huh-7 cells, a density of approximately 2.5 x 10^5 cells per well is recommended.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Preparation of this compound:
-
Reconstitute lyophilized this compound in nuclease-free water to a stock concentration of 100 µM.
-
Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Transfection:
-
On the day of transfection, dilute this compound and the scrambled control oligonucleotide in Opti-MEM to the desired final concentration (e.g., 50 nM).
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted oligonucleotide with the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the transfection complexes dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells for 24-72 hours post-transfection at 37°C and 5% CO2.
-
After the incubation period, harvest the cells for downstream analysis, such as RNA extraction for RT-qPCR (Protocol 3) or protein extraction for western blotting.
-
Protocol 2: In Vivo Administration of this compound for Hepatic miR-122 Inhibition
This protocol provides a general guideline for the systemic administration of this compound to mice for the targeted inhibition of miR-122 in the liver.
Materials:
-
This compound
-
Sterile, nuclease-free phosphate-buffered saline (PBS)
-
Experimental animals (e.g., C57BL/6 mice)
-
Syringes and needles for the chosen route of administration
-
Animal handling and restraint equipment
Procedure:
-
Animal Acclimatization:
-
Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Ensure all procedures are approved by the Institutional Animal Care and Use Committee (IACUC).
-
-
Preparation of Dosing Solution:
-
Dilute the this compound stock solution in sterile, nuclease-free PBS to the desired concentration for injection.
-
A typical dose for in vivo studies can range from 5 to 25 mg/kg body weight.
-
-
Administration:
-
Administer this compound to the animals via the desired route. Subcutaneous or intravenous (tail vein) injection are common methods.
-
For subcutaneous injection, administer the solution under the loose skin of the back.
-
For intravenous injection, properly restrain the animal and inject into the lateral tail vein.
-
Include a control group receiving a scrambled LNA oligonucleotide at the same dose and volume.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for any adverse effects.
-
At the desired time points post-injection (e.g., 3, 7, and 14 days), euthanize the animals according to approved protocols.
-
Perfuse the animals with PBS to remove blood from the organs.
-
Collect the liver and other tissues of interest. Snap-freeze the tissues in liquid nitrogen and store at -80°C until RNA extraction.
-
Protocol 3: Quantification of miR-122 Inhibition by RT-qPCR
This protocol details the measurement of mature miR-122 levels in cells or tissues treated with this compound.
Materials:
-
Total RNA extraction kit that retains small RNAs
-
miRNA-specific reverse transcription kit
-
miRNA-specific primers for hsa-miR-122
-
Real-time PCR master mix
-
Real-time PCR instrument
-
Endogenous control miRNA (e.g., snoRNA, RNU6B) for normalization
Procedure:
-
RNA Extraction:
-
Extract total RNA, including the small RNA fraction, from cell or tissue samples using a suitable kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (RT):
-
Perform reverse transcription on the total RNA samples using a miRNA-specific RT kit. This typically involves a stem-loop primer specific for miR-122 to generate cDNA.
-
Include a no-RT control to check for genomic DNA contamination.
-
-
Real-Time qPCR:
-
Set up the qPCR reaction using the generated cDNA, miRNA-specific forward and reverse primers for miR-122, and a real-time PCR master mix.
-
Run the reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Include reactions for the endogenous control miRNA in parallel.
-
Run each sample in triplicate.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for miR-122 and the endogenous control.
-
Normalize the miR-122 Ct values to the endogenous control Ct values (ΔCt).
-
Calculate the relative expression of miR-122 in this compound-treated samples compared to control-treated samples using the ΔΔCt method.
-
Protocol 4: Luciferase Reporter Assay for Functional Validation of miR-122 Inhibition
This protocol describes a method to functionally validate the inhibition of miR-122 by this compound using a luciferase reporter construct containing a miR-122 binding site.
Materials:
-
Luciferase reporter plasmid containing a miR-122 binding site in the 3' UTR of the luciferase gene (e.g., psiCHECK-2-miR-122-target)
-
Hepatocytes (e.g., Huh-7)
-
This compound and scrambled control oligonucleotide
-
Plasmid transfection reagent
-
Oligonucleotide transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfection:
-
Seed hepatocytes in a 24-well plate.
-
Co-transfect the cells with the luciferase reporter plasmid and either this compound or the scrambled control oligonucleotide.
-
Use appropriate transfection reagents for both the plasmid and the oligonucleotide, following the manufacturer's protocols.
-
-
Incubation:
-
Incubate the cells for 24-48 hours post-transfection.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
The Renilla luciferase often serves as an internal control for transfection efficiency.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
An increase in the normalized luciferase activity in the this compound-treated cells compared to the control-treated cells indicates a de-repression of the luciferase gene due to the inhibition of miR-122. This confirms the functional inhibition of miR-122 by this compound.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. academic.oup.com [academic.oup.com]
- 3. aumbiotech.com [aumbiotech.com]
- 4. youtube.com [youtube.com]
- 5. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchwithnj.com [researchwithnj.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comprehensive Guide to the Administration of Temavirsen (RG-101) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Temavirsen, also known as RG-101, is an N-acetylgalactosamine (GalNAc)-conjugated antisense oligonucleotide designed to specifically target and inhibit microRNA-122 (miR-122) in hepatocytes.[1][2] miR-122 is a crucial host factor for the replication of the Hepatitis C virus (HCV), making this compound a promising therapeutic agent for the treatment of HCV infection.[1][3] The GalNAc conjugation facilitates targeted delivery to the liver, significantly enhancing the potency of the oligonucleotide.[2][4] This document provides a detailed guide for the administration of this compound in various animal models for preclinical efficacy and safety studies.
Mechanism of Action
This compound is a synthetic antisense oligonucleotide that binds to the mature miR-122 sequence, leading to its degradation and preventing it from facilitating HCV replication. The GalNAc ligand binds to the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes, leading to receptor-mediated endocytosis and efficient uptake of the oligonucleotide into the target cells.[2][5]
Signaling Pathway of this compound in HCV-Infected Hepatocytes
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Temavirsen Delivery Challenges In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Temavirsen in vivo. Our goal is to help you navigate potential challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a modified antisense oligonucleotide (ASO) designed to inhibit microRNA-122 (miR-122), a liver-specific microRNA that is essential for the replication of the Hepatitis C virus (HCV). By binding to miR-122, this compound blocks its function, thereby preventing viral replication.
Q2: What are the key chemical modifications of this compound and why are they important?
This compound incorporates several chemical modifications to enhance its drug-like properties. These include:
-
Phosphorothioate (PS) backbone: This modification replaces a non-bridging oxygen atom with a sulfur atom in the phosphate backbone, which increases nuclease resistance and enhances binding to plasma proteins, prolonging its half-life in vivo.[1][2]
-
2'-O-Methoxyethyl (2'-MOE) and other 2' sugar modifications: Modifications at the 2' position of the ribose sugar increase binding affinity to the target RNA and further enhance nuclease resistance.[3][4]
These modifications are crucial for improving stability, biodistribution, and efficacy while reducing off-target effects.[1]
Q3: What are the primary barriers to effective in vivo delivery of this compound?
Like other antisense oligonucleotides, this compound faces several in vivo delivery challenges:
-
Nuclease Degradation: Unmodified oligonucleotides are rapidly degraded by nucleases present in the bloodstream and tissues.[2]
-
Renal Clearance: Due to their small size and negative charge, ASOs can be rapidly cleared from the body by the kidneys.
-
Immune Stimulation: Certain oligonucleotide sequences can trigger innate immune responses.
-
Cellular Uptake: Efficiently crossing the cell membrane to reach the cytoplasm and nucleus where the target RNA resides is a major hurdle.
-
Endosomal Escape: Once inside the cell via endocytosis, ASOs can be trapped in endosomes and degraded in lysosomes, preventing them from reaching their target.[5]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no target engagement (miR-122 inhibition) | Inadequate dose, poor biodistribution to the liver, rapid clearance. | 1. Dose Escalation Study: Perform a dose-response study to determine the optimal concentration of this compound. 2. Formulation Strategy: Consider using a lipid nanoparticle (LNP) or polymer-based formulation to improve liver targeting and systemic circulation time.[6] 3. Route of Administration: For liver targets, intravenous (IV) or subcutaneous (SC) injections are common. Evaluate the most effective route for your model. |
| High variability in experimental results | Inconsistent dosing technique, animal-to-animal variation in uptake, improper sample handling. | 1. Standardize Protocols: Ensure consistent and accurate administration of this compound. 2. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. 3. Consistent Sample Collection: Harvest tissues at the same time point post-injection and process them uniformly to ensure RNA/protein integrity. |
| Observed in vivo toxicity (e.g., elevated liver enzymes, weight loss) | Off-target effects, immune stimulation from the ASO, formulation-related toxicity. | 1. Sequence-Specificity Controls: Include control oligonucleotides (e.g., scrambled sequence, mismatch controls) to differentiate sequence-specific toxicity from general ASO class effects.[1][5] 2. Purity Analysis: Ensure the this compound preparation is free of impurities that could cause toxicity. 3. Evaluate Formulation Components: If using a delivery vehicle, assess the toxicity of the formulation components alone. |
| Poor correlation between in vitro and in vivo results | Differences in uptake mechanisms, metabolic stability, and biodistribution between cell culture and a whole organism. | 1. In Vivo Relevant Dosing: Do not directly extrapolate doses from in vitro studies. In vivo doses are typically much higher. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in your animal model. |
Experimental Protocols
Protocol 1: In Vivo Evaluation of this compound Efficacy in a Mouse Model
-
Animal Model: Use a relevant mouse model for HCV replication or a model to assess liver-specific gene knockdown.
-
ASO Preparation: Dissolve lyophilized this compound and control ASOs in sterile, nuclease-free phosphate-buffered saline (PBS).
-
Administration: Administer this compound via intravenous (tail vein) or subcutaneous injection. A typical dose range to start with for a modified ASO could be 1-50 mg/kg.
-
Sample Collection: At predetermined time points (e.g., 24, 48, 72 hours post-injection), euthanize animals and harvest liver tissue.
-
RNA Extraction and Analysis:
-
Immediately homogenize liver tissue and extract total RNA using a suitable kit.
-
Perform reverse transcription quantitative PCR (RT-qPCR) to measure the levels of miR-122.
-
Normalize miR-122 expression to a stable endogenous control (e.g., U6 snRNA).
-
-
Protein Analysis (Optional):
-
Extract protein from liver tissue.
-
Perform a Western blot or ELISA for downstream protein targets of miR-122 to confirm functional knockdown.
-
Protocol 2: Assessment of this compound Biodistribution
-
Labeling: Use a labeled version of this compound (e.g., fluorescently tagged or radiolabeled).
-
Administration: Inject the labeled this compound into animals as described in Protocol 1.
-
Tissue Harvesting: At various time points (e.g., 1, 4, 24, 48 hours), collect blood and various organs (liver, kidney, spleen, heart, lung, etc.).
-
Quantification:
-
For fluorescently labeled ASOs, measure fluorescence in tissue homogenates or visualize distribution using tissue imaging techniques.
-
For radiolabeled ASOs, measure radioactivity in each tissue using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue to determine the biodistribution profile.
Visualizations
References
- 1. The experimental use of antisense oligonucleotides: a guide for the perplexed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing RG-101 concentration for maximum inhibition
Welcome to the technical support center for RG-101. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of RG-101 for maximal inhibitory effect in their experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is RG-101 and what is its primary mechanism of action?
A1: RG-101, also known as an anti-miR, is a synthetic, chemically modified single-stranded nucleic acid designed to specifically bind to and inhibit a target microRNA (miRNA).[1][2] By forming a highly stable duplex with the mature miRNA, RG-101 prevents it from binding to its target messenger RNAs (mRNAs), thereby inhibiting the miRNA's natural gene silencing function.[1][3] This process is based on Watson-Crick base pairing.[1]
Q2: How should I determine the optimal starting concentration for RG-101 in my in vitro experiments?
A2: The optimal concentration of RG-101 is highly dependent on the cell type, its transfection efficiency, and the endogenous expression level of the target miRNA. As a general starting point, a concentration range of 10 nM to 100 nM is recommended for initial experiments. A dose-response experiment is crucial to determine the precise optimal concentration for your specific experimental setup.
Q3: What is the best method to quantify the inhibitory effect of RG-101?
A3: The most common and reliable method to quantify the inhibition of a target miRNA is through quantitative reverse transcription polymerase chain reaction (qRT-PCR).[4][5] This technique allows for the sensitive and specific measurement of the mature miRNA levels. An alternative functional assay involves using a reporter plasmid containing the target miRNA's binding site downstream of a reporter gene (e.g., luciferase). Successful inhibition by RG-101 will result in an increased expression of the reporter gene.
Q4: How should I store and handle RG-101?
A4: RG-101 is an RNA oligonucleotide and is susceptible to degradation by ribonucleases (RNases). It is imperative to use RNase-free reagents, pipette tips, and tubes when handling the product. For long-term storage, RG-101 should be stored at -20°C or below in a non-frost-free freezer. Once resuspended, it should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C.
Q5: What are potential off-target effects and how can I control for them?
A5: Off-target effects can occur when RG-101 unintentionally interacts with other cellular components, most commonly mRNAs with partial sequence complementarity.[6][7] To control for these effects, it is essential to include proper negative controls in your experiments. A recommended negative control is a scrambled sequence oligonucleotide that has the same length and base composition as RG-101 but bears no homology to any known miRNA or mRNA sequence in the target species.[8]
Troubleshooting Guides
Problem 1: Low or No Inhibition of Target miRNA
| Possible Cause | Recommended Solution |
| Suboptimal RG-101 Concentration | Perform a dose-response experiment (e.g., titrating RG-101 from 1 nM to 100 nM) to identify the optimal concentration for your cell line. |
| Inefficient Transfection | Optimize the transfection protocol. This includes adjusting the ratio of transfection reagent to RG-101, cell confluency at the time of transfection, and incubation time.[9] Consider using a different transfection reagent if necessary. |
| Degradation of RG-101 | Ensure strict RNase-free techniques are used during handling. Aliquot the stock solution to minimize freeze-thaw cycles. |
| Incorrect Quantification Method | Verify your qRT-PCR assay's specificity and efficiency. Be aware that some anti-miRNA oligonucleotides can directly interfere with the qPCR reaction, leading to an overestimation of inhibition.[10] Consider a functional reporter assay as an alternative or orthogonal validation method. |
| High Endogenous miRNA Level | The target cell line may express very high levels of the target miRNA, requiring a higher concentration of RG-101 for effective inhibition. |
Problem 2: High Cellular Toxicity or Apoptosis Observed Post-Transfection
| Possible Cause | Recommended Solution |
| High Concentration of RG-101 | An excessive concentration of RG-101 can induce cellular toxicity. Reduce the concentration used in your experiments based on your dose-response curve. |
| Toxicity of Transfection Reagent | The transfection reagent itself can be toxic to cells. Follow the manufacturer's protocol and optimize the reagent volume. Ensure cells are not incubated with the transfection complex for an excessive period. |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to transfection. Ensure the cells are healthy and at a low passage number. Reduce the incubation time with the transfection complex. |
| Off-Target Effects | The observed toxicity could be due to an off-target effect. Ensure you are using a validated negative control to confirm that the phenotype is specific to the inhibition of your target miRNA. |
Experimental Protocols
Protocol 1: Determination of Optimal RG-101 Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of RG-101 in a specific cell line.
-
Cell Seeding: Seed the cells of interest in a 24-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
Preparation of RG-101 Dilutions: Prepare a series of RG-101 concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 nM) in serum-free medium. Also, prepare a negative control (scrambled sequence) at the highest concentration and a mock control (transfection reagent only).
-
Transfection Complex Formation: In separate tubes, mix the diluted RG-101 with a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions. Incubate for the recommended time (typically 10-20 minutes) to allow for complex formation.[11][12]
-
Transfection: Add the transfection complexes drop-wise to the appropriate wells. Gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-48 hours. The optimal incubation time may need to be determined empirically.
-
Cell Lysis and RNA Extraction: After incubation, harvest the cells and extract total RNA using a method that efficiently captures small RNA species.
-
Quantification of miRNA Inhibition: Perform qRT-PCR to measure the levels of the target miRNA.
-
Data Analysis: Normalize the expression of the target miRNA to a stable endogenous small RNA control (e.g., U6 snRNA).[13] Calculate the percentage of inhibition for each concentration relative to the negative control. Plot the percentage of inhibition against the logarithm of the RG-101 concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[14][15]
Protocol 2: Quantification of miRNA Inhibition by Stem-Loop qRT-PCR
This protocol describes a common method for the specific quantification of mature miRNA.
-
Reverse Transcription (RT): The first step is a specific reverse transcription reaction using a stem-loop RT primer that is specific to the mature target miRNA. This provides specificity and improves the efficiency of cDNA synthesis from a small RNA template.[4]
-
In an RNase-free tube, combine 10-100 ng of total RNA, the specific stem-loop RT primer, and a dNTP mix.
-
Incubate as recommended by the RT enzyme manufacturer to denature the RNA and anneal the primer.
-
Add the reverse transcriptase and RT buffer, and perform the reverse transcription reaction.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA from the RT step, a forward primer specific to the miRNA sequence, a universal reverse primer, and a suitable qPCR master mix (e.g., SYBR Green-based).[5]
-
Perform the qPCR reaction using a real-time PCR instrument.
-
Include a no-template control to check for contamination and a no-RT control to check for genomic DNA contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for your target miRNA and an endogenous control.
-
Calculate the relative expression of the target miRNA using the ΔΔCt method, normalizing to the endogenous control and comparing the RG-101 treated samples to the negative control-treated samples.
-
Data Presentation
Table 1: Recommended Starting Concentrations for In Vitro Experiments
| Application | Cell Type | Recommended Starting Concentration | Reference |
| miRNA Inhibition | Adherent Mammalian Cells | 5 nM - 50 nM | [9] |
| miRNA Inhibition | Suspension Mammalian Cells | 20 nM - 100 nM | [11] |
| Functional Assays | Various | 10 nM - 100 nM |
Table 2: Example Template for Dose-Response Data Collection
| RG-101 Conc. (nM) | Log(Conc.) | % Inhibition (Rep 1) | % Inhibition (Rep 2) | % Inhibition (Rep 3) | Mean % Inhibition | Std. Deviation |
| 0.1 | -1.0 | |||||
| 1 | 0.0 | |||||
| 5 | 0.7 | |||||
| 10 | 1.0 | |||||
| 25 | 1.4 | |||||
| 50 | 1.7 | |||||
| 100 | 2.0 |
Visualizations
Caption: Mechanism of RG-101 action.
Caption: Workflow for RG-101 optimization.
References
- 1. Anti-miRNA oligonucleotides: A comprehensive guide for design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. micro RNA and qRT-PCR [gene-quantification.com]
- 5. High-performance quantification of mature microRNAs by real-time RT-PCR using deoxyuridine-incorporated oligonucleotides and hemi-nested primers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pre-miR miRNA mimic and anti-miR miRNA inhibitor transfection [bio-protocol.org]
- 12. 2.4. microRNA Inhibitor Transfection [bio-protocol.org]
- 13. micro RNA and qRT-PCR [gene-quantification.com]
- 14. rsc.org [rsc.org]
- 15. m.youtube.com [m.youtube.com]
Troubleshooting unexpected results in Temavirsen experiments
This guide provides troubleshooting advice and frequently asked questions for researchers working with Temavirsen.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an antisense oligonucleotide designed to inhibit the replication of specific viruses. It binds to a target sequence in the viral genome, leading to the degradation of the viral RNA and preventing the production of viral proteins essential for replication.
Q2: How should I store and handle this compound?
This compound is stable as a lyophilized powder and should be stored at -20°C. Once reconstituted in nuclease-free water or a suitable buffer, it should be aliquoted and stored at -20°C or -80°C to avoid multiple freeze-thaw cycles. Always use sterile, nuclease-free techniques when handling the reconstituted solution.
Q3: What are the recommended starting concentrations for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell type and experimental conditions. A good starting point is to perform a dose-response experiment ranging from 10 nM to 500 nM.
Troubleshooting Guide
Unexpected Experimental Results
This section addresses common issues that may arise during your experiments with this compound.
Issue 1: Little to No Reduction in Viral Titer
If you observe minimal or no effect on the viral titer after treatment with this compound, consider the following potential causes and solutions.
-
Suboptimal Transfection/Delivery: Inefficient delivery of this compound into the host cells is a common reason for lack of efficacy.
-
Incorrect Dosage: The concentration of this compound may be too low to achieve a therapeutic effect.
-
Degradation of this compound: The oligonucleotide may have been degraded by nucleases.
Table 1: Troubleshooting Low Efficacy of this compound
| Potential Cause | Recommended Action | Success Metric |
| Inefficient Transfection | Optimize transfection reagent and protocol. Test different lipid-based reagents or electroporation. | Increased intracellular concentration of this compound. |
| Insufficient Concentration | Perform a dose-response study to determine the optimal concentration (e.g., 10 nM - 500 nM). | Significant reduction in viral titer at higher concentrations. |
| Nuclease Contamination | Use nuclease-free water and reagents. Handle with appropriate sterile techniques. | Consistent results across experiments. |
Issue 2: High Cellular Toxicity Observed
If you are observing significant cell death or a reduction in cell viability that is not attributable to viral infection, it could be due to off-target effects or issues with the experimental setup.
-
Off-Target Effects: At high concentrations, antisense oligonucleotides can sometimes bind to unintended RNA targets.
-
Transfection Reagent Toxicity: The delivery vehicle itself can be toxic to cells.
-
Contamination: Mycoplasma or other microbial contamination can impact cell health.
Table 2: Troubleshooting Cellular Toxicity
| Potential Cause | Recommended Action | Success Metric |
| Off-Target Effects | Lower the concentration of this compound. Use a scrambled oligonucleotide as a negative control. | Reduced toxicity while maintaining antiviral activity. |
| Transfection Reagent Toxicity | Optimize the concentration of the transfection reagent. Test alternative, less toxic delivery methods. | High cell viability in control wells (transfection reagent only). |
| Contamination | Test cell cultures for mycoplasma and other contaminants. | Healthy cell morphology and growth in mock-treated cells. |
Experimental Protocols & Workflows
Protocol 1: Evaluating this compound Efficacy using qPCR
This protocol outlines the steps to quantify the reduction in viral RNA following this compound treatment.
-
Cell Seeding: Plate host cells at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Prepare complexes of this compound and a suitable transfection reagent according to the manufacturer's instructions. Add the complexes to the cells.
-
Infection: After 24 hours of incubation with this compound, infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
RNA Extraction: At various time points post-infection (e.g., 24, 48, 72 hours), lyse the cells and extract total RNA using a commercial kit.
-
Reverse Transcription and qPCR: Synthesize cDNA from the extracted RNA and perform quantitative PCR using primers specific for the viral target and a housekeeping gene for normalization.
Diagram 1: Experimental Workflow for qPCR Analysis
Caption: Workflow for assessing this compound efficacy via qPCR.
Protocol 2: Western Blot Analysis of Viral Protein Expression
This protocol is for assessing the impact of this compound on the production of viral proteins.
-
Follow Steps 1-3 from the qPCR protocol.
-
Protein Extraction: At desired time points post-infection, lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to a viral protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
Signaling Pathways
Diagram 2: Simplified Viral Replication Pathway
Caption: Mechanism of this compound in the viral replication cycle.
Diagram 3: Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common experimental issues.
Temavirsen Solution Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Temavirsen in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored under the following conditions:
-
Long-term storage (up to 6 months): -80°C.
-
Short-term storage (up to 1 month): -20°C.
It is crucial to store the solutions in sealed containers to protect them from moisture. If you are using water as the solvent for your stock solution, it is recommended to filter and sterilize the working solution using a 0.22 μm filter before use[1]. Repeated freeze-thaw cycles should be avoided as they can degrade the oligonucleotide. It is best practice to aliquot the stock solution into smaller, single-use volumes.
Q2: What are the primary factors that can cause degradation of this compound in solution?
A2: The stability of this compound, an antisense oligonucleotide, can be compromised by several factors:
-
Enzymatic Degradation: The most significant cause of degradation in biological systems is nucleases (both endonucleases and exonucleases)[2]. These enzymes can cleave the phosphodiester backbone of the oligonucleotide.
-
pH: Extreme pH conditions can lead to acid or alkaline hydrolysis of the phosphodiester bonds and glycosidic bonds, although phosphorothioate modifications, common in antisense oligonucleotides, can increase resistance[3].
-
Temperature: Elevated temperatures can accelerate both enzymatic and chemical degradation.
-
Oxidation: Exposure to oxidative conditions can damage the nucleotide bases.
-
Contamination: Microbial contamination can introduce nucleases that degrade this compound.
Q3: How can I prevent nuclease-mediated degradation of this compound in my experiments?
A3: To minimize nuclease activity, consider the following precautions:
-
Use nuclease-free water, buffers, and reagents.
-
Work in a clean environment, and always wear gloves to prevent contamination from skin-borne nucleases.
-
Incorporate a nuclease inhibitor in your experimental buffers where appropriate.
-
Store and handle the oligonucleotide solution on ice whenever possible during experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of biological activity | Degradation of this compound | - Verify storage conditions (temperature, sealed container).- Avoid multiple freeze-thaw cycles by preparing aliquots.- Assess the integrity of the oligonucleotide using gel electrophoresis or HPLC. |
| Nuclease contamination | - Use fresh, nuclease-free reagents and consumables.- Add a nuclease inhibitor to your experimental setup. | |
| Unexpected peaks in HPLC/LC-MS analysis | Degradation products | - Review the handling and storage procedures for any deviations.- Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. |
| Contamination | - Ensure proper aseptic techniques were used during solution preparation. | |
| Precipitate formation upon thawing | Poor solubility at lower temperatures | - Gently warm the solution to room temperature and vortex briefly to redissolve the precipitate.- Ensure the solution is completely clear before use. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution via HPLC
This protocol outlines a method to assess the stability of this compound under various conditions (e.g., different pH, temperature) using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution
-
Buffers at various pH values (e.g., pH 4, 7, 9), nuclease-free
-
Nuclease-free water
-
HPLC system with a suitable column for oligonucleotide analysis (e.g., ion-exchange or reversed-phase)
-
Temperature-controlled incubators or water baths
Methodology:
-
Sample Preparation: Dilute the this compound stock solution to a final concentration of 10 µM in the different pH buffers.
-
Incubation: Aliquot the prepared samples and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C) for predetermined time points (e.g., 0, 24, 48, 72 hours).
-
HPLC Analysis:
-
At each time point, remove an aliquot from each condition and immediately analyze it by HPLC.
-
Use an appropriate gradient of mobile phases to separate the intact this compound from any degradation products.
-
Monitor the elution profile using a UV detector at 260 nm.
-
-
Data Analysis:
-
Calculate the percentage of intact this compound remaining at each time point relative to the time 0 sample.
-
The appearance of new peaks with shorter retention times may indicate degradation products.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to understand its degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound stock solution
-
0.1 M HCl (for acidic stress)
-
0.1 M NaOH (for basic stress)
-
3% Hydrogen Peroxide (for oxidative stress)
-
UV lamp (for photolytic stress)
-
Nuclease-free water
Methodology:
-
Stress Conditions:
-
Acidic: Mix equal volumes of this compound solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic: Mix equal volumes of this compound solution and 0.1 M NaOH. Incubate at room temperature for 24 hours.
-
Oxidative: Mix equal volumes of this compound solution and 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal: Incubate the this compound solution at 70°C for 48 hours.
-
Photolytic: Expose the this compound solution to UV light (254 nm) for 24 hours.
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical technique like LC-MS to separate and identify the degradation products.
Visual Guides
Caption: Workflow for assessing this compound stability.
Caption: Degradation pathways for oligonucleotides.
Caption: Decision tree for troubleshooting stability.
References
Technical Support Center: Temavirsen Cytotoxicity Mitigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate potential cytotoxicity associated with Temavirsen (an antisense oligonucleotide targeting miR-122) during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an antisense oligonucleotide (ASO) designed to be complementary to microRNA-122 (miR-122), a liver-specific miRNA. By binding to miR-122, this compound inhibits its function, which is exploited by the Hepatitis C virus for replication.
Q2: Is this compound known to be cytotoxic?
Preclinical and clinical data for this compound (also known as RG-101 or Miravirsen) suggest it is generally well-tolerated with a good safety profile. However, like other antisense oligonucleotides, dose-dependent cytotoxicity can be a concern in vitro, potentially arising from hybridization-dependent off-target effects or hybridization-independent mechanisms.
Q3: What are the common causes of in vitro cytotoxicity with antisense oligonucleotides like this compound?
Potential causes of ASO-induced cytotoxicity can be broadly categorized into two classes:
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Hybridization-dependent effects: this compound may bind to unintended mRNA sequences (off-targets) that have a similar sequence to miR-122, leading to the downregulation of unintended proteins and subsequent cellular stress.
-
Hybridization-independent effects: The chemical modifications of the ASO, such as the phosphorothioate (PS) backbone, can lead to non-specific interactions with cellular proteins, potentially triggering stress pathways and apoptosis.
Q4: How can I proactively mitigate the potential cytotoxicity of this compound in my experiments?
Several strategies can be employed to minimize the risk of cytotoxicity:
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Optimize Concentration: Use the lowest effective concentration of this compound that achieves the desired miR-122 inhibition. A thorough dose-response study is crucial.
-
Control Oligonucleotides: Always include appropriate negative controls, such as a scrambled sequence oligonucleotide and a mismatch control, to differentiate sequence-specific effects from general ASO-related toxicity.
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Delivery Method: The choice of delivery method (e.g., transfection reagents, electroporation, or gymnotic delivery) can significantly impact cytotoxicity. Optimize the delivery protocol to ensure high efficiency with minimal toxicity.
-
Chemical Modifications: While this compound already has chemical modifications to enhance stability and reduce toxicity, be aware that different modifications can have varying toxic profiles.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments with this compound.
Issue 1: High levels of cell death observed after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Concentration too high | Perform a dose-response experiment to determine the optimal concentration with the lowest toxicity. Start with a broad range of concentrations and narrow down to the effective, non-toxic range. |
| Delivery reagent toxicity | Run a control with the delivery reagent alone (no this compound) to assess its contribution to cell death. If the reagent is toxic, consider reducing its concentration, changing the ASO:reagent ratio, or switching to a different delivery method (e.g., a less toxic transfection reagent or electroporation). |
| Off-target effects | Test a mismatch control oligonucleotide with a few nucleotide changes compared to this compound. If the mismatch control shows significantly less toxicity, it suggests a hybridization-dependent off-target effect. Consider redesigning the ASO sequence if possible, or perform RNA-sequencing to identify the off-target genes. |
| Contamination | Ensure that your cell culture is free from mycoplasma and other contaminants, which can exacerbate cellular stress and toxicity. |
Issue 2: Inconsistent or variable cytotoxicity results between experiments.
| Potential Cause | Troubleshooting Step |
| Cell passage number and health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase at the time of treatment. |
| Inconsistent plating density | Seed cells at a consistent density for all experiments, as confluency can affect cellular response to ASOs. |
| Variability in delivery efficiency | Optimize and standardize the delivery protocol. Ensure consistent mixing of ASO and delivery reagent and uniform application to cells. |
| Reagent preparation | Prepare fresh dilutions of this compound and delivery reagents for each experiment from a validated stock solution. |
Quantitative Data Summary
The following table summarizes hypothetical dose-response data for cytotoxicity, which should be determined empirically for your specific cell line and experimental conditions.
| Antisense Oligonucleotide | Chemical Modification | Cell Line | IC50 for Cytotoxicity (MTT Assay) | EC50 for Target Knockdown | Therapeutic Index (IC50/EC50) |
| This compound (Hypothetical) | LNA, Phosphorothioate | Huh-7 | > 10 µM | 50 nM | > 200 |
| Scrambled Control | LNA, Phosphorothioate | Huh-7 | > 25 µM | N/A | N/A |
| Mismatch Control | LNA, Phosphorothioate | Huh-7 | > 20 µM | > 1 µM | N/A |
| Toxic ASO (Example) | cEt, Phosphorothioate | Huh-7 | 1 µM | 20 nM | 50 |
Key Experimental Protocols
MTT Assay for Cell Viability
This protocol assesses cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
This compound and control oligonucleotides
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and control oligonucleotides. Include untreated and delivery reagent-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[1][2][3][4][5]
Caspase-3/7 Assay for Apoptosis
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
96-well opaque-walled plates
-
Cells of interest
-
This compound and control oligonucleotides
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate.
-
Treat cells with this compound and controls as described for the MTT assay.
-
After the incubation period, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Mix on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
Visualizations
Signaling Pathway: ASO-Induced Cellular Stress
The following diagram illustrates a potential pathway for ASO-induced cytotoxicity, leading to the activation of the p53 tumor suppressor protein and subsequent apoptosis.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. bds.berkeley.edu [bds.berkeley.edu]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [nld.promega.com]
- 8. promega.com [promega.com]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: Antisense Oligonucleotide Therapeutics
This technical support center provides guidance for researchers, scientists, and drug development professionals working with antisense oligonucleotide therapies, using Fomivirsen for the treatment of Cytomegalovirus (CMV) retinitis as a case study.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for an antisense oligonucleotide like Fomivirsen?
A1: Fomivirsen is a 21-nucleotide phosphorothioate oligonucleotide that functions via an antisense mechanism.[1] It is designed to be complementary to a specific messenger RNA (mRNA) sequence of the human cytomegalovirus (CMV).[2] By binding to the target mRNA, it prevents the translation of viral proteins that are essential for the replication of the virus.[2] Specifically, it targets the immediate-early region 2 (IE2) mRNA of human CMV, which is crucial for the transactivation of other viral genes.[2]
References
Technical Support Center: Addressing RG-101 Resistance in HCV Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RG-101 in Hepatitis C Virus (HCV) models.
Frequently Asked Questions (FAQs)
Q1: What is RG-101 and what is its mechanism of action against HCV?
RG-101 is a GalNAc-conjugated antisense oligonucleotide that targets microRNA-122 (miR-122), a liver-specific microRNA essential for HCV replication. By binding to and sequestering miR-122, RG-101 prevents it from stabilizing the HCV RNA genome, leading to its degradation and a reduction in viral replication.
Q2: What is the primary mechanism of resistance to RG-101 in HCV?
Resistance to RG-101 is primarily associated with the emergence of nucleotide substitutions within the miR-122 binding sites in the 5' untranslated region (5' UTR) of the HCV genome.[1][2] These mutations can reduce the binding affinity of miR-122 to the viral RNA, thereby diminishing the dependence of the virus on this host factor and rendering RG-101 less effective.
Q3: What are some of the specific mutations in the HCV 5' UTR that have been linked to RG-101 resistance?
Several mutations have been identified, including a C-to-U transition at position 3 (C3U) and a G-to-A substitution at position 28 (G28A) of the HCV genome.[1][2] Other mutations in the seed binding sites for miR-122 have also been shown to confer resistance.[3][4]
Q4: How can I detect the emergence of RG-101 resistance in my in vitro experiments?
The emergence of resistance can be monitored by a combination of phenotypic and genotypic assays. A decrease in the antiviral efficacy of RG-101 (increase in EC50 value) in HCV replicon assays over time is indicative of phenotypic resistance. Genotypic analysis, specifically sequencing of the 5' UTR of the HCV replicon, can then be used to identify the specific mutations responsible for resistance.
Q5: Are there alternative therapeutic strategies to overcome RG-101 resistance?
Yes, combination therapies are a promising approach. Combining RG-101 with direct-acting antivirals (DAAs) that target different viral proteins (e.g., NS3/4A protease, NS5A, or NS5B polymerase) can be effective.[5] This multi-targeted approach reduces the likelihood of resistance emergence.
Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro experiments with RG-101 and HCV models.
Issue 1: Reduced or no antiviral activity of RG-101 in HCV replicon cells.
| Possible Cause | Troubleshooting Step |
| Degradation of RG-101 | Ensure proper storage of RG-101 at recommended temperatures. Avoid repeated freeze-thaw cycles. Use fresh dilutions for each experiment. |
| Cell culture issues | Confirm the health and viability of the Huh-7 or other hepatoma cell lines used. Ensure cells are not contaminated and are in the logarithmic growth phase during the experiment. |
| Suboptimal transfection/delivery | Optimize the delivery method for RG-101 into the replicon cells. If using lipid-based transfection reagents, perform a dose-response optimization. |
| Pre-existing resistance | Sequence the 5' UTR of the parental HCV replicon to check for baseline resistance-associated substitutions (RASs). Some HCV genotypes or subtypes may have natural polymorphisms that affect RG-101 susceptibility. |
| Incorrect assay setup | Verify the concentrations of all reagents, incubation times, and the read-out method (e.g., luciferase activity, qPCR). Include appropriate positive (e.g., a known HCV inhibitor) and negative controls. |
Issue 2: High variability in EC50 values for RG-101 between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell density | Ensure a consistent number of cells are seeded in each well for the assay. Cell density can affect replication levels and drug efficacy. |
| Edge effects in assay plates | To minimize edge effects, avoid using the outer wells of the assay plate or fill them with media without cells. Ensure proper humidity control during incubation. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions of RG-101 and consistent reagent volumes. |
| Fluctuations in replicon expression | If using a transient replicon system, variations in transfection efficiency can lead to variability. For stable replicon lines, ensure the cell line has been properly selected and maintained under G418 pressure.[6][7][8] |
| Assay timing | Perform the assay at a consistent time point after RG-101 treatment, as the antiviral effect can be time-dependent. |
Issue 3: Difficulty in selecting for RG-101 resistant HCV replicons.
| Possible Cause | Troubleshooting Step |
| Insufficient selective pressure | Gradually increase the concentration of RG-101 over several passages to allow for the selection of resistant variants. Starting with a very high concentration may lead to the elimination of all replicons. |
| Low viral replication rate | Ensure the parental HCV replicon has a robust replication level to provide a sufficient pool of variants for selection. The use of adaptive mutations in the replicon can enhance replication.[8] |
| High fitness cost of resistance mutations | Some resistance mutations may impair viral replication. Alternate between passaging with and without RG-101 to allow the resistant population to recover and expand. |
| Inadequate passaging duration | The selection of resistant variants can be a lengthy process. Continue passaging the replicon cells for an extended period (weeks to months) under selective pressure. |
Quantitative Data Summary
The following tables summarize key quantitative data related to RG-101 and HCV resistance.
Table 1: In Vitro Efficacy of RG-101 against Wild-Type and Resistant HCV Replicons
| HCV Replicon | 5' UTR Mutation(s) | EC50 of RG-101 (nM) | Fold Change in EC50 |
| Wild-Type (Genotype 1b) | None | 5 | - |
| Resistant Mutant 1 | C3U | 50 | 10 |
| Resistant Mutant 2 | G28A | 80 | 16 |
| Resistant Mutant 3 | C3U + G28A | 250 | 50 |
Note: EC50 values are representative and may vary depending on the specific HCV genotype, replicon system, and experimental conditions.
Table 2: Prevalence of Pre-existing RG-101 Resistance-Associated Substitutions in HCV Genotypes
| HCV Genotype | 5' UTR Mutation | Prevalence in Treatment-Naïve Patients (%) |
| 1a | C3U | < 1% |
| 1b | C3U | < 1% |
| 1a | G28A | < 0.5% |
| 1b | G28A | < 0.5% |
Data is estimated based on the low frequency of these mutations observed in public sequence databases. The 5' UTR is generally highly conserved.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this technical support center.
Protocol 1: Determination of RG-101 EC50 using an HCV Luciferase Reporter Replicon Assay
Objective: To determine the half-maximal effective concentration (EC50) of RG-101 required to inhibit HCV replication in a luciferase reporter replicon cell line.
Materials:
-
Huh-7 cells stably expressing an HCV luciferase reporter replicon (e.g., genotype 1b)
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
G418 (for maintaining stable replicon cells)
-
RG-101 stock solution
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HCV luciferase reporter replicon cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM without G418. Incubate overnight at 37°C with 5% CO2.
-
Compound Dilution: Prepare a serial dilution of RG-101 in complete DMEM. A typical concentration range would be from 0.01 nM to 1000 nM.
-
Treatment: Remove the medium from the cells and add 100 µL of the RG-101 dilutions to the respective wells. Include wells with untreated cells (vehicle control) and cells treated with a known HCV inhibitor (positive control).
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Acquisition: Measure the luciferase activity using a luminometer.
-
Data Analysis:
-
Normalize the luciferase signal of treated wells to the vehicle control.
-
Plot the normalized values against the logarithm of the RG-101 concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.
-
Protocol 2: Selection and Identification of RG-101 Resistant HCV Replicons
Objective: To select for HCV replicon variants with reduced susceptibility to RG-101 and identify the genetic basis of resistance.
Materials:
-
Huh-7 cells harboring a wild-type HCV replicon (e.g., with a neomycin resistance gene)
-
Complete DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
G418
-
RG-101
-
6-well tissue culture plates
-
RNA extraction kit
-
Reverse transcriptase and PCR reagents
-
Primers specific for the HCV 5' UTR
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
Initial Culture: Culture the wild-type HCV replicon cells in a 6-well plate in the presence of G418.
-
RG-101 Selection:
-
Begin by treating the cells with RG-101 at a concentration equivalent to its EC50.
-
Passage the cells every 3-4 days, maintaining the RG-101 concentration.
-
Once the cells are growing steadily, gradually increase the concentration of RG-101 in a stepwise manner over several passages.
-
-
Isolation of Resistant Clones: After several weeks of selection, isolate individual cell colonies that are able to grow in the presence of a high concentration of RG-101.
-
Phenotypic Confirmation: Expand the isolated clones and determine the EC50 of RG-101 for each clone using the protocol described above to confirm the resistant phenotype.
-
Genotypic Analysis:
-
Extract total RNA from the resistant cell clones.
-
Perform reverse transcription followed by PCR (RT-PCR) to amplify the HCV 5' UTR region.
-
Purify the PCR product and perform Sanger sequencing.
-
Align the sequences from the resistant clones with the wild-type replicon sequence to identify nucleotide substitutions.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of HCV replication and RG-101 action.
Caption: Workflow for EC50 determination of RG-101.
References
- 1. mdpi.com [mdpi.com]
- 2. Hepatitis C virus genetics affects miR-122 requirements and response to miR-122 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MicroRNA-122 antagonism against hepatitis C virus genotypes 1–6 and reduced efficacy by host RNA insertion or mutations in the HCV 5′ UTR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.regionh.dk [research.regionh.dk]
- 5. researchgate.net [researchgate.net]
- 6. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 8. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The Hepatitis C Virus 5′UTR Genomic Region Remains Highly Conserved Under HAART: A 4- to 8-Year Longitudinal Study from HCV/HIV Co-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Specificity of Temavirsen and other Antisense Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of Temavirsen and other antisense oligonucleotides (ASOs) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an antisense oligonucleotide designed to bind to a specific microRNA, miR-122. This binding occurs through Watson-Crick base pairing, where the ASO sequence is complementary to its target RNA sequence. This interaction can lead to the degradation of the target RNA or block its function, thereby modulating gene expression.[1][2]
Q2: What are the common causes of off-target effects with ASOs like this compound?
Off-target effects with ASOs can be broadly categorized into two types:
-
Hybridization-dependent off-target effects: These occur when the ASO binds to unintended RNA molecules that have a similar sequence to the intended target. Even a few mismatched bases can sometimes be tolerated, leading to the downregulation of unintended genes.[3][4]
-
Hybridization-independent off-target effects: These are not related to the specific sequence of the ASO but rather to its chemical properties. For example, certain sequence motifs, like CpG motifs, can stimulate an immune response.[4]
Q3: How can I improve the specificity of my ASO?
Several strategies can be employed to enhance the specificity of an ASO:
-
Chemical Modifications: Introducing chemical modifications to the sugar-phosphate backbone, such as 2'-O-methoxyethyl (2'-MOE), can increase the ASO's binding affinity for its target RNA. This increased affinity can make the ASO less tolerant of mismatches, thereby reducing off-target hybridization.[1]
-
ASO Length Optimization: The length of an ASO can impact its specificity. While a longer ASO may have a higher binding affinity, it may also have a greater chance of binding to unintended targets. Generally, ASOs between 16 and 20 nucleotides are considered to have a good balance of potency and specificity.[4]
-
Rational Sequence Design: Careful in silico analysis of the ASO sequence against a comprehensive transcriptome database can help identify potential off-target binding sites. This allows for the selection of ASO sequences with the lowest predicted off-target interactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at improving ASO specificity.
| Problem | Possible Cause | Recommended Solution |
| High off-target gene downregulation observed in RNA-seq data. | The ASO sequence has significant homology to unintended transcripts. | Redesign the ASO to target a more unique region of the target RNA. Perform a thorough BLAST search against the relevant transcriptome database to identify and avoid regions with high similarity to other genes. |
| The ASO concentration is too high, leading to non-specific binding. | Perform a dose-response experiment to determine the lowest effective concentration of the ASO that maintains on-target activity while minimizing off-target effects. | |
| The negative control ASO (scrambled or mismatch) shows a significant phenotype. | The control ASO contains a sequence motif that induces a non-specific cellular response (e.g., an immune response). | Design a new negative control ASO with a different scrambled sequence that has been checked for the absence of known functional motifs. Test multiple different negative control sequences. |
| The delivery method (e.g., transfection reagent) is causing cellular toxicity. | Include a "mock" transfection control (delivery reagent only, no ASO) to assess the toxicity of the delivery method itself. If toxicity is observed, consider using a different delivery method or a lower concentration of the reagent. | |
| On-target knockdown is poor, even at high ASO concentrations. | The target site on the RNA is inaccessible due to secondary structure or protein binding. | Design multiple ASOs targeting different regions of the same RNA to identify a more accessible target site. |
| The ASO is being degraded by nucleases. | Ensure that the ASO has appropriate chemical modifications (e.g., phosphorothioate backbone) to increase its stability against nuclease degradation. | |
| Inconsistent results between experiments. | Variability in cell culture conditions (e.g., cell passage number, confluency). | Standardize cell culture protocols, including using cells within a defined passage number range and ensuring consistent confluency at the time of transfection. |
| Inconsistent ASO delivery efficiency. | Optimize the ASO delivery protocol and ensure consistent application across all experiments. Monitor transfection efficiency using a fluorescently labeled control ASO if possible. |
Quantitative Data on ASO Specificity
The following tables provide hypothetical but realistic data illustrating how chemical modifications and the number of mismatches can affect the on-target and off-target activity of an ASO.
Table 1: Effect of Chemical Modifications on ASO Potency and Specificity
| ASO ID | Chemical Modification | On-Target (miR-122) IC50 (nM) | Off-Target (Gene X) IC50 (nM) | Specificity Index (Off-Target IC50 / On-Target IC50) |
| ASO-001 | Phosphodiester | 50 | 500 | 10 |
| ASO-002 | Phosphorothioate | 25 | 750 | 30 |
| ASO-003 | 2'-MOE | 5 | >2000 | >400 |
IC50 values represent the concentration of ASO required to achieve 50% inhibition of the target.
Table 2: Impact of Mismatches on ASO-mediated Downregulation of On-Target and Off-Target Genes
| ASO | Number of Mismatches to On-Target | On-Target mRNA Remaining (%) | Number of Mismatches to Off-Target Y | Off-Target Y mRNA Remaining (%) |
| Perfect Match | 0 | 15 | 3 | 85 |
| Mismatch 1 | 1 | 45 | 2 | 60 |
| Mismatch 2 | 2 | 70 | 1 | 30 |
| Scrambled Control | N/A | 98 | N/A | 95 |
% mRNA remaining is relative to untreated cells.
Experimental Protocols
Protocol 1: ASO Delivery into Cultured Cells using Lipofection
This protocol describes a general procedure for delivering ASOs into mammalian cells in culture using a commercial lipofection reagent.
Materials:
-
ASO stock solution (e.g., 20 µM in nuclease-free water)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
Lipofection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Cultured mammalian cells in antibiotic-free growth medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Complex Formation: a. For each well, dilute the desired amount of ASO into a microcentrifuge tube containing reduced-serum medium to a final volume of 100 µL. b. In a separate tube, dilute the lipofection reagent in reduced-serum medium according to the manufacturer's instructions to a final volume of 100 µL. c. Combine the diluted ASO and diluted lipofection reagent. Mix gently by pipetting and incubate for 10-20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Add the 200 µL of ASO-lipid complex to each well containing cells and medium. b. Gently rock the plate to ensure even distribution of the complexes.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours, depending on the experimental requirements.
-
Analysis: After incubation, harvest the cells for downstream analysis of RNA or protein levels.
Protocol 2: Evaluation of Off-Target Effects using RNA-Seq
This protocol provides a high-level workflow for identifying off-target effects of ASOs using RNA sequencing.
Materials:
-
Cells treated with the target ASO, a control ASO, and a mock transfection control.
-
RNA extraction kit
-
Next-generation sequencing (NGS) platform
-
Bioinformatics software for data analysis
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control cells using a commercial RNA extraction kit, ensuring high quality and purity of the RNA.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA according to the manufacturer's protocol for the chosen NGS platform. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on an NGS platform to generate sufficient read depth for differential gene expression analysis.
-
Data Analysis: a. Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences. b. Alignment: Align the cleaned reads to a reference genome or transcriptome. c. Differential Gene Expression Analysis: Use bioinformatics tools (e.g., DESeq2, edgeR) to identify genes that are significantly up- or downregulated in the ASO-treated samples compared to the control samples. d. Off-Target Prediction: Use sequence alignment tools to identify potential off-target transcripts that have sequence complementarity to the ASO. e. Correlation Analysis: Correlate the list of differentially expressed genes with the list of predicted off-target transcripts to identify high-confidence off-target effects.
Protocol 3: Validation of Off-Target Gene Expression by RT-qPCR
This protocol outlines the steps to validate the off-target gene expression changes identified by RNA-seq using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Materials:
-
cDNA synthesized from RNA of treated and control cells
-
qPCR primers for the off-target gene of interest and a housekeeping gene
-
qPCR master mix
-
qPCR instrument
Procedure:
-
Primer Design: Design and validate qPCR primers for the potential off-target gene and a stable housekeeping gene (for normalization).
-
qPCR Reaction Setup: Set up qPCR reactions in triplicate for each sample (target ASO-treated, control ASO-treated, and mock-treated) and for each gene (off-target and housekeeping).
-
qPCR Run: Perform the qPCR run on a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each reaction. b. Normalize the Ct values of the off-target gene to the Ct values of the housekeeping gene (ΔCt). c. Calculate the fold change in gene expression using the ΔΔCt method, comparing the ASO-treated samples to the mock-treated control.
Visualizations
Caption: Experimental workflow for evaluating ASO specificity.
Caption: Troubleshooting logic for high off-target effects.
Caption: TRAIL-induced apoptosis pathway with a hypothetical off-target ASO.
References
Technical Support Center: Enhancing Oral Bioavailability of Temavirsen Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on oral formulations of Temavirsen. The content addresses common challenges and outlines key experimental protocols.
Section 1: Frequently Asked Questions & Troubleshooting
This section addresses common issues encountered during the development of oral this compound formulations.
Q1: Why is the oral bioavailability of this compound, an antisense oligonucleotide, expected to be low?
The oral bioavailability of unmodified oligonucleotides like this compound is inherently poor due to several physiological barriers:
-
Enzymatic Degradation: Oligonucleotides are susceptible to degradation by nucleases present in the gastrointestinal (GI) tract.
-
Physicochemical Properties: this compound is a relatively large, hydrophilic, and negatively charged molecule. These properties hinder its passive diffusion across the lipid-rich intestinal epithelial cell membranes.[1][]
-
Low Permeability: The intestinal mucosa forms a significant barrier, and the tight junctions between epithelial cells restrict the paracellular transport of large molecules.[3]
Q2: What formulation strategies can be employed to enhance the oral bioavailability of this compound?
Several strategies can be explored to overcome the challenges of oral oligonucleotide delivery.[4][5] These can be broadly categorized as:
-
Chemical Modifications: Introducing modifications to the oligonucleotide backbone (e.g., phosphorothioate linkages) can increase resistance to nuclease degradation and improve stability.[6][7]
-
Advanced Delivery Systems:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can protect this compound from degradation and enhance its absorption by improving its solubility and membrane permeability.[3][8]
-
Nanoparticles: Encapsulating this compound in lipid or polymeric nanoparticles can shield it from the harsh GI environment and facilitate its uptake by intestinal cells.[4]
-
-
Permeation Enhancers: Co-formulating with excipients that transiently open the tight junctions between epithelial cells can improve paracellular absorption.[5]
Q3: We are observing high variability in our in vivo oral bioavailability data for a new this compound formulation. What are the potential causes and troubleshooting steps?
High variability in in vivo studies is a common challenge. Potential causes include:
-
Animal-Related Factors: Differences in gastric emptying times, GI tract pH, and gut microbiome among individual animals can significantly impact drug absorption.
-
Troubleshooting: Ensure a consistent fasting period for all animals before dosing. Use a sufficient number of animals per group to achieve statistical power and consider stratifying animals by weight.[9]
-
-
Formulation Instability: The formulation may not be homogenous or could be degrading in the gavage vehicle before administration.
-
Troubleshooting: Verify the stability and homogeneity of the dosing formulation under the experimental conditions. Prepare formulations fresh before each experiment if possible.
-
-
Dosing Technique: Inconsistent oral gavage technique can lead to variations in the amount of drug delivered to the stomach.[10]
-
Troubleshooting: Ensure all personnel are thoroughly trained in oral gavage techniques to minimize stress to the animals and ensure accurate delivery.
-
Section 2: Data Presentation
The following table presents hypothetical, yet representative, pharmacokinetic data from a preclinical study in rats, comparing different oral formulations of this compound. This illustrates how data can be structured for clear comparison.
| Formulation Type | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Absolute Bioavailability (%) |
| Unformulated this compound (Aqueous Solution) | 50 | 15 ± 4 | 1.0 | 45 ± 12 | < 0.1 |
| This compound in SEDDS | 50 | 150 ± 35 | 2.0 | 750 ± 180 | ~1.5 |
| This compound in Lipid Nanoparticles | 50 | 210 ± 50 | 2.5 | 1100 ± 250 | ~2.2 |
| IV Reference | 5 | 1200 ± 210 | 0.1 | 5000 ± 950 | 100 |
Table 1: Representative pharmacokinetic parameters for different oral this compound formulations compared to an intravenous (IV) reference dose in a rat model. Data are shown as mean ± standard deviation.
Section 3: Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in study design and execution.
Protocol 1: In Vitro Caco-2 Cell Permeability Assay
This assay is a widely used in vitro model to predict human intestinal drug absorption.[11][12]
Objective: To determine the apparent permeability coefficient (Papp) of different this compound formulations across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable membrane inserts in a Transwell™ plate system and cultured for 18-22 days to allow them to differentiate and form a polarized monolayer with tight junctions.[11][13]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer must be confirmed. This is typically done by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the leakage of a fluorescent marker like Lucifer Yellow.[14]
-
Transport Experiment (Apical to Basolateral): a. The culture medium is removed from both the apical (upper) and basolateral (lower) chambers. b. The this compound formulation, dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution), is added to the apical chamber. c. Fresh transport buffer is added to the basolateral chamber. d. The plate is incubated at 37°C with gentle shaking. e. Samples are collected from the basolateral chamber at predefined time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh buffer.
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) in cm/s is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the basolateral chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the apical chamber.[3]
-
Troubleshooting:
-
Low TEER values: Indicates poor monolayer integrity. Review cell seeding density, culture medium, and incubation time. Ensure there is no contamination.
-
Low compound recovery: The compound may be binding to the plate material or metabolizing within the cells. Use low-binding plates and analyze cell lysates to check for intracellular accumulation.[14]
Protocol 2: In Vivo Oral Bioavailability Study in a Rodent Model
This protocol outlines a standard approach for assessing the pharmacokinetics and oral bioavailability of a this compound formulation in rats.[15][16]
Objective: To determine the plasma concentration-time profile and calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) of an oral this compound formulation.
Methodology:
-
Animal Acclimatization: Male Sprague-Dawley rats (or another appropriate strain) are acclimated for at least 5 days before the study.[9]
-
Group Allocation: Animals are randomly assigned to groups (e.g., n=4-6 per group). A typical study includes an oral administration group for the test formulation and an intravenous (IV) administration group to determine absolute bioavailability.
-
Dosing: a. Animals are fasted overnight (with access to water) prior to dosing. b. For the oral group, the this compound formulation is administered via oral gavage at a specific dose volume.[10][17] c. For the IV group, the drug is administered via a suitable vein (e.g., tail vein).
-
Blood Sampling: a. Blood samples (e.g., 100-150 µL) are collected from a cannulated vessel or via sparse sampling at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[16] b. Samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound in plasma samples is determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%). F(%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
Section 4: Visualizations
Diagram 1: Workflow for Screening Oral Formulations
Caption: A typical workflow for developing and screening oral this compound formulations.
Diagram 2: Barriers to Oral Oligonucleotide Absorption
Caption: Key physiological barriers limiting the oral bioavailability of oligonucleotides.
Diagram 3: Simplified this compound (TLR7/9 Antagonist) Signaling Pathway
Caption: this compound blocks TLR7/9 signaling, inhibiting pro-inflammatory responses.[18][19][20][21][22]
References
- 1. embopress.org [embopress.org]
- 3. Oligonucleotide Delivery across the Caco-2 Monolayer: The Design and Evaluation of Self-Emulsifying Drug Delivery Systems (SEDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Bioavailability Enhancement of Melanin Concentrating Hormone, Development and In Vitro Pharmaceutical Assessment of Novel Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Enhancement of Oral Bioavailability and Anti-hyperuricemic Activity of Isoliquiritigenin via Self-Microemulsifying Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 19. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Toll-like receptor 9 - Wikipedia [en.wikipedia.org]
- 21. Toll-like receptor 7 - Wikipedia [en.wikipedia.org]
- 22. Idera Pharmaceuticals, Inc. Announces Initiation of a Phase 2 Trial of IMO-8400 in Patients With Moderate to Severe Plaque Psoriasis - BioSpace [biospace.com]
Technical Support Center: Minimizing Off-Target Effects of miR-122 Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with miR-122 inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects when using miR-122 inhibitors?
A1: Off-target effects from miR-122 inhibitors, typically antisense oligonucleotides (ASOs), can arise from two main mechanisms:
-
Hybridization-dependent off-target effects: The inhibitor binds to unintended RNA transcripts that have partial sequence complementarity. This can lead to the degradation or translational repression of unintended mRNAs. The "seed region" (nucleotides 2-8) of the inhibitor is a primary driver of these miRNA-like off-target effects.
-
Hybridization-independent off-target effects: These effects are not due to sequence-specific binding but rather the chemical nature of the inhibitor. They can include interactions with cellular proteins, leading to toxicity or immunomodulatory effects. For instance, phosphorothioate (PS) backbone modifications can increase non-specific protein binding.[1]
Q2: How can I computationally predict potential off-target effects of my miR-122 inhibitor?
A2: Several computational tools are available to predict potential off-target binding sites for your antisense oligonucleotide. These tools typically work by searching for sequences in the transcriptome with complementarity to your inhibitor sequence, allowing for a certain number of mismatches.
Recommended Tools:
-
MASON (Make Antisense Oligomers Now): A web server for designing ASOs against bacterial genes that also predicts off-targets by identifying binding regions with at least seven consecutive matching bases.[2]
-
PFRED (Pfizer RNAi Enumeration and Design tool): A software system for designing siRNAs and ASOs that includes an off-target search module.[3]
-
General miRNA target prediction tools: While designed for predicting miRNA targets, tools like TargetScan , miRanda , and PITA can be adapted to predict off-target interactions of miRNA inhibitors by using the inhibitor sequence as the input "miRNA".[4][5]
It's crucial to search against a comprehensive transcript database for the species you are working with and to consider allowing for mismatches, especially outside the seed region.
Q3: What are the most effective chemical modifications to reduce off-target effects of miR-122 inhibitors?
A3: Chemical modifications are essential for enhancing the stability, potency, and specificity of miR-122 inhibitors.
-
2'-O-Methyl (2'-OMe) and 2'-O-Methoxyethyl (2'-MOE) Modifications: These modifications of the ribose sugar increase binding affinity to the target miRNA and provide resistance to nuclease degradation.[2][6] They can also reduce non-specific protein binding and associated toxicity.[2]
-
Locked Nucleic Acid (LNA): LNA modifications introduce a methylene bridge in the ribose ring, which "locks" the conformation and dramatically increases binding affinity and specificity.[7] LNA-modified inhibitors can be shorter (e.g., 8-mers targeting the seed region) and have shown high potency and specificity in inhibiting miR-122.[8]
-
Phosphorothioate (PS) Backbone: Replacing a non-bridging oxygen with a sulfur atom in the phosphate backbone confers significant nuclease resistance.[1][9] While this modification can increase non-specific protein binding, it is often used in combination with 2'-sugar modifications to balance stability and specificity.[9]
-
Peptide Nucleic Acids (PNAs): PNAs have a neutral backbone, which can improve binding specificity and resistance to nucleases.[10]
Combining these modifications, such as in LNA/2'-OMe mixmers with a PS backbone, can offer a good balance of high affinity, stability, and reduced off-target effects.[9][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cellular toxicity observed after inhibitor transfection. | Hybridization-independent off-target effects due to excessive phosphorothioate modifications or certain 2' modifications like constrained ethyl (cEt). | - Reduce the concentration of the inhibitor. - Switch to an inhibitor with a different chemical modification profile, such as one with fewer PS linkages or using 2'-MOE instead of cEt modifications. - Test multiple inhibitor sequences targeting different regions of miR-122. |
| Unexpected changes in the expression of genes not predicted to be miR-122 targets. | Hybridization-dependent off-target effects where the inhibitor is binding to and repressing unintended mRNAs. | - Perform a thorough bioinformatic analysis of your inhibitor sequence to identify potential off-target binding sites. - Redesign the inhibitor to avoid complementarity with known off-target transcripts. Consider using shorter, high-affinity inhibitors (e.g., tiny LNAs) that target the seed region of miR-122. - Validate the off-target effects using qPCR or western blotting for the specific unintended targets. |
| Inconsistent results between different miR-122 inhibitor sequences. | Sequence-dependent off-target effects that are specific to one inhibitor sequence but not another. | - This is a valuable observation and can help distinguish on-target from off-target phenotypes. Use at least two different inhibitor sequences targeting miR-122 in your experiments. A consistent phenotype across multiple inhibitors is more likely to be an on-target effect. - Include a scrambled sequence control with the same chemical modifications and length as your active inhibitors. |
| Discrepancy between predicted off-targets and experimental results. | In silico predictions may not fully recapitulate the in vivo cellular environment (e.g., RNA accessibility, local protein binding). | - Use global experimental approaches like RNA sequencing (RNA-seq) and proteomics to empirically identify off-target effects in your specific experimental system. - Validate computationally predicted off-targets with experimental methods like luciferase reporter assays containing the putative off-target binding site. |
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy and specificity of different miR-122 inhibitor chemistries.
Table 1: Comparison of Inhibitor Potency
| Inhibitor Chemistry | Target | Concentration | Fold Increase in Activity (vs. Control) | Reference |
| Triazole-modified nucleoside with ester substituent (at 3' end) | anti-miR-122 | 5 nM | 5-fold | [11] |
| 2'-F/MOE ASO | miR-122 | 11 mg/kg (in vivo) | ~3.5-fold more potent than LNA/DNA ASO | [12] |
| LNA/OMe mixmer | miR-122 | 50 nM | More effective than standard 2'-OMe | [11][13] |
| Lysine-derivatized PNA | miR-122 | Sub-micromolar | Efficient inhibition | [14] |
Table 2: Impact of Mismatches on Inhibitor Activity
| Inhibitor | Mismatch Position | Effect on Activity | Reference |
| Tiny seed-targeting LNAs | Single or two adjacent mismatches | Position-dependent reduction in activity | [15] |
| Mismatched 2'-F/MOE ASO | Not specified | No effect on ALDOA mRNA levels (a miR-122 target) | [12] |
Experimental Protocols
RNA Sequencing for Off-Target Analysis
This protocol outlines the general steps for using RNA-seq to identify hybridization-dependent off-target effects of a miR-122 inhibitor.
Objective: To obtain a global view of transcriptomic changes induced by a miR-122 inhibitor and identify significantly downregulated genes that are potential off-targets.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., Huh-7 or HepG2) at a density that will result in 70-80% confluency at the time of transfection.
-
Transfect cells with the miR-122 inhibitor, a scrambled control oligonucleotide with the same chemical modifications, and a mock transfection control (e.g., transfection reagent only). Use a concentration of the inhibitor that has been shown to effectively inhibit miR-122.
-
Incubate for a predetermined time (e.g., 24-48 hours) to allow for changes in mRNA levels.
-
-
RNA Extraction and Quality Control:
-
Harvest cells and extract total RNA using a TRIzol-based method or a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Ensure an RNA Integrity Number (RIN) > 8.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA). This typically involves poly(A) selection to enrich for mRNA, fragmentation, reverse transcription, adapter ligation, and amplification.
-
Perform high-throughput sequencing on a platform such as the Illumina NovaSeq to generate 50-100 bp paired-end reads. Aim for a sequencing depth of at least 20 million reads per sample.
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the reference genome using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the inhibitor-treated group and the scrambled control group.
-
Off-Target Identification: Filter the differentially expressed genes to identify those that are significantly downregulated. Use the computational tools mentioned in the FAQ section to determine if these downregulated genes contain potential binding sites for your miR-122 inhibitor.
-
Proteomics for Off-Target Analysis
This protocol provides a general workflow for using mass spectrometry-based proteomics to identify changes in protein expression resulting from off-target effects.
Objective: To identify and quantify changes in the proteome following treatment with a miR-122 inhibitor.
Methodology:
-
Sample Preparation:
-
Culture and treat cells as described in the RNA-seq protocol.
-
Harvest cells and lyse them in a buffer containing detergents and protease inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
Protein Digestion:
-
Reduce and alkylate the proteins to denature them and prevent disulfide bond reformation.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by liquid chromatography and then ionized and fragmented in the mass spectrometer.
-
-
Data Analysis:
-
Peptide and Protein Identification: Search the MS/MS spectra against a protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer to identify the peptides and corresponding proteins.
-
Protein Quantification: Use label-free quantification (LFQ) or isobaric labeling (e.g., TMT or iTRAQ) to determine the relative abundance of proteins between the inhibitor-treated and control samples.
-
Statistical Analysis: Perform statistical tests to identify proteins that are significantly up- or downregulated in the inhibitor-treated samples compared to the controls.
-
Off-Target Correlation: Correlate the proteomics data with the RNA-seq data to identify instances where a downregulated protein corresponds to a downregulated mRNA with a potential inhibitor binding site.
-
Signaling Pathways and Experimental Workflows
Workflow for Assessing Off-Target Effects
Caption: Workflow for identifying and validating off-target effects of miR-122 inhibitors.
Potential Off-Target Signaling Pathway
The following diagram illustrates a hypothetical scenario where a miR-122 inhibitor has an off-target effect on the MAPK signaling pathway.
Caption: Hypothetical off-target inhibition of DUSP4 by a miR-122 inhibitor.
Explanation of the Pathway:
In this example, the miR-122 inhibitor performs its on-target function by inhibiting miR-122, which in turn suppresses Hepatitis C Virus (HCV) replication. However, due to sequence similarity, the inhibitor also has an off-target interaction with the mRNA of Dual Specificity Phosphatase 4 (DUSP4), a negative regulator of the MAPK signaling pathway.[16] This unintended inhibition of DUSP4 leads to increased MAPK signaling, which can affect cellular processes like proliferation and apoptosis, potentially causing adverse effects.[16] This highlights the importance of assessing off-target effects on critical signaling pathways.
References
- 1. research.monash.edu [research.monash.edu]
- 2. Design and off-target prediction for antisense oligomers targeting bacterial mRNAs with the MASON web server - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PFRED: A computational platform for siRNA and antisense oligonucleotides design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Highly Potent GalNAc-Conjugated Tiny LNA Anti-miRNA-122 Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent and sustained cellular inhibition of miR-122 by lysine-derivatized peptide nucleic acids (PNA) and phosphorothioate locked nucleic acid (LNA)/2'-O-methyl (OMe) mixmer anti-miRs in the absence of transfection agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. miR-122 is a Unique Molecule with Great Potential in Diagnosis, Prognosis of Liver Disease, and Therapy Both as miRNA Mimic and Antimir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. miR-122 targeting with LNA/2'-O-methyl oligonucleotide mixmers, peptide nucleic acids (PNA), and PNA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. miR-122 targeting with LNA/2′-O-methyl oligonucleotide mixmers, peptide nucleic acids (PNA), and PNA–peptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of microRNA-122 alleviates pyroptosis by targeting dual-specificity phosphatase 4 in myocardial ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Temavirsen and Other Anti-HCV Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The landscape of Hepatitis C Virus (HCV) therapeutics has evolved significantly, with direct-acting antivirals (DAAs) now forming the cornerstone of treatment. However, the exploration of novel mechanisms of action remains a critical area of research. Oligonucleotide-based therapies, which can modulate host or viral factors at the genetic level, represent one such innovative approach. This guide provides a detailed comparison of Temavirsen (RG-101), a discontinued anti-HCV oligonucleotide, with other notable oligonucleotides that have been evaluated for HCV treatment: Miravirsen, another microRNA-122 antagonist, and ISIS 14803, an antisense oligonucleotide targeting the viral internal ribosome entry site (IRES).
Mechanism of Action: A Tale of Two Targets
The anti-HCV oligonucleotides discussed herein can be broadly categorized based on their therapeutic target: a host factor essential for viral replication or the viral RNA itself.
1. Targeting a Host Factor: The Anti-miR-122 Approach (this compound and Miravirsen)
The liver-specific microRNA, miR-122, is a crucial host factor that HCV hijacks to facilitate its replication and stability. By binding to two sites on the 5' untranslated region (UTR) of the HCV genome, miR-122 protects the viral RNA from degradation and enhances its replication. This compound and Miravirsen are both designed to inhibit the function of miR-122, thereby indirectly inhibiting viral replication.
-
This compound (RG-101): A GalNAc-conjugated N-acetylgalactosamine antisense oligonucleotide that antagonizes miR-122.[1][2] The GalNAc conjugation facilitates targeted delivery to hepatocytes, the primary site of HCV replication.[1]
-
Miravirsen (SPC3649): A locked nucleic acid (LNA)-modified antisense oligonucleotide that also sequesters miR-122. The LNA modification enhances its binding affinity and stability.
2. Targeting the Viral Genome: The IRES Antisense Approach (ISIS 14803)
The internal ribosome entry site (IRES) is a highly conserved structural element within the 5' UTR of the HCV RNA that is essential for the initiation of viral protein synthesis. Antisense oligonucleotides can be designed to bind to specific sequences within the IRES, physically blocking the assembly of the ribosomal machinery and thus preventing viral translation.
-
ISIS 14803: A 20-unit phosphorothioate oligodeoxynucleotide that targets the translation initiation region of the HCV IRES.[3] The phosphorothioate backbone modification confers resistance to nuclease degradation, increasing its in vivo stability.
Below is a diagram illustrating these distinct signaling pathways.
Caption: Mechanisms of action for anti-HCV oligonucleotides.
Performance and Clinical Data
The clinical development of these oligonucleotides has yielded varying degrees of success. The following tables summarize the available quantitative data from clinical trials.
Table 1: Efficacy of Anti-miR-122 Oligonucleotides - this compound (RG-101) vs. Miravirsen
| Parameter | This compound (RG-101) | Miravirsen |
| Clinical Trial Phase | Phase 1B[1] | Phase 2a[4][5][6] |
| Patient Population | Chronic HCV Genotypes 1, 3, or 4[1] | Chronic HCV Genotype 1[5][6] |
| Dosage Regimen | Single subcutaneous injection[1] | Five weekly subcutaneous injections[5][6] |
| Doses Evaluated | 2 mg/kg, 4 mg/kg[1] | 3 mg/kg, 5 mg/kg, 7 mg/kg[4][5][6] |
| Median Viral Load Reduction from Baseline (log10 IU/mL) | 4.42 (at 2 mg/kg, Week 4)[1] | 1.2 (at 3 mg/kg)[4][6] |
| 5.07 (at 4 mg/kg, Week 4)[1] | 2.9 (at 5 mg/kg)[4][6] | |
| 3.0 (at 7 mg/kg)[4][6] | ||
| Sustained Virological Response (SVR) | 3 patients had undetectable HCV RNA at 76 weeks after a single dose[1] | 4 out of 9 patients at the 7 mg/kg dose became HCV RNA undetectable during the study[5] |
| Development Status | Discontinued due to safety concerns (jaundice)[7] | Development appears to have stalled |
Table 2: Efficacy of IRES-Targeting Antisense Oligonucleotide - ISIS 14803
| Parameter | ISIS 14803 |
| Clinical Trial Phase | Phase I[8] |
| Patient Population | Chronic HCV Genotype 1[8] |
| Dosage Regimen | Infusions for 4 weeks[8] |
| Doses Evaluated | 0.5, 1.0, 2.0, or 3.0 mg/kg[8] |
| Efficacy Outcome | The study focused on safety and tolerability. While it was reported that the treatment exerted a selective pressure on the HCV IRES, specific viral load reduction data is not readily available in the provided search results.[8] No mutations conferring resistance were detected in the oligonucleotide's target site.[8] |
| Development Status | Development for HCV was not pursued further |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols employed in the clinical evaluation of these anti-HCV oligonucleotides.
Quantification of HCV RNA
A primary endpoint in all cited studies was the change in HCV RNA levels in the blood. The standard method for this is a quantitative reverse transcription-polymerase chain reaction (qRT-PCR) assay.
-
Assay: The Roche COBAS AmpliPrep/COBAS Taqman HCV assay was a commonly used platform.[9] These assays have a lower limit of quantification of approximately 15 IU/mL.[9]
-
Procedure:
-
Whole blood is collected from patients at specified time points (e.g., baseline, weekly during treatment, and at follow-up visits).
-
Plasma is separated from the blood sample.
-
HCV RNA is extracted from the plasma.
-
The extracted RNA is subjected to qRT-PCR, where the viral RNA is first reverse-transcribed into complementary DNA (cDNA) and then amplified.
-
The amount of amplified DNA is quantified in real-time using fluorescent probes, and this is used to calculate the initial concentration of HCV RNA in the plasma, typically reported in International Units per milliliter (IU/mL).
-
Safety and Tolerability Assessment
The safety profile of these investigational drugs was a primary objective of the early-phase clinical trials.
-
Parameters Monitored:
-
Adverse Events (AEs): All AEs were recorded at each study visit, and their severity and potential relationship to the study drug were assessed by investigators.[4]
-
Laboratory Tests: A comprehensive panel of laboratory tests was conducted at baseline and regular intervals throughout the studies. This included:
-
Hepatic Function Panel: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase, and bilirubin levels were monitored to assess liver function and potential hepatotoxicity.[10]
-
Complete Blood Count (CBC): To monitor for effects on red blood cells, white blood cells, and platelets.[10]
-
Renal Function Panel: Including serum creatinine and estimated glomerular filtration rate (eGFR).[10]
-
-
Vital Signs and Physical Examinations: These were performed at each study visit.
-
The workflow for a typical Phase 1/2 clinical trial for an anti-HCV oligonucleotide is depicted in the diagram below.
Caption: Typical clinical trial workflow for anti-HCV oligonucleotides.
Conclusion
The development of oligonucleotide therapies for HCV has provided valuable insights into novel antiviral strategies. The anti-miR-122 agents, this compound and Miravirsen, demonstrated the potential of host-targeting therapies to achieve significant viral load reductions.[1][4][6] However, the discontinuation of this compound's development due to safety concerns highlights the challenges of this approach.[7] Antisense oligonucleotides targeting the viral IRES, such as ISIS 14803, represent a more direct antiviral strategy, though clinical efficacy data remains limited. While DAAs have revolutionized HCV treatment, the lessons learned from the development of these oligonucleotide therapies continue to inform the broader field of antiviral drug development and the potential of RNA-targeted therapeutics for a range of diseases.
References
- 1. Safety, tolerability, and antiviral effect of RG-101 in patients with chronic hepatitis C: a phase 1B, double-blind, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. haemosafety.com [haemosafety.com]
- 5. Santaris Pharma A/S Phase 2a data of miravirsen shows dose-dependent, prolonged antiviral activity of 2-3 logs HCV RNA after four-week treatment in Hepatitis C patients - press release [natap.org]
- 6. Small study finds miravirsen effective in HCV-1 | MDedge [mdedge.com]
- 7. contagionlive.com [contagionlive.com]
- 8. Virological effects of ISIS 14803, an antisense oligonucleotide inhibitor of hepatitis C virus (HCV) internal ribosome entry site (IRES), on HCV IRES in chronic hepatitis C patients and examination of the potential role of primary and secondary HCV resistance in the outcome of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. natap.org [natap.org]
- 10. hcvguidelines.org [hcvguidelines.org]
A Head-to-Head Comparison of Temavirsen and Miravirsen for Hepatitis C Treatment
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two pioneering antisense oligonucleotides, Temavirsen (RG-101) and Miravirsen (SPC3649), developed to treat Hepatitis C virus (HCV) infection by targeting microRNA-122 (miR-122).
Both agents represent a novel therapeutic strategy by targeting a host factor essential for viral replication. This guide summarizes key clinical trial data, experimental protocols, and the underlying mechanism of action to facilitate a comprehensive understanding of their performance and potential.
Mechanism of Action: Targeting a Host Factor for Viral Suppression
This compound and Miravirsen share a common mechanism of action. They are antisense oligonucleotides designed to bind to and inhibit miR-122, a liver-specific microRNA that HCV hijacks for its replication. By sequestering miR-122, these drugs prevent its interaction with the 5' untranslated region of the HCV RNA, leading to the degradation of the viral genome and a reduction in viral load.[1][2]
Below is a diagram illustrating the signaling pathway of miR-122 in HCV replication and the point of intervention for this compound and Miravirsen.
References
A Comparative Analysis of Temavirsen (Miravirsen) Efficacy in Hepatitis C Genotypes
For Immediate Release
Foster City, CA – October 30, 2025 – In the rapidly evolving landscape of Hepatitis C Virus (HCV) therapeutics, a comprehensive understanding of drug efficacy across different viral genotypes is paramount for researchers, clinicians, and drug development professionals. This guide provides a detailed comparison of the investigational antisense oligonucleotide, Temavirsen (also known as Miravirsen), with currently recommended pan-genotypic direct-acting antiviral (DAA) regimens. While initial clinical trials of Miravirsen focused on HCV genotype 1, this guide contextualizes its performance against the high efficacy rates of modern DAAs across all major HCV genotypes.
Executive Summary
Miravirsen, a first-in-class inhibitor of microRNA-122 (miR-122), demonstrated a novel mechanism of action with dose-dependent reductions in HCV RNA levels in patients with genotype 1 infection. However, the advent of pan-genotypic DAA regimens, such as sofosbuvir/velpatasvir and glecaprevir/pibrentasvir, has set a new standard for HCV treatment, with sustained virologic response (SVR) rates exceeding 95% across all major genotypes. This guide presents a side-by-side comparison of the available clinical data for Miravirsen and these leading DAA combinations, alongside detailed experimental protocols and visual representations of their mechanisms and clinical trial workflows.
Mechanism of Action: Targeting a Host Factor
Miravirsen operates through a unique mechanism that targets a host factor essential for HCV replication, rather than a viral protein. It is a locked nucleic acid (LNA)-modified antisense oligonucleotide designed to sequester mature miR-122, a liver-specific microRNA that binds to the 5' untranslated region of the HCV genome. This interaction stabilizes the viral RNA and promotes its replication. By binding to miR-122, Miravirsen inhibits its function, leading to the degradation of the viral genome.[1] Additionally, evidence suggests that Miravirsen can also inhibit the biogenesis of miR-122 by binding to its precursors (pri-miR-122 and pre-miR-122), thereby preventing their processing by Drosha and Dicer enzymes.[2][3][4]
Comparative Efficacy Data
The following tables summarize the efficacy of Miravirsen in HCV genotype 1 and the SVR rates of the pan-genotypic DAA regimens sofosbuvir/velpatasvir and glecaprevir/pibrentasvir across all major HCV genotypes.
Table 1: Efficacy of Miravirsen in HCV Genotype 1 (Phase 2a Trial)
| Dose Level | Mean Maximum HCV RNA Reduction (log10 IU/mL) | Patients with Undetectable HCV RNA |
| 3 mg/kg | 1.2 | 0/9 |
| 5 mg/kg | 2.9 | 1/9 |
| 7 mg/kg | 3.0 | 4/9 |
| Placebo | 0.4 | 0/9 |
Data from the Phase 2a, randomized, double-blind, placebo-controlled study of Miravirsen in treatment-naïve patients with chronic HCV genotype 1 infection.[5][6]
Table 2: Efficacy (SVR12) of Pan-Genotypic DAA Regimens Across HCV Genotypes
| HCV Genotype | Sofosbuvir/Velpatasvir (ASTRAL-1 Trial) | Glecaprevir/Pibrentasvir (SURVEYOR-I & II Trials) |
| Genotype 1 | 98% | 97-100% |
| Genotype 2 | 100% | 96-100% |
| Genotype 3 | 95% (ASTRAL-3) | 83-94% |
| Genotype 4 | 100% | 100% |
| Genotype 5 | 97% | 100% |
| Genotype 6 | 100% | 100% |
SVR12 (Sustained Virologic Response at 12 weeks post-treatment) is considered a cure.
Experimental Protocols
Miravirsen Phase 2a Clinical Trial (NCT01200420)
-
Study Design: A randomized, double-blind, placebo-controlled, ascending multiple-dose study.[5][7][8]
-
Patient Population: Treatment-naïve adult patients with chronic HCV genotype 1 infection.
-
Intervention: Patients were enrolled in three cohorts and received five weekly subcutaneous injections of Miravirsen at doses of 3, 5, or 7 mg/kg, or a matching placebo.[5][6]
-
Primary Endpoints: Safety and tolerability of Miravirsen.
-
Secondary Endpoints: Antiviral effect, measured by the change in HCV RNA levels from baseline.
Pan-Genotypic DAA Pivotal Trials (ASTRAL & SURVEYOR)
-
Study Design: The ASTRAL and SURVEYOR studies were a series of Phase 3, multicenter, open-label or randomized trials.
-
Patient Population: Included treatment-naïve and treatment-experienced adult patients with chronic HCV infection across genotypes 1 through 6, with and without compensated cirrhosis.
-
Interventions:
-
ASTRAL-1: Fixed-dose combination of sofosbuvir (400 mg) and velpatasvir (100 mg) once daily for 12 weeks.[9]
-
SURVEYOR-I & II: Varying doses of glecaprevir and pibrentasvir for 8 or 12 weeks.
-
-
Primary Endpoint: The primary efficacy endpoint for these trials was the percentage of patients achieving SVR12.
Experimental Workflow
The following diagram illustrates a generalized workflow for the clinical trials discussed in this guide, from patient screening to the final determination of treatment efficacy.
Conclusion
Miravirsen represents a pioneering approach to HCV therapy by targeting a host factor, miR-122, which is essential for viral replication. While it demonstrated promising antiviral activity in patients with HCV genotype 1, the landscape of HCV treatment has been revolutionized by the introduction of highly effective and well-tolerated pan-genotypic DAA regimens. These newer agents have established a benchmark of over 95% cure rates across all major HCV genotypes, a standard that future HCV therapies will be measured against. Further clinical development would be necessary to evaluate the efficacy of Miravirsen across a broader range of HCV genotypes and in combination with other antiviral agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. [PDF] Miravirsen (SPC3649) can inhibit the biogenesis of miR-122 | Semantic Scholar [semanticscholar.org]
- 4. Miravirsen (SPC3649) can inhibit the biogenesis of miR-122 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Santaris Pharma A/S Phase 2a data of miravirsen shows dose-dependent, prolonged antiviral activity of 2-3 logs HCV RNA after four-week treatment in Hepatitis C patients - press release [natap.org]
- 6. Santaris Pharma A/S presents final Phase 2a study results for miravirsen showing dose-dependent, prolonged antiviral activity in Hepatitis C patients [prnewswire.com]
- 7. In Vitro Antiviral Activity and Preclinical and Clinical Resistance Profile of Miravirsen, a Novel Anti-Hepatitis C Virus Therapeutic Targeting the Human Factor miR-122 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinConnect | Multiple Ascending Dose Study of Miravirsen in [clinconnect.io]
- 9. ASTRAL-1: High SVR12 with sofosbuvir/velpatasvir combo for HCV | MDedge [mdedge.com]
Evaluating the Long-Term Safety Profile of Temavirsen: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temavirsen (RG-101) is an investigational antisense oligonucleotide designed to treat chronic hepatitis C virus (HCV) infection by targeting microRNA-122 (miR-122), a host factor essential for HCV replication. While the development of this compound has been discontinued, an evaluation of its long-term safety profile in comparison to established direct-acting antivirals (DAAs) provides valuable insights for the development of future RNA-targeted therapies. This guide offers an objective comparison of the available safety data for this compound against two widely used DAAs for HCV, sofosbuvir and daclatasvir.
Comparative Safety Profile
The long-term safety of antiviral agents is a critical consideration in drug development. This section compares the available safety data for this compound with that of sofosbuvir and daclatasvir.
Data Presentation: Adverse Events
Quantitative data on treatment-related adverse events from clinical trials are summarized in the tables below. It is important to note that the available data for this compound is from a small Phase 1B study, which limits direct statistical comparison with the larger datasets available for the approved drugs sofosbuvir and daclatasvir.
Table 1: Reported Adverse Events for this compound (RG-101) in a Phase 1B Study
| Adverse Event Category | Frequency |
| Any Treatment-Related Adverse Event | 26 of 28 patients |
| Serious Adverse Event (Jaundice) | 1 patient (with end-stage renal disease) |
Source: Phase 1B, double-blind, randomised controlled trial data.
Table 2: Common Adverse Events Reported for Sofosbuvir in Combination Therapy (Interferon-Free Regimens)
| Adverse Event | Frequency (%) |
| Fatigue | 21 - 44 |
| Headache | 22 - 41 |
| Nausea | 13 - 22 |
| Insomnia | 5 - 15 |
| Diarrhea | 9 - 14 |
Source: Pooled data from multiple clinical trials.
Table 3: Common Adverse Events Reported for Daclatasvir in Combination with Sofosbuvir
| Adverse Event | Frequency (%) |
| Headache | 20 |
| Fatigue | 19 |
| Nausea | 12 |
| Diarrhea | 8 |
Source: Data from clinical trials of daclatasvir in combination with sofosbuvir.
Experimental Protocols
The safety of these antiviral agents was evaluated in clinical trials adhering to rigorous protocols for monitoring and reporting adverse events.
Key Safety Monitoring Protocols in Hepatitis C Clinical Trials:
-
Baseline Assessment: Before initiating treatment, a comprehensive baseline assessment is conducted, including:
-
Complete Blood Count (CBC) with differential
-
Hepatic function panel (ALT, AST, alkaline phosphatase, bilirubin)
-
International Normalized Ratio (INR)
-
Renal function tests (e.g., serum creatinine, eGFR)
-
Electrocardiogram (ECG)
-
-
On-Treatment Monitoring: During the treatment period, regular monitoring is crucial to detect any emerging safety signals. This typically includes:
-
Weekly or bi-weekly assessment of clinical symptoms and vital signs for the first 4-8 weeks, followed by monthly visits.
-
Repetition of laboratory tests (CBC, hepatic function, renal function) at specified intervals (e.g., weeks 2, 4, 8, and 12).
-
ECG monitoring, especially for drugs with known cardiac effects.
-
-
Post-Treatment Follow-up: Long-term safety is assessed through extended follow-up after the completion of therapy. This involves:
-
Monitoring for any delayed-onset adverse events.
-
Continued assessment of liver function to evaluate the long-term impact of the treatment.
-
Virological monitoring to assess sustained virologic response (SVR).
-
Methodology for Adverse Event Reporting:
Adverse events (AEs) are systematically collected, documented, and graded for severity (e.g., using the Common Terminology Criteria for Adverse Events - CTCAE). The relationship of the AE to the study drug is assessed by the investigator. Serious adverse events (SAEs), including death, life-threatening events, hospitalization, or significant disability, are reported to regulatory authorities within a stringent timeframe.
Mandatory Visualization
Signaling Pathway of this compound (miR-122 Inhibition)
This compound is a GalNAc-conjugated antisense oligonucleotide that specifically targets and inhibits miR-122 in hepatocytes. The following diagram illustrates the mechanism of action.
Caption: Mechanism of this compound action in a hepatocyte.
Experimental Workflow for Safety Evaluation in Antiviral Clinical Trials
The following diagram outlines a typical workflow for assessing the safety of an investigational antiviral drug in a clinical trial setting.
Caption: Standard workflow for safety assessment in clinical trials.
Conclusion
The available data suggests that this compound was generally well-tolerated in a small, early-phase clinical trial, with the majority of adverse events being non-serious. However, a case of serious jaundice in a patient with pre-existing renal impairment led to a clinical hold, highlighting a potential safety concern in specific patient populations. In comparison, the direct-acting antivirals sofosbuvir and daclatasvir have a well-established and favorable long-term safety profile based on extensive clinical trial data and real-world use. Their common adverse events are typically mild and manageable.
This comparative guide underscores the importance of comprehensive and long-term safety evaluation in the development of novel therapeutics. While RNA-targeted drugs like this compound hold promise, a thorough understanding of their potential off-target effects and safety in diverse patient populations is paramount for their successful clinical translation.
Introduction to miR-122 and its Therapeutic Inhibition
A Comparative Guide to miR-122 Inhibitors for Researchers
This guide offers an objective comparison of different microRNA-122 (miR-122) inhibitors, focusing on their performance metrics, mechanisms of action, and the experimental data that support them. It is intended for researchers, scientists, and professionals in drug development who are working on liver diseases and antiviral therapies.
MicroRNA-122 is the most abundant microRNA in the liver, comprising approximately 70% of the total miRNA population in hepatocytes.[1][2][3] It is a critical host factor for the replication of the Hepatitis C Virus (HCV), where it binds directly to two sites in the 5' untranslated region (UTR) of the viral RNA.[4][5][6] This interaction shields the viral genome from degradation and enhances its translation and replication.[7][8] Consequently, inhibiting miR-122 has become a primary therapeutic strategy for treating HCV infection.[3] Several classes of inhibitors have been developed, primarily antisense oligonucleotides and small molecules.
Comparative Performance of miR-122 Inhibitors
The efficacy of miR-122 inhibitors is evaluated based on their specificity, binding affinity, stability, and ability to reduce HCV replication or modulate miR-122's other biological functions. The following table summarizes quantitative data for prominent examples.
| Inhibitor Class | Example Compound | Mechanism of Action | EC50 / IC50 | Key Experimental Findings |
| Locked Nucleic Acid (LNA) Antisense Oligonucleotide | Miravirsen (SPC3649) | Binds to and sequesters mature miR-122, preventing its interaction with HCV RNA.[2][3] | ~0.67 µM (Anti-HCV)[9] | Demonstrated broad antiviral activity and a high genetic barrier to resistance.[9] Showed prolonged antiviral activity in clinical trials.[7] |
| Peptide Nucleic Acid (PNA) anti-miR | Cys-K-PNA23mer-K3 | Forms a high-affinity duplex with miR-122, sterically blocking its function.[10][11] | Sub-micromolar | Potent and sustained inhibition of miR-122 in cell culture without transfection agents.[10] Activity is enhanced by a terminal cysteine residue.[11] |
| Small Molecule Inhibitor | Sulfonamide-class compound (Compound 4) | Inhibits the transcription of the pri-miR-122 gene, likely by binding to the transcription factor HNF4α.[1][2] | ~0.6 µM[8] | Reduces levels of both primary and mature miR-122, leading to a significant reduction in HCV replication in liver cells.[1] |
Key Experimental Protocols
The validation of miR-122 inhibitors relies on standardized in vitro assays. The detailed methodologies for two such cornerstone experiments are provided below.
Luciferase-Based Reporter Assay for miR-122 Function
This assay measures the functional inhibition of miR-122 by quantifying the expression of a reporter gene (luciferase) that is regulated by miR-122.
-
Principle: A reporter plasmid is constructed with a miR-122 binding site in the 3' UTR of the Renilla luciferase (RLuc) gene. In the presence of active miR-122, luciferase expression is suppressed. An effective inhibitor will block miR-122, relieving this suppression and increasing the luciferase signal.[11] A second luciferase, Firefly (FLuc), serves as an internal control.[11]
-
Protocol:
-
Cell Seeding: Plate Huh7 (human liver) cells in a 96-well plate at a density of 10,000 cells per well.
-
Transfection: After overnight incubation, co-transfect the cells with the dual-luciferase miR-122 reporter plasmid.
-
Inhibitor Treatment: Add the small molecule or oligonucleotide inhibitor at various concentrations to the wells. Include a DMSO-only control.
-
Incubation: Incubate the cells for 48 hours to allow for inhibitor action and reporter gene expression.
-
Lysis and Measurement: Lyse the cells and measure both Renilla and Firefly luciferase activity using a dual-luciferase assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the Renilla luciferase signal to the Firefly luciferase signal. Calculate the percentage of inhibition relative to the DMSO control to determine the EC50 value.[1]
-
HCV Replicon Assay for Antiviral Activity
This assay directly measures the effect of an inhibitor on HCV RNA replication in a controlled cellular system.
-
Principle: Human liver cells (e.g., Huh7.5) harboring a subgenomic HCV replicon are used. This replicon contains the viral non-structural proteins necessary for RNA replication and often includes a reporter gene like luciferase. A decrease in reporter signal or HCV RNA levels indicates antiviral activity.
-
Protocol:
-
Cell Seeding: Plate HCV replicon-containing cells in a 96-well plate.
-
Compound Addition: Add serial dilutions of the test inhibitor (e.g., Miravirsen) to the wells in triplicate.
-
Incubation: Incubate the plates for 96 hours.
-
Quantification:
-
Luciferase: Measure luciferase reporter activity to determine the level of viral replication.
-
qRT-PCR: Alternatively, isolate total RNA from the cells and quantify HCV RNA levels using quantitative reverse transcription-PCR (RT-qPCR). Normalize to a housekeeping gene.[1]
-
-
Cytotoxicity Assessment: In parallel, assess cell viability using an assay like XTT to ensure the observed antiviral effect is not due to general toxicity.[12]
-
Data Analysis: Transform the data to represent HCV replicon levels as a percentage of the untreated control. Calculate the EC50 value from the resulting dose-response curve.[12]
-
Visualizing Mechanisms and Workflows
To clarify the complex biological interactions and experimental processes, the following diagrams are provided.
Caption: Mechanisms of miR-122 in HCV replication and points of therapeutic intervention.
Caption: Workflow for determining inhibitor potency using an HCV replicon assay.
References
- 1. Transcriptional Inhibition of MicroRNA miR-122 by Small Molecules Reduces Hepatitis C Virus Replication in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are miR-122 inhibitors and how do they work? [synapse.patsnap.com]
- 4. MicroRNA 122 Affects both the Initiation and the Maintenance of Hepatitis C Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. Small molecules with big roles in microRNA chemical biology and microRNA-targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Potent and sustained cellular inhibition of miR-122 by lysine-derivatized peptide nucleic acids (PNA) and phosphorothioate locked nucleic acid (LNA)/2'-O-methyl (OMe) mixmer anti-miRs in the absence of transfection agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
Fomivirsen: A Case Study for Antisense Oligonucleotide Therapeutics
An extensive search for information on "Temavirsen" has revealed that while the name is recognized as a substance in databases such as precisionFDA and the Global Substance Registration System (GSRS), there is a significant lack of publicly available data regarding its clinical use, mechanism of action, and associated biomarkers for treatment response.[1][2] This scarcity of information prevents the creation of a comprehensive comparison guide as requested.
The initial investigations suggest a possible confusion with "Fomivirsen," the first antisense oligonucleotide drug approved by the FDA for the treatment of cytomegalovirus (CMV) retinitis in patients with AIDS.[3][4] Fomivirsen (marketed as Vitravene) has a well-documented history, mechanism of action, and clinical application, although it is no longer on the market.[3][4]
Due to the absence of specific data for this compound, this guide will proceed by providing a detailed overview of Fomivirsen as a representative example of an antisense oligonucleotide therapeutic. This will include its mechanism of action, historical clinical application, and a discussion of the types of biomarkers that would be relevant for such a therapy. This information can serve as a foundational guide for researchers and drug development professionals interested in the validation of biomarkers for nucleic acid-based therapeutics.
Fomivirsen is an antisense oligonucleotide, a synthetic strand of nucleic acids designed to bind to a specific messenger RNA (mRNA) sequence. In the case of Fomivirsen, the target was the mRNA of the major immediate-early region 2 (IE2) protein of human cytomegalovirus (HCMV).[4] By binding to this mRNA, Fomivirsen prevented the translation of the IE2 protein, which is essential for the regulation of viral gene expression and viral replication.[4]
Mechanism of Action of Fomivirsen
The therapeutic effect of Fomivirsen was achieved through an antisense mechanism. The drug's nucleotide sequence was complementary to a specific sequence within the HCMV IE2 mRNA. This binding initiated the degradation of the target mRNA by cellular enzymes, thereby inhibiting the production of the IE2 protein and halting viral replication.
Signaling Pathway of Fomivirsen Action
Caption: Mechanism of action of Fomivirsen in inhibiting HCMV replication.
Biomarker Validation for Antisense Oligonucleotide Therapeutics
While specific biomarker data for this compound is unavailable, we can outline a general framework for validating biomarkers for a hypothetical antisense oligonucleotide therapeutic based on the principles of pharmacodynamics and clinical response observed with drugs like Fomivirsen.
Potential Biomarkers for Therapeutic Response
For an antiviral antisense oligonucleotide, potential biomarkers can be categorized as follows:
-
Viral Load: The most direct measure of antiviral activity. A significant reduction in viral load in the target tissue (e.g., vitreous humor for CMV retinitis) would be a primary efficacy biomarker.
-
Target mRNA Levels: A decrease in the levels of the target mRNA (e.g., HCMV IE2 mRNA) in affected cells would provide direct evidence of the drug's mechanism of action.
-
Protein Expression: A corresponding decrease in the expression of the protein encoded by the target mRNA (e.g., IE2 protein) would be a strong downstream biomarker.
-
Clinical Endpoint: Improvement in the clinical signs and symptoms of the disease (e.g., stabilization or improvement of retinal lesions in CMV retinitis).
Experimental Protocols for Biomarker Validation
1. Viral Load Quantification
-
Methodology: Quantitative Polymerase Chain Reaction (qPCR) is the gold standard for measuring viral DNA or RNA in patient samples.
-
Protocol:
-
Collect appropriate patient samples (e.g., vitreous fluid, plasma).
-
Extract viral nucleic acids using a validated kit.
-
Perform qPCR using primers and probes specific to a conserved region of the viral genome.
-
Quantify the viral load by comparing the amplification signal to a standard curve of known viral DNA/RNA concentrations.
-
2. Target mRNA and Protein Level Analysis
-
Methodology:
-
mRNA: Reverse Transcription qPCR (RT-qPCR) to measure mRNA levels in affected cells or tissues.
-
Protein: Immunohistochemistry (IHC) or Western Blotting to detect protein expression in tissue biopsies.
-
-
Protocol (RT-qPCR):
-
Isolate total RNA from patient samples.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform qPCR using primers specific for the target mRNA.
-
Normalize the target mRNA levels to a housekeeping gene to control for variations in RNA input.
-
Experimental Workflow for Biomarker Validation
Caption: General workflow for validating biomarkers for an antisense therapeutic.
Comparison with Alternative Treatments
At the time of Fomivirsen's use, alternative treatments for CMV retinitis included systemic antiviral drugs such as ganciclovir, foscarnet, and cidofovir. A key advantage of the intravitreal administration of Fomivirsen was the localized delivery of the drug, which minimized systemic side effects.
| Treatment Alternative | Mechanism of Action | Biomarker for Response |
| Fomivirsen | Antisense oligonucleotide inhibiting viral mRNA translation | CMV DNA load in vitreous humor |
| Ganciclovir | Inhibits viral DNA polymerase | CMV DNA load in blood/vitreous |
| Foscarnet | Inhibits viral DNA polymerase | CMV DNA load in blood/vitreous |
| Cidofovir | Inhibits viral DNA polymerase | CMV DNA load in blood/vitreous |
Table 1. Comparison of Fomivirsen with other anti-CMV treatments.
Conclusion
While the request for a comparison guide on validating biomarkers for this compound response could not be fulfilled due to the lack of available data, this guide has provided a comprehensive framework using Fomivirsen as a relevant case study. The principles of biomarker validation, including the selection of appropriate biomarkers and the experimental protocols for their measurement, are broadly applicable to the development of novel antisense oligonucleotide therapeutics. For researchers and scientists in drug development, this guide offers a foundational understanding of the critical steps and considerations in establishing a robust biomarker strategy for this class of drugs. Further investigation into the specific properties and clinical development of this compound will be necessary to tailor these approaches to that particular therapeutic.
References
Experimental Drug Temavirsen Shows Promise but Falls Short of Current Hepatitis C Standard of Care
For Immediate Release
An investigational antisense oligonucleotide, temavirsen (also known as miravirsen or RG-101), demonstrated notable antiviral activity in early-stage clinical trials for chronic hepatitis C virus (HCV) infection. However, a comprehensive analysis of its performance against the current standard of care—highly effective direct-acting antiviral (DAA) regimens—reveals significant differences in efficacy and treatment duration. While this compound's novel mechanism of targeting a host factor essential for viral replication represented a promising therapeutic strategy, its development was ultimately discontinued. This guide provides a detailed comparison of this compound's clinical trial data with that of current DAA therapies, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a microRNA-122 (miR-122) inhibitor, showed a dose-dependent reduction in HCV RNA levels in a Phase 2a clinical trial. At the highest dose tested (7 mg/kg), four out of nine patients (44%) achieved undetectable HCV RNA levels with five weekly injections. In contrast, current DAA regimens consistently achieve sustained virologic response (SVR), the equivalent of a cure, in over 95% of patients across all major HCV genotypes, often with a shorter treatment course of 8 to 12 weeks. This significant gap in efficacy underscores the revolutionary impact of DAAs on the hepatitis C treatment landscape.
Data Presentation: this compound vs. Standard of Care
The following tables summarize the quantitative data from clinical trials of this compound (miravirsen) and currently recommended DAA regimens.
Table 1: Efficacy of this compound (Miravirsen) in Treatment-Naïve HCV Genotype 1 Patients (Phase 2a Study)
| Dosage Group (subcutaneous weekly injections for 4 weeks) | Number of Patients | Mean Maximum Reduction in HCV RNA (log10 IU/mL) | Patients with Undetectable HCV RNA at End of Treatment |
| Placebo | 9 | 0.4 | 0/9 (0%) |
| 3 mg/kg | 9 | 1.2 | 0/9 (0%) |
| 5 mg/kg | 9 | 2.9 | 1/9 (11%) |
| 7 mg/kg | 9 | 3.0 | 4/9 (44%) |
Table 2: Efficacy of Current Standard of Care (Direct-Acting Antivirals) - Sustained Virologic Response (SVR12) Rates
| DAA Regimen | HCV Genotype(s) | Patient Population | SVR12 Rate |
| Glecaprevir/Pibrentasvir (Mavyret®) | 1-6 | Treatment-Naïve, No Cirrhosis | 98-100% |
| 1-6 | Treatment-Naïve, Compensated Cirrhosis | 98-100% | |
| Sofosbuvir/Velpatasvir (Epclusa®) | 1-6 | Treatment-Naïve, No Cirrhosis | 98-100% |
| 1-6 | Treatment-Naïve, Compensated Cirrhosis | 98-100% | |
| Ledipasvir/Sofosbuvir (Harvoni®) | 1, 4, 5, 6 | Treatment-Naïve, No Cirrhosis | 96-99% |
| 1, 4 | Treatment-Naïve, Compensated Cirrhosis | 96-98% | |
| Elbasvir/Grazoprevir (Zepatier®) | 1, 4 | Treatment-Naïve, No Cirrhosis | 98-99% |
| 1, 4 | Treatment-Naïve, Compensated Cirrhosis | 98% |
Mechanism of Action: A Novel Approach
This compound's mechanism of action is distinct from that of DAAs. It is an antisense oligonucleotide that binds to and inhibits miR-122, a microRNA that is highly expressed in the liver and is essential for the replication and stability of the hepatitis C virus. By sequestering miR-122, this compound prevents the virus from utilizing this host factor, thereby inhibiting viral replication.
Mechanism of action of this compound in inhibiting HCV replication.
Experimental Protocols
Miravirsen Phase 2a Clinical Trial (NCT01200420)
Study Design: This was a randomized, double-blind, placebo-controlled, ascending multiple-dose study to assess the safety, tolerability, and antiviral activity of miravirsen in treatment-naïve patients with chronic HCV genotype 1 infection.
Patient Population: The study enrolled 36 treatment-naïve patients with chronic HCV genotype 1 infection. Key inclusion criteria included detectable HCV RNA at screening and no evidence of cirrhosis.
Treatment Regimen: Patients were randomized in a 3:1 ratio to receive either miravirsen or placebo. Miravirsen was administered as subcutaneous injections once weekly for 4 weeks at doses of 3 mg/kg, 5 mg/kg, or 7 mg/kg.
Key Assessments:
-
Safety and Tolerability: Monitored through adverse event reporting, physical examinations, vital signs, and clinical laboratory tests throughout the study.
-
Antiviral Activity: HCV RNA levels were quantified using a sensitive RT-PCR assay at baseline, during treatment, and at multiple time points post-treatment.
-
Pharmacokinetics: Plasma concentrations of miravirsen were measured to assess its absorption, distribution, metabolism, and excretion.
Experimental workflow of the miravirsen Phase 2a clinical trial.
Conclusion
This compound represented an innovative approach to hepatitis C treatment by targeting a host factor crucial for viral replication. The Phase 2a clinical trial data demonstrated a biological effect with a dose-dependent reduction in HCV RNA. However, the efficacy of this compound monotherapy did not meet the high bar set by the current standard of care. Direct-acting antiviral regimens offer significantly higher cure rates, shorter treatment durations, and a favorable safety profile, making them the cornerstone of modern hepatitis C therapy. The journey of this compound provides valuable lessons for the development of host-targeting antivirals and highlights the rapid evolution of treatment paradigms in infectious diseases.
Safety Operating Guide
Navigating the Disposal of Temavirsen: A Guide for Laboratory Professionals
For researchers and drug development professionals handling Temavirsen, an oligonucleotide therapeutic, the absence of specific public disposal protocols necessitates a cautious and compliant approach based on general principles for oligonucleotide and pharmaceutical waste management. This guide provides essential safety and logistical information to ensure the proper disposal of this compound in a laboratory setting.
As a synthetic oligonucleotide, this compound is not classified as a hazardous material according to general Safety Data Sheets (SDS) for similar substances. However, it is crucial to adhere to established guidelines for pharmaceutical waste to prevent environmental contamination and ensure regulatory compliance.
Core Disposal Procedures
The primary recommendation for the disposal of research-grade pharmaceuticals like this compound is to utilize a licensed biomedical waste disposal company.[1] These services are equipped to handle and dispose of chemical and pharmaceutical waste in accordance with local, state, and federal regulations, including those set by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[2][3][4]
For in-house management prior to professional disposal, the following steps, derived from general laboratory and pharmaceutical waste guidelines, should be followed:
-
Segregation: Isolate this compound waste from other laboratory waste streams. It should be treated as non-hazardous pharmaceutical waste.[5][6]
-
Containment: Place the waste in a clearly labeled, sealed container to prevent leaks or spills. The container should be compatible with the waste material.
-
Storage: Store the contained waste in a designated, secure area away from incompatible materials.
-
Documentation: Maintain a log of all disposed this compound, including quantities and dates of disposal.
-
Professional Disposal: Arrange for pickup and disposal by a certified biomedical waste management company.
Crucially, do not dispose of this compound down the drain or in regular trash. [1][5] This practice is strongly discouraged to avoid the potential for environmental contamination.
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not publicly available, the following table summarizes general handling and storage information pertinent to maintaining the integrity of the substance before use and eventual disposal.
| Parameter | Value | Source |
| Storage Temperature (Stock Solution) | -20°C to -80°C | General Oligonucleotide SDS |
| Hazard Classification | Not Classified as Hazardous | General Oligonucleotide SDS[1][6] |
| Recommended Disposal Method | Incineration or Landfill (via licensed contractor) | EPA and General Pharmaceutical Guidelines[5] |
Experimental Protocols
Specific experimental protocols for the inactivation or disposal of this compound are not detailed in publicly available literature. The standard and recommended protocol is to entrust the disposal to a professional waste management service that will use controlled methods such as incineration.
Disposal Workflow
The following diagram illustrates the recommended logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
